molecular formula C5H8Br4 B147392 Pentaerythrityl tetrabromide CAS No. 3229-00-3

Pentaerythrityl tetrabromide

Cat. No.: B147392
CAS No.: 3229-00-3
M. Wt: 387.73 g/mol
InChI Key: OYSVBCSOQFXYHK-UHFFFAOYSA-N
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Description

Pentaerythrityl tetrabromide, also known as this compound, is a useful research compound. Its molecular formula is C5H8Br4 and its molecular weight is 387.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.13e-06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8998. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-2,2-bis(bromomethyl)propane
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InChI

InChI=1S/C5H8Br4/c6-1-5(2-7,3-8)4-9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OYSVBCSOQFXYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)(CBr)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br4
Source PubChem
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DSSTOX Substance ID

DTXSID1062916
Record name Propane, 1,3-dibromo-2,2-bis(bromomethyl)-
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Molecular Weight

387.73 g/mol
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CAS No.

3229-00-3
Record name 1,3-Dibromo-2,2-bis(bromomethyl)propane
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Record name Propane, 1,3-dibromo-2,2-bis(bromomethyl)-
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Record name Pentaerythrityl tetrabromide
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Record name Propane, 1,3-dibromo-2,2-bis(bromomethyl)-
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Foundational & Exploratory

"Pentaerythrityl tetrabromide chemical properties and structure"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to pentaerythrityl tetrabromide. This document is intended to serve as a comprehensive resource for professionals in research, chemical synthesis, and materials science.

Core Chemical Properties and Structure

This compound, also known by its synonym tetrakis(bromomethyl)methane, is a brominated derivative of pentaerythritol.[1] It is a versatile chemical intermediate used in a variety of synthetic applications.[2] Its chemical structure consists of a central quaternary carbon atom bonded to four bromomethyl groups.

Chemical Structure

The molecular formula for this compound is C₅H₈Br₄.[1][3]

Diagram 1: Chemical Structure of this compound

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular Weight 387.73 g/mol [1][2][4]
Appearance White to almost white crystalline powder[2][3]
Melting Point 158-160 °C[2][4][5][6]
Boiling Point 305-306 °C[4][5][6]
Density 2.596 g/mL at 25 °C[4][5][6]
Solubility Insoluble in water[5]
Flash Point 152.5 °C[5]
Vapor Pressure 0.00976 mmHg at 25 °C[5]
Refractive Index 1.6208 (estimate)[5]
CAS Number 3229-00-3[1][2][3][5][6][7]
EINECS Number 221-764-3[4][8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from pentaerythritol. The first step is the formation of a sulfonate ester intermediate, followed by a nucleophilic substitution with bromide.

Diagram 2: Synthetic Workflow for this compound

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Bromination cluster_purification Purification Pentaerythritol Pentaerythritol Intermediate Pentaerythrityl Benzenesulfonate (granular white solid) Pentaerythritol->Intermediate Reaction Pyridine Pyridine (solvent) Pyridine->Intermediate BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Intermediate CrudeProduct Crude this compound (tan crystalline solid) Intermediate->CrudeProduct Reaction at 140-150°C DiethyleneGlycol Diethylene Glycol (solvent) DiethyleneGlycol->CrudeProduct SodiumBromide Sodium Bromide SodiumBromide->CrudeProduct FinalProduct Pure this compound (colorless glistening plates) CrudeProduct->FinalProduct Recrystallization Acetone Boiling Acetone (solvent) Acetone->FinalProduct Ethanol Cold 95% Ethanol (wash) Ethanol->FinalProduct

Detailed Methodology:

This protocol is adapted from a procedure published in Organic Syntheses.[9]

Step 1: Preparation of Pentaerythrityl Benzenesulfonate

  • In a 5-liter three-necked round-bottomed flask equipped with a powerful mechanical stirrer, a thermometer, and a 1-liter dropping funnel, place 130 g (0.96 mole) of technical grade pentaerythritol and 650 ml of pyridine.[9]

  • Start the stirrer and add 750 g (4.24 moles) of benzenesulfonyl chloride dropwise to the suspension at a rate that maintains the reaction temperature between 30-35°C. This addition typically takes about 2 hours.[9]

  • After the addition is complete, stir the resulting slurry at 40°C for 1 hour.[9]

  • Slowly add the slurry to a vigorously stirred solution of 800 ml of concentrated hydrochloric acid in 1 liter of water and 2 liters of methanol.[9]

  • Cool the resulting suspension of granular white pentaerythrityl benzenesulfonate with 500 g of ice, filter with suction, and wash with 5 liters of water, followed by 1 liter of cold methanol in two portions.[9]

Step 2: Synthesis of this compound

  • Add the crude, slightly wet pentaerythrityl benzenesulfonate to 1 liter of diethylene glycol in a 4-liter Erlenmeyer flask equipped with a Hershberg stirrer.[9]

  • Add 600 g (5.8 moles) of sodium bromide to the mixture.[9]

  • Heat the mixture in an oil bath at 140–150°C with slow stirring (60–120 rpm) overnight.[9]

  • Allow the resulting orange mixture to cool to approximately 90°C, then rapidly add 2 liters of ice water with stirring.[9]

  • Finally, cool the mixture to 10°C by the direct addition of ice.[9]

  • Filter the precipitate with suction, wash with 2 liters of water, and press dry. The yield is a crude tan crystalline solid.[9]

Purification

  • Dissolve the crude solid in 2 liters of boiling acetone and filter by gravity through a steam-heated funnel.[9]

  • Upon cooling, the solution will deposit colorless, glistening plates of this compound.[9]

  • Filter the crystals with suction and wash with 100 ml of cold 95% ethanol.[9]

  • Further concentration and cooling of the mother liquor can yield additional product.[9]

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography (GC)

Purity is often reported as >98.0% (GC).[3] While a specific detailed protocol for this compound is not provided in the search results, a general approach for a related compound, pentaerythrityl tetrastearate, suggests that a non-polar column such as an HP-5ms could be used with a temperature program ramping up to around 320°C.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a key method for structural confirmation. The ¹H NMR spectrum of this compound is expected to show a singlet for the eight equivalent protons of the four -CH₂Br groups.[11]

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis. Its primary applications include:

  • Flame Retardants: Its high bromine content makes it a valuable component in the formulation of flame retardants.[2]

  • Organic Synthesis Intermediate: The four reactive bromine atoms can be readily substituted, making it a versatile starting material for the synthesis of more complex molecules.[2] It is used as a flexible organic linker to construct three-dimensional molecular frameworks like dendrimers and metal-organic frameworks (MOFs).[5][6]

  • Synthesis of Spiro Compounds: It is used as a starting material in the synthesis of spiropentane.[5][6]

  • Pharmaceutical and Materials Science: Its unique structure makes it a valuable component in the development of new medications and advanced materials.[5]

References

Synthesis of Pentaerythrityl Tetrabromide from Pentaerythritol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentaerythryl tetrabromide from pentaerythritol, a key intermediate in the synthesis of various pharmaceuticals and advanced materials.[1] This document details established experimental protocols, presents quantitative data in a clear, comparative format, and visualizes the reaction pathways and experimental workflows.

Introduction

Pentaerythrityl tetrabromide, also known as 1,3-dibromo-2,2-bis(bromomethyl)propane, is a versatile organic compound with the chemical formula C(CH₂Br)₄.[2] Its structure, featuring a central carbon atom bonded to four bromomethyl groups, makes it a valuable building block in organic synthesis. It is utilized as a flexible organic linker for creating three-dimensional molecular frameworks like dendrimers and metal-organic frameworks (MOFs). Furthermore, it serves as a starting material in the synthesis of spiropentane and its derivatives, which have potential applications in pharmaceuticals, agrochemicals, and materials science.

This guide focuses on the common and reliable methods for the synthesis of pentaerythryl tetrabromide from pentaerythritol, providing the necessary details for replication and optimization in a laboratory setting.

Synthetic Routes

Two primary methods for the synthesis of this compound from pentaerythritol are well-documented:

  • Two-Step Synthesis via a Sulfonate Ester Intermediate: This is a widely used and reliable method that proceeds through the formation of pentaerythritol tetrabenzenesulfonate, which is then converted to the tetrabromide.

  • Direct Bromination with Phosphorus Tribromide: This method offers a more direct route to the final product.

Reaction Mechanism

The conversion of pentaerythritol to this compound via the sulfonate ester intermediate involves two key steps:

  • Esterification: The hydroxyl groups of pentaerythritol react with benzenesulfonyl chloride in the presence of a base like pyridine. This reaction forms pentaerythritol tetrabenzenesulfonate, converting the hydroxyl groups into good leaving groups (benzenesulfonates).

  • Nucleophilic Substitution: The benzenesulfonate groups are then displaced by bromide ions from a source such as sodium bromide in a high-boiling solvent like diethylene glycol. This is a classic example of an Sₙ2 reaction, where the bromide ion acts as the nucleophile.

The direct bromination with phosphorus tribromide is also a nucleophilic substitution reaction where the phosphorus tribromide activates the hydroxyl groups for substitution by bromide ions.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₈Br₄[2][3]
Molecular Weight 387.73 g/mol [3]
Appearance White to off-white crystalline powder[2]
Melting Point 158-160 °C[3]
Boiling Point 305-306 °C[3]
Density 2.596 g/mL at 25 °C
Solubility Insoluble in water[3]

Table 2: Comparison of Synthetic Protocols

ParameterTwo-Step Method (via Sulfonate Ester)Direct Bromination (with PBr₃)
Starting Materials Pentaerythritol, Benzenesulfonyl Chloride, Pyridine, Sodium BromidePentaerythritol, Phosphorus Tribromide
Key Reagents Pyridine, Diethylene GlycolNone
Reaction Temperature Step 1: 30-40°C; Step 2: 140-150°C170-180°C
Reaction Time Step 1: ~3 hours; Step 2: Overnight20 hours
Overall Yield 68-78%69-76%
Purification Method Recrystallization from acetone or ethanolExtraction with ethanol and recrystallization

Experimental Protocols

Two-Step Synthesis via Pentaerythritol Tetrabenzenesulfonate

This procedure is adapted from Organic Syntheses.

Step 1: Synthesis of Pentaerythritol Tetrabenzenesulfonate

  • In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 130 g (0.96 mole) of technical grade pentaerythritol and 650 mL of pyridine.

  • With vigorous stirring, add 750 g (4.24 moles) of benzenesulfonyl chloride dropwise, maintaining the temperature below 30–35 °C. The addition should take about 2 hours.

  • After the addition is complete, stir the resulting slurry at 40 °C for 1 hour.

  • Slowly add the slurry to a vigorously stirred solution of 800 mL of concentrated hydrochloric acid in 1 L of water and 2 L of methanol.

  • Cool the suspension with ice, filter the white precipitate of pentaerythritol tetrabenzenesulfonate, and wash it with water and then cold methanol.

Step 2: Synthesis of this compound

  • In a 4-L Erlenmeyer flask equipped with a stirrer, add the crude, wet pentaerythritol tetrabenzenesulfonate to 1 L of diethylene glycol.

  • Add 600 g (5.8 moles) of sodium bromide to the mixture.

  • Heat the mixture in an oil bath at 140–150 °C with slow stirring overnight.

  • Allow the orange mixture to cool to about 90 °C and then rapidly add 2 L of ice water with stirring.

  • Cool the mixture to 10 °C with the direct addition of ice.

  • Filter the crude tan crystalline solid, wash it with water, and press it dry.

  • Recrystallize the crude product from boiling acetone to yield colorless glistening plates of this compound. The combined yield is typically 228–260 g (68–78%).

Direct Bromination with Phosphorus Tribromide

This procedure is also adapted from Organic Syntheses.

  • Place 125 g (0.92 mole) of dry pentaerythritol in a 500-cc round-bottomed flask fitted with a reflux condenser.

  • Heat the flask on a steam bath and cautiously add 500 g (1.85 moles) of freshly distilled phosphorus tribromide from a dropping funnel.

  • Replace the steam bath with an oil bath and gradually raise the temperature to 170–180 °C.

  • Heat the reaction mixture at this temperature for 20 hours.

  • Transfer the orange-red reaction mixture to a beaker containing 1 L of cold water and stir thoroughly.

  • Filter the red, flocculent material and wash it several times with hot water, followed by cold 95% ethyl alcohol.

  • Dry the material and extract it exhaustively with 95% alcohol in a Soxhlet extractor.

  • Pentaerythrityl bromide separates from the alcohol upon cooling. Collect the crystals by suction filtration. The yield of the crude product is 245–270 g (69–76%).

  • The crude product can be further purified by recrystallization from 95% alcohol.

Visualizations

Reaction Pathway

Reaction_Pathway Figure 1: Two-Step Synthesis of this compound Pentaerythritol Pentaerythritol C(CH₂OH)₄ Intermediate Pentaerythritol Tetrabenzenesulfonate C(CH₂OSO₂C₆H₅)₄ Pentaerythritol->Intermediate Step 1: Esterification (30-40°C) Benzenesulfonyl_Chloride Benzenesulfonyl Chloride (4.24 moles) Benzenesulfonyl_Chloride->Intermediate Pyridine Pyridine Pyridine->Intermediate Product This compound C(CH₂Br)₄ Intermediate->Product Step 2: Nucleophilic Substitution (140-150°C) Sodium_Bromide Sodium Bromide (5.8 moles) Sodium_Bromide->Product Diethylene_Glycol Diethylene Glycol (Solvent) Diethylene_Glycol->Product

Caption: Figure 1: Two-Step Synthesis of this compound

Experimental Workflow

Experimental_Workflow Figure 2: Workflow for the Two-Step Synthesis cluster_step1 Step 1: Formation of Intermediate cluster_step2 Step 2: Bromination cluster_purification Purification A Mix Pentaerythritol and Pyridine B Add Benzenesulfonyl Chloride (dropwise, <35°C) A->B C Stir at 40°C for 1 hour B->C D Precipitate in HCl/H₂O/Methanol C->D E Filter and Wash Intermediate D->E F Combine Intermediate, NaBr, and Diethylene Glycol E->F G Heat at 140-150°C Overnight F->G H Cool and Precipitate with Ice Water G->H I Filter and Wash Crude Product H->I J Recrystallize from Acetone I->J K Filter and Dry Final Product J->K

Caption: Figure 2: Workflow for the Two-Step Synthesis

References

Pentaerythrityl Tetrabromide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3229-00-3

This technical guide provides an in-depth overview of Pentaerythrityl tetrabromide, a versatile chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and material science. This document covers its chemical and physical properties, safety data, experimental protocols for its synthesis, and its mechanism of action in key applications.

Chemical and Physical Properties

This compound, also known as tetrakis(bromomethyl)methane, is a white crystalline solid.[1] Its core physical and chemical properties are summarized in the table below, providing a foundational understanding of the compound's characteristics.

PropertyValueReferences
Molecular Formula C5H8Br4[2][3]
Molecular Weight 387.73 g/mol [2][3][4]
Appearance White to off-white crystalline powder[2][5]
Melting Point 158-160 °C[2][4]
Boiling Point 305-306 °C[2][4]
Density 2.596 g/mL at 25 °C[2][4]
Water Solubility Insoluble[2]
Storage Temperature Room Temperature, sealed in a dry environment[2]

Safety and Handling

The safety profile of this compound requires careful consideration in a laboratory or industrial setting. While some safety data sheets indicate it is not a hazardous substance, others provide specific GHS classifications.[2][6] It is prudent to handle this chemical with the appropriate precautions as outlined below.

GHS Hazard Information
Hazard ClassHazard StatementSignal WordGHS Pictogram
Skin IrritationH315: Causes skin irritationWarningGHS07
Eye IrritationH319: Causes serious eye irritationWarningGHS07
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarningGHS07

Source: ChemicalBook[2]

Precautionary Statements and First Aid
TypeStatement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection.
Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor if you feel unwell. P332 + P313: If skin irritation occurs: Get medical advice/ attention. P337 + P313: If eye irritation persists: Get medical advice/ attention. P362: Take off contaminated clothing and wash before reuse.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/ container to an approved waste disposal plant.

Source: ChemicalBook[2]

A general workflow for the safe handling of this compound is illustrated in the diagram below.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Ensure adequate ventilation prep1->prep2 prep3 Wear Personal Protective Equipment (PPE): - Safety goggles - Gloves - Lab coat prep2->prep3 handle1 Avoid contact with skin and eyes prep3->handle1 handle2 Minimize dust generation handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 store1 Store in a cool, dry, well-ventilated area handle3->store1 disp1 Dispose of in accordance with local, state, and federal regulations handle3->disp1 store2 Store away from incompatible materials (e.g., strong oxidizing agents) store1->store2

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale synthesis involves the reaction of pentaerythritol with a brominating agent. The following protocol is a representative example.[7]

Materials
  • Pentaerythritol

  • Pyridine

  • Benzenesulfonyl chloride

  • Diethylene glycol

  • Sodium bromide

  • Acetone

  • Ethanol

  • Hydrochloric acid

  • Ice

Procedure
  • Step 1: Synthesis of Pentaerythritol Tetrabenzenesulfonate: In a suitable reaction vessel, dissolve pentaerythritol in pyridine. Slowly add benzenesulfonyl chloride to the mixture while maintaining the temperature below 35°C. After the addition is complete, stir the reaction mixture at 40°C for 3 hours. Cool the mixture and precipitate the product by adding it to ice water. Filter and wash the precipitate.

  • Step 2: Bromination: In a separate flask, add the dried pentaerythritol tetrabenzenesulfonate from Step 1 to diethylene glycol and sodium bromide. Heat the mixture with stirring at 140-150°C for approximately 14 hours.

  • Step 3: Isolation and Purification: Cool the reaction mixture and precipitate the crude this compound by adding the mixture to ice water. Filter the precipitate, wash it with water, and dry it. Recrystallize the crude product from acetone to obtain purified this compound.

The overall workflow for this synthesis is depicted in the following diagram.

start Start step1 Step 1: React Pentaerythritol with Benzenesulfonyl Chloride in Pyridine start->step1 step2 Step 2: Brominate the intermediate with Sodium Bromide in Diethylene Glycol step1->step2 step3 Step 3: Precipitate crude product in ice water step2->step3 step4 Filter and wash the crude product step3->step4 step5 Recrystallize from Acetone step4->step5 end End: Purified this compound step5->end

Caption: A simplified workflow for the synthesis of this compound.

Applications and Mechanism of Action

This compound is a valuable intermediate in organic synthesis and material science.[2] Its applications include its use as a building block for dendrimers, metal-organic frameworks (MOFs), and in the synthesis of spiropentane.[2][8] It is also utilized in the pharmaceutical industry as an intermediate for various compounds.[2]

One of the notable applications of brominated compounds like this compound is as a flame retardant.[1] Halogenated flame retardants primarily act in the gas phase to interrupt the combustion cycle.

Mechanism of Action as a Flame Retardant

During the combustion of a polymer, high-energy radicals, such as hydroxyl (•OH) and hydrogen (•H) radicals, are generated and propagate the fire.[9] Brominated flame retardants release hydrogen bromide (HBr) at elevated temperatures. The HBr then interferes with the radical chain reactions in the flame, effectively quenching the fire. The key reactions are:

  • HBr + •OH → H₂O + •Br

  • HBr + •H → H₂ + •Br

  • •Br + RH (polymer) → HBr + •R (polymer radical)

The bromine radical (•Br) is less reactive than the •OH and •H radicals, thus slowing down the combustion process.[9] This mechanism is illustrated in the diagram below.

cluster_combustion Combustion Cycle (Gas Phase) cluster_retardant Flame Retardant Action polymer Polymer Decomposition (Fuel Source) radicals High-energy radicals (•OH, •H) polymer->radicals Propagates Fire combustion Combustion (Heat Release) radicals->combustion Propagates Fire quench Radical Quenching: HBr + •OH/•H -> H₂O/H₂ + •Br radicals->quench combustion->polymer Propagates Fire bfr This compound (in polymer) hbr Release of HBr at high temperature bfr->hbr hbr->quench br_radical Less reactive •Br radical quench->br_radical br_radical->radicals Slows down propagation

Caption: Mechanism of action for a brominated flame retardant.

References

Solubility Profile of Pentaerythrityl Tetrabromide in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a solid compound like Pentaerythrityl tetrabromide in a liquid solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound, with its four bromo-methyl groups attached to a central quaternary carbon, possesses a non-polar character. Therefore, it is expected to exhibit greater solubility in non-polar or weakly polar organic solvents and limited solubility in highly polar solvents like water.

Qualitative Solubility Data

Based on available literature and chemical data sheets, the solubility of this compound can be qualitatively summarized. It is consistently reported as being insoluble in water.[1][2] Its use as a recrystallization solvent from boiling acetone indicates a significant increase in solubility with temperature in this solvent.[3]

Table 1: Qualitative Solubility of this compound

SolventTypeQualitative SolubilitySource
WaterHighly Polar ProticInsoluble[1][2]
Acetone (boiling)Polar AproticSoluble[3]
Ethanol (cold 95%)Polar ProticInsoluble/Slightly Soluble (used as a wash)[3]

Note: The solubility in cold ethanol is inferred from its use as a wash during the recrystallization process, suggesting the compound is not readily soluble under these conditions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent at a specific temperature. This method is a standard and reliable approach for generating quantitative solubility data.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Syringe with a solvent-resistant filter (e.g., PTFE, 0.45 µm)

  • Pre-weighed glass vials with solvent-resistant caps

  • Analytical balance (readable to at least 0.1 mg)

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check that excess solid remains.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the mixture to settle for a short period within the temperature-controlled environment for any undissolved solid to precipitate.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe fitted with a solvent-resistant filter. This step is critical to avoid crystallization of the solute during transfer.

    • Immediately transfer the filtered, saturated solution into a pre-weighed and labeled glass vial.

  • Solvent Evaporation:

    • Record the exact weight of the vial containing the saturated solution.

    • Remove the solvent under a gentle stream of inert gas or by using a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Continue the evaporation process until a constant weight of the dried solid is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the solvent by subtracting the mass of the empty vial and the mass of the dried solid from the total mass of the vial with the solution.

    • The solubility can then be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mol/L.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before commencing any work.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution equilibration Equilibration at Constant Temperature prep->equilibration Agitation sampling Filtered Sampling of Supernatant equilibration->sampling Settling weighing1 Weighing of Sampled Solution sampling->weighing1 evaporation Solvent Evaporation weighing1->evaporation weighing2 Weighing of Dried Solute evaporation->weighing2 calculation Solubility Calculation weighing2->calculation

Experimental Workflow for Solubility Determination

Conclusion

While quantitative solubility data for this compound in a broad range of common organic solvents remains to be fully documented in publicly accessible literature, its qualitative profile suggests solubility in at least hot acetone and insolubility in water. For researchers and professionals requiring precise solubility data for specific applications, the provided experimental protocol offers a robust method for its determination. The generation of such data would be a valuable contribution to the chemical community, facilitating the wider application of this versatile chemical intermediate.

References

"spectroscopic data of Pentaerythrityl tetrabromide (NMR, FTIR, Mass Spec)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pentaerythrityl tetrabromide (CAS No: 3229-00-3), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. Due to the molecule's high symmetry, the spectra are relatively simple.

¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits a single sharp singlet, indicating that all eight protons are chemically equivalent.

Chemical Shift (δ) ppmMultiplicitySolvent
3.61SingletCDCl₃
¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum in CDCl₃ shows two distinct signals, corresponding to the quaternary central carbon and the four equivalent brominated methylene (-CH₂Br) carbons.

Chemical Shift (δ) ppmCarbon TypeSolvent
42.1[1]Quaternary Carbon (C)CDCl₃
32.7[1]Methylene Carbon (-CH₂Br)CDCl₃
Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 10-15 ppm, pulse width of 30-45°, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

    • Typical parameters: spectral width of 200-250 ppm, pulse width of 30°, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 256 or more).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the residual CDCl₃ signal in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals characteristic vibrational modes of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2950[2]MediumC-H stretch (asymmetric and symmetric)
1460[2]MediumCH₂ scissoring
1380[2]MediumCH₂ wagging
1282, 1280[2][3]StrongCH₂ twisting
1217, 1215[2][3]StrongCH₂ twisting
722, 725[2][3]StrongCH₂ rocking
608, 605[2][3]StrongC-Br stretch
532, 530[2][3]StrongC-Br stretch
Experimental Protocol: FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet die.

  • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing:

  • The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Perform baseline correction if necessary.

  • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) leads to distinctive isotopic patterns for bromine-containing fragments.

m/zRelative IntensityProposed Fragment
309 / 307[4][5]High[M - CH₂Br]⁺
229 / 227[4][5]High[M - CH₂Br - HBr]⁺
149 / 147[4][5]Medium[C₅H₅Br]⁺
68[4][5]High[C₅H₈]⁺

Note: The molecular ion [M]⁺ is often of very low abundance or not observed due to extensive fragmentation.

Experimental Protocol: Mass Spectrometry

Sample Introduction:

  • Direct Insertion Probe (DIP):

    • Place a small amount of the solid sample into a capillary tube.

    • Insert the probe into the ion source of the mass spectrometer.

    • Gradually heat the probe to volatilize the sample.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: An electron ionization mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Typical Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Rate: 1-2 scans/second.

Data Analysis:

  • Identify the major fragment ions in the mass spectrum.

  • Analyze the isotopic patterns to confirm the number of bromine atoms in each fragment.

  • Propose fragmentation pathways consistent with the observed peaks.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid Sample (this compound) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR Prep_MS Load on DIP Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR FTIR FTIR Spectrometer Prep_FTIR->FTIR MS Mass Spectrometer Prep_MS->MS Data_NMR 1H & 13C NMR Spectra NMR->Data_NMR Data_FTIR FTIR Spectrum FTIR->Data_FTIR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_FTIR->Interpretation Data_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Pentaerythrityl Tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythrityl tetrabromide (PETB), a brominated derivative of pentaerythrityl, is a compound of significant interest in various fields, including its potential applications in the development of new materials and pharmaceuticals. Understanding its thermal stability and decomposition profile is crucial for its safe handling, processing, and for predicting its behavior under various thermal stress conditions. This technical guide provides a comprehensive overview of the available data on the thermal properties of PETB, outlines general experimental protocols for its analysis, and discusses its decomposition products.

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not widely available in the reviewed literature, this guide establishes a framework for such analysis based on standard methodologies and the known properties of the compound.

Core Physical Properties

A summary of the key physical properties of this compound is provided in the table below. These values are essential for understanding the compound's behavior at different temperatures.

PropertyValueSource(s)
Melting Point 158-160 °C
Boiling Point 305-306 °C
Molecular Formula C(CH₂Br)₄[1]
Appearance White to off-white crystalline solid

Thermal Stability and Decomposition

This compound is generally stable under standard conditions. However, upon heating, it will undergo thermal decomposition.

Hazardous Decomposition Products

The primary hazardous substances released during the thermal decomposition of this compound are:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen bromide (HBr)

It is imperative to handle the thermal decomposition of this compound in a well-ventilated area, preferably within a fume hood, to avoid exposure to these toxic gases.

Experimental Protocols for Thermal Analysis

To determine the specific thermal decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following sections describe generalized experimental protocols for these methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the onset and completion of decomposition, as well as the percentage of mass loss at various stages.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample crucible in the TGA furnace.

    • Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Allow the system to equilibrate at a starting temperature, for example, 30°C.

  • Thermal Program:

    • Heat the sample from the initial temperature to a final temperature of approximately 600°C.

    • A constant heating rate of 10°C/min is commonly used.

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • The resulting TGA curve will plot the percentage of weight loss versus temperature.

    • The onset of decomposition is identified as the temperature at which a significant deviation from the baseline weight is observed.

    • The derivative of the TGA curve (DTG) can be used to determine the temperature of the maximum rate of weight loss.

TGA_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 5-10 mg of PETB place Place sample in TGA weigh->place purge Purge with Nitrogen place->purge equilibrate Equilibrate at 30°C purge->equilibrate heat Heat to 600°C at 10°C/min equilibrate->heat record Record Weight vs. Temperature heat->record plot Generate TGA/DTG Curves record->plot determine Determine Decomposition Temperatures plot->determine

General workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. This analysis can identify endothermic and exothermic events such as melting and decomposition.

Methodology:

  • Sample Preparation: Weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan should be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

  • Thermal Program:

    • Heat the sample from the initial temperature to a temperature above its decomposition range (e.g., 400°C) at a controlled rate, typically 10°C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The resulting DSC thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • The onset temperature and peak temperature of these transitions provide critical information about the thermal events.

DSC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 3-5 mg of PETB into DSC pan seal Hermetically seal pan weigh->seal place Place sample and reference in DSC seal->place purge Purge with Nitrogen place->purge equilibrate Equilibrate at 25°C purge->equilibrate heat Heat to 400°C at 10°C/min equilibrate->heat record Record Heat Flow vs. Temperature heat->record plot Generate DSC Thermogram record->plot identify Identify Thermal Events (Melting, Decomposition) plot->identify

General workflow for Differential Scanning Calorimetry (DSC).

Proposed Decomposition Pathway

Without specific experimental data from techniques like TGA-FTIR or Pyrolysis-GC-MS, a detailed decomposition pathway for this compound can only be proposed based on its chemical structure. The C-Br bonds are expected to be the weakest bonds in the molecule and are likely the initial sites of homolytic cleavage upon heating. This would lead to the formation of radical intermediates, which would then undergo further reactions to form the observed decomposition products.

Decomposition_Pathway PETB This compound C(CH₂Br)₄ Heat Heat PETB->Heat Radicals Radical Intermediates Heat->Radicals Initial C-Br Bond Cleavage Products Decomposition Products (CO, CO₂, HBr, etc.) Radicals->Products Further Reactions

Proposed general thermal decomposition pathway for PETB.

Conclusion

This technical guide has summarized the currently available information on the thermal stability and decomposition of this compound. While key physical properties are known, there is a clear need for detailed experimental studies employing TGA and DSC to fully characterize its thermal decomposition profile. The general experimental protocols and proposed decomposition pathway provided herein serve as a foundation for future research in this area. Such studies are essential for ensuring the safe and effective application of this compound in all relevant fields.

References

Pentaerythrityl Tetrabromide: A Core Building Block in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Polymer Scientists

Pentaerythrityl tetrabromide (PETB), a versatile organobromine compound, is emerging as a critical building block in the development of advanced polymeric materials. Its unique tetra-functional structure, where four bromine atoms are bonded to a central pentaerythrityl core, imparts desirable properties to polymers, most notably enhanced flame retardancy. Beyond its role as a flame retardant, PETB serves as a valuable initiator, core molecule, and crosslinking agent in the synthesis of complex polymer architectures such as star polymers and hyperbranched polymers. This technical guide provides a comprehensive overview of the applications of this compound in polymer chemistry, detailing experimental protocols, summarizing key performance data, and illustrating the underlying chemical mechanisms.

This compound as a Flame Retardant

The high bromine content of this compound makes it an effective flame retardant for a variety of polymers. It operates through both gas-phase and condensed-phase mechanisms to inhibit the combustion cycle.

Mechanism of Flame Retardancy

During the thermal decomposition of a polymer containing PETB, the carbon-bromine bonds cleave, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals in the gas phase, which are the primary drivers of the combustion chain reaction. This interruption of the radical chain reaction reduces the flame intensity and slows the spread of the fire.

In the condensed phase, the decomposition of PETB can promote the formation of a char layer on the polymer surface. This char layer acts as an insulating barrier, shielding the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds.

The following diagram illustrates the gas-phase flame retardant mechanism of PETB.

flame_retardant_mechanism cluster_combustion Combustion Zone (Gas Phase) cluster_inhibition Inhibition by PETB Decomposition Products H H• Br Br• HBr HBr H->HBr Radical Scavenging OH OH• H2O_Br H₂O + Br• OH->H2O_Br Radical Scavenging O2 O₂ Flame Flame Propagation O2->Flame Fuel Polymer Volatiles Fuel->Flame Oxidation Flame->H Flame->OH PETB Pentaerythrityl Tetrabromide (C(CH₂Br)₄) PETB->Br Thermal Decomposition Br->HBr Br->H2O_Br H₂O + Br• HBr->Flame Inhibition

Caption: Gas-phase flame retardant mechanism of this compound.

Performance Data

The effectiveness of a flame retardant is often quantified using metrics such as the Limiting Oxygen Index (LOI) and data from cone calorimetry, including peak heat release rate (pHRR), total heat release (THR), and time to ignition (TTI). While specific data for polymers containing solely PETB is limited in publicly available literature, studies on related pentaerythrityl-based flame retardants and brominated flame retardants in general demonstrate significant improvements in the fire safety of various polymers.

For instance, in a study on wood-flour/polypropylene composites, the addition of a flame retardant system containing pentaerythrityl (a precursor to PETB) and ammonium polyphosphate (APP) led to a notable increase in the LOI and a reduction in heat release rates.[1]

Material Composition LOI (%) pHRR (kW/m²) THR (MJ/m²) TTI (s)
Wood-flour/Polypropylene Composite (WPC)Base Material20.4757.92123.0115
WPC + APP20% APP24.0382.59-17
WPC + APP + PER15% APP, 5% PER25.3361.45-18

Table 1: Flame retardancy data for Wood-flour/Polypropylene Composites with and without a Pentaerythritol-based flame retardant system.[1] Data for THR was not provided in the source for the flame-retardant compositions.

This compound in Polymer Synthesis

The four reactive bromine atoms on PETB make it an ideal candidate for use as a multifunctional initiator or core molecule in the synthesis of star-shaped and hyperbranched polymers. These architectures offer unique properties compared to their linear counterparts, such as lower solution viscosity, higher solubility, and a high density of terminal functional groups.

Synthesis of Star Polymers

Star polymers can be synthesized using a "core-first" approach where the polymerization of monomers is initiated from a multifunctional core. PETB can serve as a tetra-functional initiator in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[2][3]

This protocol is a representative example of how PETB can be used to synthesize a star polymer.

Materials:

  • This compound (PETB)

  • Monomer (e.g., methyl methacrylate, styrene)

  • Copper(I) bromide (CuBr)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA)

  • Solvent (e.g., anisole, toluene)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • The monomer is purified by passing it through a column of basic alumina to remove the inhibitor.

  • In a Schlenk flask equipped with a magnetic stir bar, PETB, CuBr, and the solvent are added.

  • The flask is sealed with a rubber septum, and the mixture is degassed by three freeze-pump-thaw cycles to remove oxygen, which can terminate the polymerization.

  • The ligand (PMDETA) is then added via a degassed syringe under a positive pressure of inert gas. The solution should turn homogeneous and colored, indicating the formation of the copper-ligand complex.

  • The purified monomer is then added to the reaction mixture via a degassed syringe.

  • The flask is placed in a preheated oil bath at the desired reaction temperature (e.g., 90 °C for methyl methacrylate).

  • The polymerization is allowed to proceed for a specific time to achieve the desired molecular weight. Samples can be taken periodically to monitor the conversion and molecular weight evolution by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).

  • The polymerization is quenched by cooling the flask to room temperature and exposing the mixture to air.

  • The polymer is purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran - THF) and passing it through a column of neutral alumina to remove the copper catalyst.

  • The purified polymer is then precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.

The following diagram illustrates the workflow for the synthesis of a 4-arm star polymer using PETB as an initiator.

star_polymer_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Purify Monomer E Add Purified Monomer A->E B Add PETB, CuBr, Solvent to Schlenk Flask C Degas via Freeze-Pump-Thaw Cycles B->C D Add Ligand (PMDETA) C->D D->E F Polymerize at Elevated Temperature E->F G Quench Polymerization F->G H Remove Copper Catalyst G->H I Precipitate and Dry Polymer H->I

Caption: Experimental workflow for the synthesis of a 4-arm star polymer via ATRP.

Synthesis of Hyperbranched Polymers

Hyperbranched polymers can be synthesized through the polycondensation of ABx-type monomers, where 'A' and 'B' are functional groups that can react with each other. While PETB itself is not an ABx monomer, it can be used as a core molecule (B₄ type) in reactions with AB monomers to create hyperbranched structures. Alternatively, PETB can be chemically modified to introduce 'A' functionalities, transforming it into an A₄-type monomer for subsequent polymerization with Bx monomers. The synthesis of hyperbranched polymers often involves a one-pot reaction, making it a more straightforward process compared to the multi-step synthesis of dendrimers.[4][5]

This compound as a Crosslinking Agent

The tetra-functionality of PETB also allows it to be used as a crosslinking agent to create polymer networks. Crosslinking enhances the mechanical properties, thermal stability, and chemical resistance of polymers. In polyurethane synthesis, for example, diols are used as chain extenders. PETB can be chemically modified to create a tetraol, which can then be incorporated into the polyurethane backbone to introduce crosslinking points. This leads to the formation of a thermoset polyurethane with improved properties compared to its linear thermoplastic counterpart.

Conclusion

This compound is a highly versatile and valuable compound in the field of polymer chemistry. Its primary application as a flame retardant significantly enhances the fire safety of a wide range of polymeric materials. Furthermore, its unique tetra-functional structure makes it an excellent building block for the synthesis of advanced polymer architectures, including star-shaped and hyperbranched polymers, and for creating robust crosslinked networks. As the demand for high-performance and safer polymers continues to grow, the applications of this compound are expected to expand, driving further research and innovation in polymer science.

References

Pentaerythrityl Tetrabromide: A Tetravalent Core for Advanced Dendrimer Synthesis in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dendrimers, with their highly branched, monodisperse, and well-defined three-dimensional architecture, have emerged as promising nanocarriers for a myriad of biomedical applications, including targeted drug delivery and gene therapy. The choice of the core molecule is a critical determinant of the final dendrimer's properties, such as its size, shape, functionality, and overall stability. Pentaerythrityl tetrabromide, a readily accessible and tetravalent molecule, presents a versatile platform for the divergent synthesis of dendrimers. Its four bromine atoms serve as reactive sites for the attachment of dendritic wedges, enabling the construction of precisely engineered macromolecules. This technical guide provides a comprehensive overview of the use of this compound as a core molecule for dendrimer synthesis, with a focus on its potential in drug delivery applications. Detailed experimental protocols, characterization data, and potential therapeutic applications are discussed to provide a foundational resource for researchers in the field.

Introduction to Dendrimers and the Role of the Core

Dendrimers are a unique class of synthetic macromolecules characterized by their highly branched, tree-like structure.[1][2] Their architecture consists of three main components: a central core, layers of repeating branching units called generations, and a periphery of terminal functional groups. This precise, generational growth allows for unparalleled control over molecular weight, size, and surface chemistry, making dendrimers ideal candidates for various biomedical applications.[3][4]

The core molecule is the starting point of dendrimer synthesis and dictates the multiplicity of the first generation, thereby influencing the overall size and shape of the resulting macromolecule.[2] While the core's direct impact on properties like solubility and polarity is generally lower compared to the branches and surface groups, it can bestow unique functionalities.[3] For instance, incorporating specific moieties into the core can introduce fluorescence or encapsulation capabilities.[3]

Pentaerythritol and its derivatives are attractive core molecules due to their symmetry and tetra-functionality.[5] Specifically, this compound offers four reactive sites for the initiation of dendrimer growth through nucleophilic substitution reactions. This tetravalent nature allows for the rapid construction of higher-generation dendrimers with a high density of surface groups, a desirable characteristic for drug delivery applications where high drug loading is advantageous.[6]

Synthesis of Dendrimers from a this compound Core

The synthesis of dendrimers from a this compound core typically follows a divergent approach.[2][7] This method involves the stepwise growth of the dendrimer from the core outwards, with each step adding a new generation.[7] The most common strategy involves the reaction of the tetra-functional alkyl halide core with a diamine, such as ethylenediamine, to form the first generation. Subsequent generations are built by reacting the terminal amine groups with a suitable monomer, like methyl acrylate, followed by amidation with another diamine.

General Reaction Scheme

The synthesis of a polyamidoamine (PAMAM) dendrimer from a this compound core can be conceptualized in the following steps:

  • Core Reaction (Generation 0): this compound is reacted with a large excess of a diamine (e.g., ethylenediamine) via nucleophilic substitution to replace the bromine atoms with the diamine, resulting in a tetra-amine-terminated core.

  • Generation 0.5 Synthesis: The primary amine groups of the core are reacted with an acrylate derivative (e.g., methyl acrylate) through a Michael addition reaction to form an ester-terminated dendrimer.

  • Generation 1.0 Synthesis: The terminal ester groups are then reacted with an excess of a diamine (e.g., ethylenediamine) via an amidation reaction to create the next generation of amine-terminated dendrimer.

This two-step process of Michael addition and amidation is repeated to build subsequent generations.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of a Generation 1.0 PAMAM dendrimer using a this compound core.

Protocol 1: Synthesis of the Tetra-amine Core (Generation 0)

  • Materials:

    • This compound (1 equivalent)

    • Ethylenediamine (large excess, e.g., 40 equivalents)

    • Methanol (solvent)

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add the large excess of ethylenediamine to the solution.

    • Heat the reaction mixture to reflux and maintain for 48-72 hours.

    • After cooling to room temperature, remove the excess ethylenediamine and methanol under reduced pressure using a rotary evaporator.

    • The resulting crude product is purified by a suitable method, such as column chromatography or precipitation, to yield the pure tetra-amine core.

Protocol 2: Synthesis of Generation 0.5 Ester-Terminated Dendrimer

  • Materials:

    • Tetra-amine core (1 equivalent)

    • Methyl acrylate (excess, e.g., 8 equivalents)

    • Methanol (solvent)

  • Procedure:

    • Dissolve the tetra-amine core in methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Add methyl acrylate dropwise to the cooled solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 48 hours.

    • Remove the excess methyl acrylate and methanol under reduced pressure to obtain the Generation 0.5 ester-terminated dendrimer.

Protocol 3: Synthesis of Generation 1.0 Amine-Terminated Dendrimer

  • Materials:

    • Generation 0.5 ester-terminated dendrimer (1 equivalent)

    • Ethylenediamine (large excess, e.g., 80 equivalents)

    • Methanol (solvent)

  • Procedure:

    • Dissolve the Generation 0.5 dendrimer in methanol in a round-bottom flask.

    • Add the large excess of ethylenediamine to the solution.

    • Stir the reaction mixture at room temperature for 72 hours.

    • Remove the excess ethylenediamine and methanol under reduced pressure.

    • Purify the resulting Generation 1.0 amine-terminated dendrimer using an appropriate method, such as dialysis or precipitation.

Characterization of this compound-Based Dendrimers

Thorough characterization is essential to confirm the successful synthesis and purity of each dendrimer generation. A combination of spectroscopic and analytical techniques is typically employed.[4][8]

Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) To confirm the chemical structure and generational growth.Disappearance of signals corresponding to the starting material and appearance of new signals for the product at each step. Integration of proton signals can be used to confirm the number of repeating units.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups.Observation of characteristic absorption bands for N-H (amines), C=O (amides and esters), and C-Br bonds, and their appearance or disappearance at each synthetic step.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) To determine the molecular weight and assess monodispersity.A single major peak corresponding to the theoretical molecular weight of the desired dendrimer generation, confirming a low polydispersity index.
Size Exclusion Chromatography (SEC) To determine the molecular weight distribution and purity.A narrow, symmetrical peak indicating a monodisperse product.
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter of the dendrimers in solution.An increase in particle size with each successive generation.

Quantitative Data and Properties

While specific quantitative data for dendrimers synthesized from a this compound core is not extensively reported in the literature, data from structurally similar PAMAM dendrimers with other tetra-functional cores can provide valuable comparative insights.[6]

Table 1: Theoretical and Experimental Properties of Amine-Terminated PAMAM Dendrimers (Illustrative)

GenerationTheoretical Molecular Weight ( g/mol )Number of Surface GroupsHydrodynamic Diameter (nm) (Typical Range)
G0 (Core)~400 (for tetra-amine core)4~1.0 - 1.5
G1~1,4008~1.5 - 2.5
G2~3,20016~2.5 - 3.5
G3~6,90032~3.5 - 4.5
G4~14,20064~4.5 - 5.5

Note: The values in this table are illustrative and can vary based on the specific synthesis conditions and purification methods.

Table 2: Drug Loading and Encapsulation Efficiency (Illustrative Examples with PAMAM Dendrimers)

DrugDendrimer GenerationLoading Capacity (% w/w)Encapsulation Efficiency (%)
DoxorubicinG4 PAMAM5-1560-90
MethotrexateG3 PAMAM10-2070-95
PaclitaxelG4 PAMAM2-1050-80

Note: Drug loading and encapsulation efficiency are highly dependent on the drug's physicochemical properties, the dendrimer generation, surface functionality, and the loading method used.

Applications in Drug Delivery

Dendrimers synthesized from a this compound core, particularly those with amine or other functionalizable surface groups, hold significant promise for various drug delivery applications.

  • Enhanced Drug Solubility: The interior hydrophobic pockets and hydrophilic surface of PAMAM dendrimers can encapsulate poorly water-soluble drugs, acting as a "unimolecular micelle" to improve their bioavailability.[5]

  • Targeted Drug Delivery: The surface of the dendrimer can be conjugated with targeting ligands, such as antibodies, peptides, or folic acid, to direct the drug-loaded nanocarrier to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.

  • Controlled Release: Drugs can be either physically entrapped within the dendritic architecture or covalently attached to the surface via cleavable linkers (e.g., pH-sensitive or enzyme-labile bonds), allowing for controlled and sustained drug release at the target site.

  • Gene Delivery: Cationic dendrimers can form stable complexes with negatively charged nucleic acids (e.g., siRNA, plasmid DNA) to protect them from degradation and facilitate their delivery into cells for gene therapy applications.[6] Studies with modified pentaerythritol core PAMAM dendrimers have shown high transfection efficiency and low cytotoxicity.[6][9]

Visualizing Dendrimer Synthesis and Function

Diagram 1: Divergent Synthesis Workflow

G Core Pentaerythrityl Tetrabromide Core G0 Generation 0 (Tetra-amine) Core->G0  + Ethylenediamine (Nucleophilic Substitution) G0_5 Generation 0.5 (Ester-terminated) G0->G0_5  + Methyl Acrylate (Michael Addition) G1 Generation 1.0 (Amine-terminated) G0_5->G1  + Ethylenediamine (Amidation) Repeat Repeat Steps for Higher Generations G1->Repeat G cluster_0 Systemic Circulation cluster_1 Target Cell Dendrimer Drug-Loaded Dendrimer Receptor Cell Surface Receptor Dendrimer->Receptor Targeting Ligand Binding Endosome Endosome Receptor->Endosome Endocytosis DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape / pH Change Target Intracellular Target DrugRelease->Target Therapeutic Action

References

The Role of Bromination in Metal-Organic Frameworks: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Post-Synthetic Modification for Advanced Applications

Introduction

The field of metal-organic frameworks (MOFs) has garnered significant attention for its potential in diverse applications, including gas storage, catalysis, and drug delivery. The tunability of MOF properties through the careful selection of metal nodes and organic linkers is a key driver of this interest. This technical guide addresses the use of brominated compounds, specifically focusing on post-synthetic bromination as a strategic approach to functionalize MOFs. While the direct use of pentaerythrityl tetrabromide (PETB) as a primary linker in MOF synthesis is not documented in the current scientific literature, the introduction of bromine moieties into MOF structures via post-synthetic modification presents a viable and well-researched alternative for tuning their chemical and physical properties.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the post-synthetic bromination of MOFs, with a particular focus on the well-studied UiO-66 architecture. We will delve into detailed experimental protocols, present quantitative data on the resulting material properties, and explore the potential applications of these functionalized frameworks, particularly in the realm of drug delivery.

This compound as a Linker: A Theoretical Consideration

A thorough review of the existing literature reveals no instances of this compound being successfully employed as a primary organic linker in the synthesis of metal-organic frameworks. Several factors inherent to the structure and reactivity of PETB may contribute to its unsuitability for this purpose:

  • Geometric Constraints: The tetrahedral geometry of PETB, with bromine atoms extending from a central aliphatic carbon, is not conducive to forming the highly ordered, porous structures characteristic of MOFs. Typical MOF linkers are rigid, multitopic ligands (e.g., carboxylates, azoles) that can coordinate with metal centers in a predictable manner to generate extended crystalline networks.

  • Weak Coordination: The carbon-bromine bond is not a typical coordinating group for forming stable linkages with metal centers in MOF synthesis. The primary coordination interactions in MOFs involve stronger bonds, such as those between metal ions and carboxylate or azolate functionalities.

  • Flexibility of Aliphatic Core: The aliphatic nature of the pentaerythrityl core imparts a degree of flexibility that can hinder the formation of crystalline, porous materials. While some MOFs with aliphatic linkers exist, they are less common than their aromatic counterparts due to the challenge of controlling the final structure.

Given these considerations, the focus of this guide will shift to a more practical and scientifically validated method for incorporating bromine into MOF structures: post-synthetic modification.

Post-Synthetic Bromination: A Powerful Tool for MOF Functionalization

Post-synthetic modification (PSM) is a technique used to chemically alter a pre-synthesized MOF, allowing for the introduction of new functional groups without disrupting the overall framework structure. Bromination is a particularly effective PSM strategy that can significantly impact a MOF's properties.

The UiO-66 Family: A Case Study

The UiO-66 series of MOFs, composed of zirconium-based clusters (Zr6O4(OH)4) and dicarboxylate linkers, are renowned for their exceptional thermal and chemical stability. This robustness makes them ideal candidates for post-synthetic modification. Research has demonstrated the successful bromination of UiO-66 analogues containing unsaturated carbon-carbon bonds within their linkers. This process involves the addition of bromine across these bonds, leading to a change in the hybridization of the carbon atoms from sp2 to sp3 and a corresponding alteration of the linker's flexibility.[1][2]

Experimental Protocol: Post-Synthetic Bromination of an Alkene-Containing UiO-66 Analogue

The following protocol is a representative example of the post-synthetic bromination of a UiO-66 analogue containing a stilbene-dicarboxylate linker.

Materials:

  • Pre-synthesized alkene-containing UiO-66 analogue crystals

  • Bromine (Br2)

  • Dichloromethane (CH2Cl2) or other suitable anhydrous solvent

Procedure:

  • A sample of the parent MOF crystals is activated to remove any guest molecules from the pores. This is typically achieved by heating under vacuum.

  • A solution of bromine in an anhydrous solvent (e.g., dichloromethane) is prepared.

  • The activated MOF crystals are immersed in the bromine solution.

  • The reaction is allowed to proceed at room temperature for a specified period (e.g., 24 hours), during which the bromine molecules diffuse into the MOF pores and react with the alkene functionalities of the linkers.

  • After the reaction is complete, the brominated MOF crystals are thoroughly washed with fresh solvent to remove any unreacted bromine and byproducts.

  • The final product is dried under vacuum.

Characterization:

The success of the post-synthetic bromination is typically confirmed through a variety of characterization techniques, including:

  • Powder X-ray Diffraction (PXRD): To confirm the retention of the crystalline framework.

  • Thermogravimetric Analysis (TGA): To determine the bromine content and assess the thermal stability of the modified MOF.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify changes in the vibrational modes of the organic linker upon bromination.

  • Nitrogen Adsorption-Desorption Isotherms: To measure the surface area and pore volume of the brominated MOF.

Quantitative Impact of Bromination on MOF Properties

Post-synthetic bromination has a quantifiable impact on the physicochemical properties of MOFs. The following tables summarize key data from studies on brominated UiO-66 analogues.

Table 1: Changes in Textural Properties upon Bromination

MOFLinkerBET Surface Area (m²/g)Pore Diameter (Å)
Parent MOF (alkene linker) 4,4′-stilbene-dicarboxylate290011.9
Brominated MOF Brominated 4,4′-stilbene-dicarboxylate158010.1
Parent MOF (alkyne linker) 4,4′-ethynylenedibenzoate3280-
Brominated MOF Brominated 4,4′-ethynylenedibenzoate2000-

Data sourced from Marshall et al. (2016).[1]

Table 2: Changes in Mechanical Properties upon Bromination

MOFLinkerElastic Modulus (GPa)
Parent MOF (alkyne linker) 4,4′-ethynylenedibenzoate15.1 (±0.8)
Brominated MOF Brominated 4,4′-ethynylenedibenzoate9.3 (±0.6)
Parent MOF (alkene linker) 4,4′-stilbene-dicarboxylate11.1 (±0.4)
Brominated MOF Brominated 4,4′-stilbene-dicarboxylate8.9 (±0.4)

Data sourced from Marshall et al. (2016).[1]

The data clearly indicates that bromination leads to a decrease in surface area and pore size, which is attributed to the mechanical contraction of the framework upon the addition of bulky bromine atoms.[1] Interestingly, the elastic modulus also decreases, suggesting that the introduction of sp3-hybridized carbon centers increases the flexibility of the linkers and makes the overall framework more compliant.[1]

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Post_Synthetic_Bromination_Workflow cluster_synthesis Parent MOF Synthesis cluster_psm Post-Synthetic Bromination Metal_Salt Metal Salt (e.g., ZrCl4) Synthesis Solvothermal Synthesis Metal_Salt->Synthesis Organic_Linker Organic Linker (with C=C or C≡C) Organic_Linker->Synthesis Solvent Solvent (e.g., DMF) Solvent->Synthesis Parent_MOF Parent MOF Crystal Synthesis->Parent_MOF Reaction Reaction at Room Temperature Parent_MOF->Reaction Bromine_Solution Bromine (Br2) Solution Bromine_Solution->Reaction Washing Washing & Drying Reaction->Washing Brominated_MOF Brominated MOF Crystal Washing->Brominated_MOF

Caption: Experimental workflow for the synthesis of a parent MOF and its subsequent post-synthetic bromination.

Structural_Change_on_Bromination Change in Linker Hybridization cluster_parent Parent MOF Linker cluster_brominated Brominated MOF Linker C1 C C2 C C1->C2 sp2/sp R1 R C1->R1 R2 R' C2->R2 Bromine + Br2 C3 C C4 C C3->C4 sp3 R3 R C3->R3 Br1 Br C3->Br1 R4 R' C4->R4 Br2 Br C4->Br2

Caption: Schematic representation of the change in carbon hybridization of the organic linker upon bromination.

Applications in Drug Delivery and Beyond

The ability to precisely modify the properties of MOFs through post-synthetic bromination opens up new avenues for their application, particularly in the biomedical field.[3] The UiO-66 framework, known for its biocompatibility, is already being explored as a drug delivery vehicle.[4] The introduction of bromine can further enhance its capabilities.

A study by Rojas et al. investigated a family of Zr-based MOFs with different functionalized linkers, including a bromo-functionalized variant, for drug delivery.[5] They loaded the MOFs with the anticancer drug α-cyano-4-hydroxycinnamic acid (α-CHC) and found that the therapeutic effect on HeLa cells was enhanced when the drug was loaded into the MOF.[5] Furthermore, they demonstrated that mechanical amorphization of the bromo-functionalized MOF allowed for a sustained and progressive release of a model fluorescent molecule over 15 days.[5] This highlights the potential of combining linker functionalization with physical processing to achieve controlled drug release profiles.

Beyond drug delivery, the introduction of bromine can also influence other functional properties of MOFs. For instance, bromine functionalization has been shown to improve the selectivity of MOFs for ethane/ethylene separation.[6] The increased polarizability of the Br atom can enhance interactions with specific guest molecules.[6] Halogenated MOFs have also been investigated for their potential in photocatalysis and optoelectronics due to the tunability of their band gaps.

Potential Advantages of Brominated MOFs in Drug Development:

  • Controlled Release: The altered pore size and linker flexibility in brominated MOFs can be exploited to fine-tune the release kinetics of encapsulated drugs.[5]

  • Enhanced Imaging: The presence of heavy atoms like bromine could potentially enhance the contrast of MOF-based imaging agents in techniques like X-ray computed tomography.

  • Tunable Host-Guest Interactions: The introduction of bromine can modify the chemical environment within the MOF pores, potentially leading to stronger or more specific interactions with drug molecules.

Conclusion and Future Outlook

While this compound does not appear to be a viable linker for direct MOF synthesis, the post-synthetic bromination of existing MOF architectures offers a powerful and versatile strategy for tailoring their properties. The well-documented bromination of the robust UiO-66 framework serves as a prime example of how this technique can be used to systematically alter the surface area, pore size, and mechanical flexibility of these materials.

For researchers in drug development, the ability to fine-tune the properties of biocompatible MOFs like UiO-66 through bromination is particularly promising. The demonstrated potential for controlled drug release from a bromo-functionalized MOF underscores the value of this approach. Future research in this area will likely focus on exploring the full potential of brominated MOFs in targeted drug delivery, combination therapies, and advanced diagnostic applications. The continued development of post-synthetic modification techniques will undoubtedly lead to the creation of novel MOF-based materials with precisely engineered functionalities for a wide range of scientific and therapeutic applications.

References

The Carbon-Bromine Bond in Pentaerythrityl Tetrabromide: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentaerythrityl tetrabromide (PTB), with its neopentyl structure featuring four primary carbon-bromine bonds, presents a unique case study in chemical reactivity. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in PTB, focusing on nucleophilic substitution and its applications in synthesis. The inherent steric hindrance of the molecule significantly influences its reaction pathways and rates, a factor that will be explored in detail.

Understanding the Steric Environment and its Impact on Reactivity

The central quaternary carbon atom in this compound creates a sterically congested environment around the four bromomethyl groups. This steric hindrance is the primary determinant of the reactivity of the C-Br bonds.

Nucleophilic Substitution: A Tale of Two Blocked Pathways

Nucleophilic substitution reactions are the most common transformations involving the C-Br bond of PTB. However, the classical SN1 and SN2 mechanisms face significant hurdles.

  • SN2 Mechanism: The bimolecular nucleophilic substitution (SN2) reaction, which requires a backside attack of the nucleophile on the carbon atom bearing the leaving group, is severely hindered. The bulky neopentyl core effectively shields the electrophilic carbon from the approaching nucleophile, making this pathway extremely slow.

  • SN1 Mechanism: The unimolecular nucleophilic substitution (SN1) mechanism, which proceeds through a carbocation intermediate, is also unfavorable. The departure of a bromide ion would result in a primary carbocation, which is highly unstable. Although a 1,2-hydride or 1,2-alkyl shift could lead to a more stable tertiary carbocation, the initial energy barrier to form the primary carbocation is substantial.

This inherent resistance to standard nucleophilic substitution pathways means that forcing conditions, such as high temperatures and long reaction times, are often necessary to achieve reasonable conversions.

Key Reactions of the Carbon-Bromine Bond in this compound

Despite the steric challenges, the C-Br bonds in PTB can participate in a variety of synthetic transformations. This section details some of the most significant reactions, providing experimental protocols where available.

Azide Substitution: Synthesis of Tetraazidopentaerythritol (TAPE)

The reaction of this compound with sodium azide is a well-documented example of a successful nucleophilic substitution, leading to the formation of the energetic material tetraazidopentaerythritol (TAPE).

Experimental Protocol: Synthesis of Tetraazidopentaerythritol (TAPE) [1]

  • Reactants:

    • This compound (1,3-Dibromo-2,2-bis(bromomethyl)propane): 0.50 g (1.4 mmol)

    • Sodium azide: 1.02 g (15.7 mmol)

    • N,N-Dimethylformamide (DMF): 10 mL

  • Procedure:

    • Dissolve this compound in DMF.

    • Add sodium azide to the solution.

    • Heat the mixture at 100°C for 10 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • After completion, evaporate the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3x).

    • Dry the combined organic layers over MgSO4, filter, and evaporate to dryness.

  • Yield: 60% of tetraazidopentaerythritol as a colorless crystalline solid.

Table 1: Quantitative Data for the Synthesis of Tetraazidopentaerythritol (TAPE)

ReactantMolar Ratio (to PTB)SolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Azide11.2DMF1001060[1]
Williamson Ether Synthesis

The Williamson ether synthesis, a classic method for forming ethers from an alkoxide and an alkyl halide, can be applied to PTB. However, due to the low reactivity of the C-Br bonds, this reaction is expected to require forcing conditions and may result in lower yields compared to less hindered alkyl halides. The reaction proceeds via an SN2 mechanism, which, as previously discussed, is slow for PTB.

Logical Workflow for Williamson Ether Synthesis with PTB

Williamson_Ether_Synthesis PTB Pentaerythrityl Tetrabromide Reaction SN2 Reaction PTB->Reaction Alkoxide Alkoxide (R-O⁻) Alkoxide->Reaction Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Reaction Heat Heat (Forcing Conditions) Heat->Reaction Product Pentaerythrityl Tetraether Byproduct NaBr Reaction->Product Reaction->Byproduct

Caption: Williamson Ether Synthesis with PTB.

Gabriel Synthesis of Primary Amines

The Gabriel synthesis offers a method for forming primary amines from alkyl halides, using potassium phthalimide. This reaction also follows an SN2 pathway. While no specific examples with PTB are readily available in the literature, the general principles of the Gabriel synthesis can be applied. The steric hindrance of PTB would likely necessitate high temperatures and long reaction times.

Proposed Signaling Pathway for Gabriel Synthesis with PTB

Gabriel_Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis PTB Pentaerythrityl Tetrabromide Intermediate N-Pentaerythrityl Tetraphthalimide PTB->Intermediate SN2 Reaction Phthalimide Potassium Phthalimide Phthalimide->Intermediate Intermediate2 N-Pentaerythrityl Tetraphthalimide Hydrazine Hydrazine (N₂H₄) Product Pentaerythrityl Tetraamine Hydrazine->Product Byproduct Phthalhydrazide Intermediate2->Product

Caption: Gabriel Synthesis applied to PTB.

Reactions with Other Nucleophiles

The C-Br bond in PTB can react with a range of other nucleophiles, although specific quantitative data and detailed protocols are often proprietary or not widely published.

  • Cyanide and Thiocyanate: Reactions with potassium cyanide or sodium thiocyanate would be expected to yield the corresponding tetracyano or tetrathiocyanato derivatives. These reactions typically proceed via an SN2 mechanism and would be slow.

  • Thiourea: Reaction with thiourea could lead to the formation of a tetraisothiouronium salt, which upon hydrolysis would yield a tetrathiol.

  • Triphenylphosphine: Triphenylphosphine can react with alkyl bromides to form phosphonium salts. The reaction of PTB with triphenylphosphine would likely yield a tetraphosphonium salt.

  • Sodium Sulfide: Reaction with sodium sulfide could potentially lead to the formation of cyclic thioethers through intramolecular cyclization, or polymeric materials.

Table 2: Summary of Potential Nucleophilic Substitution Reactions with this compound

NucleophileExpected ProductReaction TypeExpected Reactivity
Azide (N₃⁻)Pentaerythrityl TetraazideSN2Moderate (with heat)
Alkoxide (RO⁻)Pentaerythrityl TetraetherSN2Slow
Phthalimide anionN-Pentaerythrityl TetraphthalimideSN2Slow
Cyanide (CN⁻)Pentaerythrityl TetracyanideSN2Very Slow
Thiocyanate (SCN⁻)Pentaerythrityl TetrathiocyanateSN2Very Slow
Thiourea (SC(NH₂)₂)Pentaerythrityl Tetraisothiouronium SaltSN2Slow
Triphenylphosphine (PPh₃)Pentaerythrityl Tetrakis(triphenylphosphonium bromide)SN2Slow
Sulfide (S²⁻)Cyclic Thioethers / PolymersSN2Slow

Applications in Materials Science and Drug Development

The tetrafunctional nature of this compound makes it a valuable building block in polymer chemistry and drug delivery systems.

Dendrimer and Star Polymer Synthesis

PTB can serve as a core molecule for the divergent synthesis of dendrimers and star polymers. The four C-Br bonds act as initiation sites for the growth of polymer chains.

Experimental Workflow for Dendrimer Synthesis using PTB Core

Dendrimer_Synthesis PTB Pentaerythrityl Tetrabromide (Core) G0 Generation 0 (PTB Core) PTB->G0 Monomer Monomer (e.g., with amine or hydroxyl groups) G1 Generation 1 Dendrimer Monomer->G1 G0->G1 Reaction with excess monomer G2 Generation 2 Dendrimer G1->G2 Activation & Reaction with more monomer

Caption: Divergent Dendrimer Synthesis from PTB.

Crosslinking Agent

The four reactive sites on PTB allow it to act as a crosslinking agent to form three-dimensional polymer networks. This is particularly useful in creating hydrogels and other materials with tailored mechanical properties.

Synthesis of Adamantane Derivatives

While not a direct substitution or elimination at the C-Br bond, the use of this compound in the synthesis of adamantane derivatives is a notable transformation. The exact mechanism is complex and likely involves a series of intramolecular cyclizations and rearrangements under specific catalytic conditions. Detailed, high-yield procedures for the direct conversion of PTB to adamantane are not well-established in open literature, suggesting significant synthetic challenges.

Conclusion

The reactivity of the carbon-bromine bond in this compound is fundamentally governed by the steric hindrance imposed by its neopentyl structure. This leads to a marked decrease in the rate of SN2 reactions, the most common pathway for primary alkyl halides. While SN1 reactions are also disfavored, nucleophilic substitution can be achieved under forcing conditions, enabling the synthesis of a variety of tetra-substituted derivatives. The tetrafunctionality of PTB makes it a valuable precursor in materials science for the construction of complex architectures like dendrimers and crosslinked polymers. For drug development professionals, understanding the controlled, albeit slow, reactivity of PTB is crucial for its potential use as a scaffold in the design of novel therapeutic agents and delivery systems. Further research into catalytic systems that can overcome the steric barriers and enhance the reactivity of the C-Br bond in PTB would significantly expand its synthetic utility.

References

Steric Hindrance Effects in Pentaerythrityl Tetrabromide Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythrityl tetrabromide, C(CH₂Br)₄, is a unique polyhalogenated organic compound featuring a central quaternary carbon atom bonded to four bromomethyl groups. This distinctive neopentyl-like structure imparts significant steric hindrance, profoundly influencing its reactivity in nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the steric effects governing the reactions of this compound, offering insights into reaction mechanisms, quantitative data on reaction outcomes, detailed experimental protocols, and visualizations of the underlying chemical principles. Understanding these steric constraints is crucial for leveraging this molecule as a core scaffold in the synthesis of complex architectures such as dendrimers, star polymers, and other novel materials relevant to drug development and materials science.

The Overwhelming Influence of Steric Hindrance

The reactivity of this compound is dominated by the steric bulk of its neopentyl core. Nucleophilic substitution reactions, particularly those proceeding via an Sₙ2 mechanism, are severely retarded. The Sₙ2 mechanism requires a backside attack of the nucleophile on the electrophilic carbon atom. In this compound, the three adjacent bromomethyl groups effectively shield the backside of each electrophilic carbon, making it exceedingly difficult for a nucleophile to approach.

This steric hindrance is so pronounced that neopentyl halides are known to react orders of magnitude slower than less hindered primary alkyl halides. For instance, neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide in Sₙ2 reactions[1]. Given that this compound possesses four such neopentyl-like centers, its reactivity is exceptionally low under standard Sₙ2 conditions.

While the Sₙ1 pathway, which proceeds through a carbocation intermediate, might be considered, the formation of a primary carbocation is energetically unfavorable. Although rearrangement to a more stable carbocation is possible in simpler neopentyl systems, the symmetrical nature of this compound complicates such pathways[1]. Consequently, reactions often require harsh conditions, specialized reagents, or alternative mechanistic pathways to achieve substitution.

Quantitative Analysis of Steric Effects on Reaction Yields

The profound impact of steric hindrance is quantitatively reflected in the yields of nucleophilic substitution reactions on this compound. The success of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions employed. Below is a summary of reported yields for different types of nucleophilic substitution reactions.

Nucleophile TypeSpecific Nucleophile/ReagentProduct TypeYield (%)Reference
Oxygen NucleophileDiglycol mono-4-methoxybenzyl ether, NaHTetra-substituted Ether37[2][3]
Nitrogen NucleophileImidazole, NaOHTetra-substituted Imidazole68.6 (overall)[4]

Table 1: Quantitative Yields of Nucleophilic Substitution Reactions with this compound. This table summarizes the reported yields for the synthesis of tetra-substituted products from this compound with different nucleophiles. The moderate to low yields, even under forcing conditions, highlight the significant steric challenges.

Key Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections provide protocols for key reactions involving this compound.

Williamson Ether Synthesis of a Pentaerythritol-Derived Oligoglycol

Reactants:

  • This compound

  • Alcohol precursor (e.g., diglycol monomasked by 4-methoxybenzyl group)

  • Sodium hydride (NaH)

  • Diglyme (solvent)

Procedure:

  • To a solution of the alcohol precursor in dry diglyme under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (NaH) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.

  • Add a solution of this compound in dry diglyme to the alkoxide solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for an extended period (e.g., 24-48 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • After completion, cool the reaction mixture to room temperature and quench the excess NaH by the slow addition of ethanol or water.

  • Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the tetra-substituted oligoglycol.

Synthesis of Pentaerythrityl Tetraimidazole

This protocol is based on the synthesis reported by Liu et al. (2011)[4].

Reactants:

  • This compound

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Toluene (solvent)

  • Dimethyl sulfoxide (DMSO) (solvent)

Procedure:

  • Dissolve imidazole in a mixture of toluene and dimethyl sulfoxide.

  • Slowly add a 50% aqueous solution of sodium hydroxide dropwise to the imidazole solution and stir at room temperature for 30 minutes.

  • Heat the mixture to 110 °C to remove the water via azeotropic distillation.

  • Slowly add this compound to the reaction mixture.

  • Maintain the reaction temperature at 110 °C for 4 hours.

  • After the reaction is complete, cool the mixture and filter to remove the sodium bromide precipitate.

  • The filtrate contains the desired pentaerythrityl tetraimidazole. Further purification may be achieved by recrystallization or chromatography.

Visualizing Steric Hindrance and Reaction Workflows

Diagrams are powerful tools for understanding complex spatial relationships and experimental procedures. The following sections provide Graphviz diagrams to visualize the concepts discussed.

Steric_Hindrance cluster_substrate This compound Core C C CH2Br1 H₂C-Br C->CH2Br1 CH2Br2 H₂C-Br C->CH2Br2 CH2Br3 H₂C-Br C->CH2Br3 CH2Br4 H₂C-Br C->CH2Br4 label_hindrance Steric Shielding by adjacent groups Nu Nucleophile (Nu⁻) Nu->CH2Br1 caption Fig. 1: Steric hindrance in this compound.

Fig. 1: Steric hindrance in this compound.

This diagram illustrates how the four bromomethyl groups surrounding the central carbon atom create a sterically congested environment, hindering the approach of a nucleophile for an Sₙ2 reaction.

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Workup and Purification arrow arrow Alcohol Alcohol Precursor Alkoxide_Formation 1. Form Alkoxide (NaH, Diglyme, 0°C to RT) Alcohol->Alkoxide_Formation NaH Sodium Hydride NaH->Alkoxide_Formation PTB Pentaerythrityl Tetrabromide Substitution 2. Nucleophilic Substitution (Add PTB, Heat to 100-120°C) PTB->Substitution Alkoxide_Formation->Substitution Quench 3. Quench Reaction (Ethanol/Water) Substitution->Quench Extraction 4. Liquid-Liquid Extraction Quench->Extraction Drying 5. Dry Organic Layer (MgSO₄) Extraction->Drying Concentration 6. Concentrate (Rotary Evaporation) Drying->Concentration Purification 7. Column Chromatography Concentration->Purification Product Tetra-substituted Ether Product Purification->Product caption Fig. 2: Experimental workflow for Williamson ether synthesis.

Fig. 2: Experimental workflow for Williamson ether synthesis.

This diagram outlines the key steps involved in the Williamson ether synthesis using this compound as the core, from reactant preparation to the final purified product.

Conclusion

The chemistry of this compound is a compelling case study in the power of steric hindrance to dictate reaction outcomes. Its neopentyl-like structure renders it highly resistant to classical Sₙ2 reactions, necessitating tailored synthetic strategies to achieve functionalization. While this presents a challenge, it also offers opportunities for the controlled, stepwise synthesis of complex, sterically demanding architectures. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers seeking to harness the unique properties of this versatile building block in the development of novel materials and therapeutics. Future work in this area could focus on the development of novel catalytic systems to overcome the high activation barriers associated with reactions at these sterically congested centers, as well as more detailed computational studies to precisely model the transition states and steric energies involved.

References

The Unseen Environmental Burden: A Technical Guide to the Impact and Toxicology of Brominated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated compounds, particularly brominated flame retardants (BFRs), are ubiquitous environmental contaminants due to their extensive use in a wide array of consumer and industrial products. While effective in reducing fire-related risks, their persistence, bioaccumulation, and toxicological effects pose significant threats to environmental and human health. This technical guide provides an in-depth analysis of the environmental impact and toxicology of major classes of brominated compounds, including polybrominated diphenyl ethers (PBDEs), tetrabromobisphenol A (TBBPA), and hexabromocyclododecanes (HBCDDs). It summarizes key quantitative data, details experimental protocols for toxicological assessment, and visualizes complex biological pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction to Brominated Compounds

Brominated compounds are a diverse group of organobromine chemicals used in various applications, most notably as flame retardants.[1][2] BFRs are added to plastics, textiles, electronics, and furniture to inhibit or slow the spread of fire.[2][3] However, many of these compounds are not chemically bound to the materials they protect, leading to their release into the environment through volatilization, leaching, and degradation of products.[4] Their chemical stability, which makes them effective flame retardants, also contributes to their persistence in the environment.[1]

This guide will focus on three major classes of BFRs:

  • Polybrominated Diphenyl Ethers (PBDEs): A group of congeners that were widely used in a variety of consumer products. Although their production has been phased out in many countries, they remain a significant environmental concern due to their persistence and bioaccumulation.[4][5][6]

  • Tetrabromobisphenol A (TBBPA): One of the most widely used BFRs, primarily in the production of epoxy and polycarbonate resins for electronic circuit boards.[7][8][9] It is also used as an additive flame retardant in some polymers.

  • Hexabromocyclododecanes (HBCDDs): A mixture of stereoisomers primarily used in expanded and extruded polystyrene foam for thermal insulation in the construction industry.[10][11]

Environmental Fate and Transport

The environmental journey of brominated compounds is a complex process involving their release from consumer goods, transport through various environmental compartments, and eventual uptake by living organisms. Their lipophilic nature facilitates their accumulation in fatty tissues, leading to biomagnification in food webs.[12][13]

Environmental Release and Distribution Workflow

The following diagram illustrates the general pathway of brominated flame retardants from their source to the environment and biota.

Environmental_Fate_of_BFRs cluster_source Source cluster_release Release Mechanisms cluster_environment Environmental Compartments cluster_biota Biotic Uptake & Accumulation Consumer_Products Consumer Products (Electronics, Furniture, Textiles) Volatilization Volatilization Consumer_Products->Volatilization Leaching Leaching Consumer_Products->Leaching Abrasion Abrasion (Dust) Consumer_Products->Abrasion Disposal Improper Disposal & E-waste Consumer_Products->Disposal Air Air Volatilization->Air Water Water Leaching->Water Indoor_Dust Indoor Dust Abrasion->Indoor_Dust Soil_Sediment Soil & Sediment Disposal->Soil_Sediment Air->Water Deposition Air->Soil_Sediment Deposition Water->Soil_Sediment Aquatic_Organisms Aquatic Organisms Water->Aquatic_Organisms Uptake Terrestrial_Animals Terrestrial Animals Soil_Sediment->Terrestrial_Animals Ingestion Humans Humans Indoor_Dust->Humans Inhalation/Ingestion Aquatic_Organisms->Terrestrial_Animals Food Chain Aquatic_Organisms->Humans Food Chain Terrestrial_Animals->Humans Food Chain

Caption: Environmental fate and transport of Brominated Flame Retardants (BFRs).

Environmental Concentrations

The following table summarizes the concentrations of HBCDDs found in various environmental matrices, illustrating their widespread distribution.

Environmental MatrixLocationConcentration RangeReference(s)
Air Great Lakes, USA0.26 - 22 pg/m³ (for γ-HBCDD)[10]
China3.09 - 1800 pg/m³[14]
Indoor Dust Bangkok, Thailand<0.7 - 215 ng/g[15]
Basrah, Iraq5.3 - 150 ng/g[16]
Soil China0.88 - 23,200 ng/g[14]
River Water China4.98 - 41.3 ng/L[14]
River Sediment ChinaNot detected - 206 ng/g[14]

Toxicology of Brominated Compounds

Brominated compounds exert a wide range of toxic effects on living organisms. Their ability to interfere with hormonal systems, cause neurodevelopmental problems, and potentially lead to cancer are of primary concern.[8][17][18]

Quantitative Toxicological Data

The following tables summarize key toxicological data for PBDEs, TBBPA, and HBCDDs. These values are critical for risk assessment and establishing safe exposure limits.

Table 1: Toxicological Data for Polybrominated Diphenyl Ethers (PBDEs)

EndpointSpeciesExposure RouteValueReference(s)
LD50 (Penta-BDE) RatOral0.5 - 5 g/kg[19]
NOAEL (Chronic) RatOral0.6 - 100 mg/kg/day[19]
NOAEL (Chronic) MouseOral1 - 100 mg/kg/day[19]
LOAEL (Developmental Neurotoxicity - BDE-99) MouseOral (single dose on PND10)0.4 mg/kg[19]

Table 2: Toxicological Data for Tetrabromobisphenol A (TBBPA)

EndpointSpeciesExposure RouteValueReference(s)
LD50 RatOral> 5000 mg/kg bw[20]
NOAEL (Developmental Toxicity) RatOral40 mg/kg/day[21]
BMDL10 (Thyroid Hormone Homeostasis) RatOral16 mg/kg/day[21]
Oral Reference Dose (RfD) --0.6 mg/kg/day[22]

Table 3: Toxicological Data for Hexabromocyclododecanes (HBCDDs)

EndpointSpeciesExposure RouteValueReference(s)
NOAEL (90-day study) RatOral (diet)100 mg/kg/day[8]
LOAEL (90-day study) RatOral (diet)200 mg/kg/day (males), 500 mg/kg/day (females)[8]
NOAEL (Single dose) RatOral5 g/kg[8]
LOAEL (Developmental Neurotoxicity) MouseOral (single dose on PND10)0.9 mg/kg[11]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; LD50: Lethal Dose, 50%; BMDL10: Benchmark Dose Lower Confidence Limit, 10% response; RfD: Reference Dose; PND: Postnatal Day.

Mechanisms of Toxicity

One of the most significant toxicological effects of brominated compounds is their ability to act as endocrine-disrupting chemicals (EDCs).[9][18][23] They can interfere with the synthesis, transport, and action of hormones, particularly thyroid and sex hormones.

Thyroid Hormone Pathway Disruption by PBDEs

PBDEs and their hydroxylated metabolites are structurally similar to thyroid hormones (T3 and T4), allowing them to interfere with the thyroid signaling pathway at multiple points.[17][24][25] This disruption can have profound effects on development, metabolism, and neurological function.[25]

Thyroid_Pathway_Disruption cluster_hpt_axis Hypothalamic-Pituitary-Thyroid Axis cluster_transport_metabolism Transport & Metabolism cluster_cellular_action Cellular Action Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary TRH (+) Thyroid_Gland Thyroid Gland Pituitary->Thyroid_Gland TSH (+) TTR Transthyretin (TTR) (Transport Protein) Thyroid_Gland->TTR T4/T3 Synthesis Thyroid_Receptor Thyroid Hormone Receptor (TR) TTR->Thyroid_Receptor Hormone Transport Deiodinases Deiodinases Deiodinases->TTR T4 to T3 Conversion Gene_Expression Target Gene Expression Thyroid_Receptor->Gene_Expression Activation PBDEs PBDEs & Metabolites PBDEs->TTR Competitive Binding (Displaces T4) PBDEs->Deiodinases Inhibition PBDEs->Thyroid_Receptor Binding Interference

Caption: Disruption of the thyroid hormone pathway by PBDEs.

Estrogen Receptor Signaling Interference by TBBPA

TBBPA has been shown to interfere with estrogen signaling pathways.[26][27] It can bind to estrogen receptors (ERs), potentially leading to altered gene expression and downstream effects on reproductive health and development.

Estrogen_Pathway_Interference cluster_ligand_binding Ligand Binding & Receptor Activation cluster_nuclear_events Nuclear Events cluster_cellular_response Cellular Response Estrogen Estrogen (E2) ER Estrogen Receptor (ER) Estrogen->ER Binding Dimerization Receptor Dimerization ER->Dimerization Activation ERE_Binding Binding to Estrogen Response Elements (ERE) Dimerization->ERE_Binding Transcription Gene Transcription ERE_Binding->Transcription Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Cellular_Effects Physiological Effects Protein_Synthesis->Cellular_Effects TBBPA TBBPA TBBPA->ER Competitive Binding (Agonistic/Antagonistic Effects)

Caption: Interference of TBBPA with the estrogen receptor signaling pathway.

Developmental neurotoxicity is a critical concern for several brominated compounds.[14][17] Exposure during sensitive developmental periods can lead to irreversible effects on brain development and function, resulting in behavioral and cognitive deficits.[4]

Some brominated compounds have been classified as possible or probable human carcinogens.[8] For example, TBBPA is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans.[8]

Experimental Protocols for Toxicological Assessment

Standardized and robust experimental protocols are essential for accurately assessing the toxicological properties of brominated compounds. The following sections outline key methodologies.

In Vitro Endocrine Disruption Assay: Reporter Gene Assay Workflow

Reporter gene assays are valuable in vitro tools for screening chemicals for their potential to interfere with hormone receptor signaling.[5][9]

Reporter_Gene_Assay_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_measurement Measurement & Analysis Cell_Culture 1. Culture Mammalian Cells (e.g., HeLa, CHO) Transfection 2. Transfect Cells with: - Hormone Receptor Plasmid - Reporter Gene Plasmid (e.g., Luciferase) with Hormone Response Element Cell_Culture->Transfection Plating 3. Plate Transfected Cells in Multi-well Plates Transfection->Plating Treatment 4. Treat Cells with Test Compound (BFR) at various concentrations Plating->Treatment Incubation 5. Incubate for 24-48 hours Treatment->Incubation Cell_Lysis 6. Lyse Cells Incubation->Cell_Lysis Luminescence_Measurement 7. Add Substrate & Measure Luminescence Cell_Lysis->Luminescence_Measurement Data_Analysis 8. Analyze Data: - Dose-response curves - EC50/IC50 determination Luminescence_Measurement->Data_Analysis

Caption: Workflow for an in vitro reporter gene assay for endocrine disruption.

Detailed Methodology:

  • Cell Culture: Maintain a suitable mammalian cell line (e.g., HeLa, CHO, or T47D) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Transfection: Co-transfect the cells with two plasmids:

    • An expression vector containing the cDNA for the hormone receptor of interest (e.g., estrogen receptor alpha).

    • A reporter plasmid containing a reporter gene (e.g., firefly luciferase) downstream of a promoter with multiple copies of the hormone response element (HRE).

  • Plating: Seed the transfected cells into 96-well plates at a predetermined density.

  • Treatment: After allowing the cells to attach, expose them to a range of concentrations of the test brominated compound, along with positive and negative controls.

  • Incubation: Incubate the plates for a specified period (typically 24-48 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Lyse the cells to release the reporter protein.

  • Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the signal intensity against the concentration of the test compound to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Developmental Toxicity Screening (based on OECD TG 421)

The OECD Test Guideline 421 for Reproduction/Developmental Toxicity Screening is a key in vivo assay to assess the potential effects of a chemical on reproduction and development.[10]

Key Methodological Steps:

  • Animal Model: Typically, the rat is used.

  • Dose Administration: The test substance is administered to both male and female animals for a period before mating, during mating, and for females, throughout gestation and lactation. At least three dose levels and a control group are used.

  • Mating: Animals are paired for mating.

  • Observations:

    • Parental Animals: Monitored for clinical signs of toxicity, effects on mating performance, fertility, gestation length, and parturition.

    • Offspring: Examined for viability, clinical signs, body weight, and physical development.

  • Necropsy: All parental animals are subjected to a gross necropsy, and reproductive organs are examined. Offspring are also examined for gross abnormalities.

Analytical Methods for Detection and Quantification

Accurate and sensitive analytical methods are crucial for monitoring the presence of brominated compounds in various environmental and biological matrices. The choice of method depends on the specific compound, the matrix, and the required detection limits.[7][17][24]

Table 4: Overview of Analytical Methods for Brominated Flame Retardants

Analytical StepMethod(s)Target CompoundsMatrixReference(s)
Extraction Soxhlet Extraction, Pressurized Liquid Extraction (PLE), Ultrasonic ExtractionPBDEs, HBCDDs, TBBPASoil, Sediment, Biota[16][17][24]
Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)PBDEs, HBCDDs, TBBPAWater[7]
Clean-up Gel Permeation Chromatography (GPC), Silica Gel Chromatography, Florisil ChromatographyPBDEs, HBCDDsAll[16][24][28]
Analysis Gas Chromatography-Mass Spectrometry (GC-MS), especially with Electron Capture Negative Ionization (ECNI)PBDEsAll[7][28]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)HBCDDs, TBBPAAll[7]

Conclusion and Future Perspectives

Brominated compounds, particularly BFRs, represent a significant and persistent environmental challenge. Their widespread presence, coupled with their potential for bioaccumulation and toxicity, necessitates continued research and regulatory attention. While significant progress has been made in understanding their environmental fate and toxicological profiles, several areas require further investigation. These include the toxic effects of "novel" brominated flame retardants that are replacing the legacy compounds, the long-term health consequences of low-level chronic exposure, and the complex effects of mixtures of these and other environmental contaminants. A deeper understanding of the mechanisms of action will be crucial for developing more accurate risk assessments and for guiding the design of safer alternatives. The methodologies and data presented in this guide provide a foundation for researchers, scientists, and drug development professionals to address these ongoing challenges and work towards mitigating the environmental and health risks posed by brominated compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(Aryl Ether) Dendrimers Using Pentaerythrityl Tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a first-generation (G1) poly(aryl ether) dendrimer utilizing pentaerythrityl tetrabromide as a tetravalent core. This method employs a divergent approach based on the Williamson ether synthesis, a robust and widely used reaction for forming ether linkages. This protocol is designed for researchers in organic chemistry, materials science, and drug development who are interested in the precise construction of dendritic macromolecules.

Introduction

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture, featuring a central core, repeating branching units, and a high density of surface functional groups, makes them promising candidates for a variety of applications, including drug delivery, gene therapy, and catalysis. Poly(aryl ether) dendrimers, in particular, are known for their thermal and chemical stability.

The synthesis described herein utilizes this compound as the central scaffold. The four bromine atoms serve as electrophilic sites for nucleophilic substitution by a suitable branching monomer. A common and effective monomer for this purpose is a bisphenol, such as 3,5-dihydroxybenzyl alcohol, where the phenolic hydroxyl groups act as nucleophiles after deprotonation. The reaction proceeds via the Williamson ether synthesis, forming stable ether bonds and constructing the first generation of the dendrimer.

Experimental Protocols

This section details the materials and methods for the synthesis of a first-generation poly(aryl ether) dendrimer from this compound.

Materials
  • This compound (C(CH₂Br)₄)

  • 3,5-Dihydroxybenzyl alcohol

  • Potassium carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

  • Acetone, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas for inert atmosphere

Protocol 1: Synthesis of First-Generation (G1) Poly(Aryl Ether) Dendrimer

This protocol outlines the divergent synthesis of the G1 dendrimer.

Reaction Scheme:

This compound reacts with four equivalents of 3,5-dihydroxybenzyl alcohol in the presence of a base to form the first-generation dendrimer with eight peripheral hydroxyl groups.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 3,5-dihydroxybenzyl alcohol (4.4 eq), anhydrous potassium carbonate (8.8 eq), and a catalytic amount of 18-crown-6 (0.4 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a reaction mixture with a suitable concentration (e.g., 0.1 M with respect to this compound).

  • Inert Atmosphere: Purge the flask with argon or nitrogen gas for 15-20 minutes to establish an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain vigorous stirring for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the mixture to remove the potassium carbonate and other inorganic salts.

    • Wash the collected solids with acetone and combine the filtrates.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in dichloromethane (DCM).

    • Wash the DCM solution with deionized water (3 x 50 mL) to remove any remaining salts and DMF (if used as a co-solvent).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the product by adding the concentrated DCM solution dropwise to a large volume of cold methanol with vigorous stirring.

    • Collect the white precipitate by vacuum filtration and wash with cold methanol.

    • Dry the purified G1 dendrimer under vacuum to a constant weight.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of the first-generation dendrimer.

ReagentMolecular Weight ( g/mol )Moles (mmol)Equivalents
This compound387.731.01.0
3,5-Dihydroxybenzyl alcohol140.144.44.4
Potassium carbonate138.218.88.8
18-Crown-6264.320.40.4

Table 1: Stoichiometry of Reagents for G1 Dendrimer Synthesis.

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Appearance
G1 Poly(aryl ether) DendrimerCalculatedExperimentalCalculatedWhite solid

Table 2: Yield and Appearance of the G1 Dendrimer.

TechniqueKey Observations
¹H NMR Disappearance of the singlet for CH₂Br of this compound. Appearance of new aromatic and benzylic proton signals from the monomer.
¹³C NMR Disappearance of the CH₂Br carbon signal. Appearance of new aromatic and benzylic carbon signals.
FT-IR Disappearance of the C-Br stretching vibration. Appearance of characteristic C-O-C (ether) stretching bands.
SEC/GPC A single, narrow peak indicating a monodisperse product with a higher molecular weight than the starting materials.

Table 3: Expected Characterization Data for the G1 Dendrimer.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of the first-generation poly(aryl ether) dendrimer.

Dendrimer_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound 3,5-Dihydroxybenzyl Alcohol K₂CO₃, 18-Crown-6 Acetone Reflux Reflux (48-72h) under Argon Reactants->Reflux Cooling Cool to RT Reflux->Cooling Filtration1 Filter Cooling->Filtration1 Evaporation Evaporate Solvent Filtration1->Evaporation Dissolution Dissolve in DCM Evaporation->Dissolution Washing Wash with Water Dissolution->Washing Drying Dry (MgSO₄) Washing->Drying Filtration2 Filter Drying->Filtration2 Concentration Concentrate Filtration2->Concentration Precipitation Precipitate in Methanol Concentration->Precipitation Filtration3 Vacuum Filter Precipitation->Filtration3 Drying_Final Dry under Vacuum Filtration3->Drying_Final G1_Dendrimer Purified G1 Dendrimer Drying_Final->G1_Dendrimer

Caption: Workflow for the divergent synthesis of a G1 poly(aryl ether) dendrimer.

Signaling Pathways and Logical Relationships

The application of dendrimers in drug delivery often involves targeting specific cells or tissues. This can be achieved by functionalizing the peripheral groups of the dendrimer with targeting ligands that bind to receptors overexpressed on the surface of target cells. The following diagram illustrates the logical relationship in targeted drug delivery using a functionalized dendrimer.

Targeted_Drug_Delivery Dendrimer Dendrimer-Drug Conjugate Targeting Surface Functionalization (e.g., with Folic Acid) Dendrimer->Targeting Binding Binds to Target Receptor (e.g., Folate Receptor) Targeting->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Release Intracellular Drug Release Internalization->Release

Caption: Logical steps in targeted drug delivery using a functionalized dendrimer.

Application of Pentaerythritl Tetrabromide in the Synthesis of Novel Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the conceptual synthesis of Metal-Organic Frameworks (MOFs) utilizing pentaerythritl tetrabromide. As a tetrahedral molecule, pentaerythritl tetrabromide offers a unique geometrical scaffold for the construction of three-dimensional porous materials. However, the bromide functional groups are not typically suitable for direct coordination with metal centers to form stable MOFs. Therefore, two primary strategies are proposed: 1) Pre-synthetic functionalization of the pentaerythritl tetrabromide to create a suitable tetrahedral linker, and 2) Post-synthetic modification (PSM) to cross-link a pre-existing MOF.

These protocols are presented as conceptual synthetic routes, providing a foundation for the development of novel MOF materials with potentially unique structural and functional properties.

Application Note 1: Synthesis of a MOF via Pre-functionalization of Pentaerythritl Tetrabromide

This section details the synthesis of a novel tetrahedral tetracarboxylate linker, pentaerythritol tetra(4-benzoic acid) (PETB), from pentaerythritl tetrabromide, and its subsequent use in the synthesis of a hypothetical MOF, designated as PETB-MOF-1 . Tetrahedral linkers are highly sought after in MOF synthesis as they can lead to frameworks with high symmetry and robust, porous structures.[1]

Experimental Protocols

Protocol 1.1: Synthesis of the Tetrahedral Linker - Pentaerythritol tetra(4-benzoic acid) (PETB)

This protocol describes a hypothetical two-step process to convert the bromide groups of pentaerythritl tetrabromide into carboxylic acid functionalities via a Suzuki coupling reaction followed by oxidation.

Step 1: Suzuki Coupling to form Tetra(4-tolyl)pentaerythritol

  • To a dried three-neck flask under an inert atmosphere (N₂ or Ar), add pentaerythritl tetrabromide (1.0 eq), 4-tolylboronic acid (4.4 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.

  • Add an aqueous solution of a base, typically 2 M sodium carbonate (Na₂CO₃), to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature. Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tetra(4-tolyl)pentaerythritol.

Step 2: Oxidation to Pentaerythritol tetra(4-benzoic acid) (PETB)

  • Dissolve the tetra(4-tolyl)pentaerythritol (1.0 eq) in a mixture of a suitable solvent (e.g., pyridine or a mixture of t-butanol and water).

  • Heat the solution to 70-80 °C.

  • Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) (excess, e.g., 8-10 eq), in portions.

  • Maintain the temperature and stir for 12-24 hours until the purple color of the permanganate disappears.

  • Cool the reaction mixture and quench any excess KMnO₄ with a saturated solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid product.

  • Filter the white precipitate, wash thoroughly with water, and dry under vacuum to yield the final PETB linker.

Protocol 1.2: Synthesis of PETB-MOF-1

This protocol describes the solvothermal synthesis of a hypothetical zinc-based MOF using the newly synthesized PETB linker.

  • In a 20 mL glass vial, dissolve the PETB linker (0.1 mmol) in N,N-dimethylformamide (DMF) (10 mL).

  • In a separate vial, dissolve the metal salt, Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.2 mmol), in DMF (5 mL).

  • Combine the two solutions in the first vial.

  • Add a modulator, such as benzoic acid or acetic acid (10-20 equivalents relative to the linker), to the mixture to improve crystal quality.

  • Cap the vial tightly and place it in a preheated oven at 100-120 °C for 24-72 hours.

  • After the reaction, allow the oven to cool down slowly to room temperature.

  • Colorless, crystalline solids of PETB-MOF-1 should form.

  • Isolate the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with a solvent suitable for activation, such as ethanol or acetone (3 x 10 mL).

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Data Presentation

Table 1: Summary of Hypothetical Synthesis Parameters and Expected Outcomes for PETB-MOF-1

ParameterValue/Observation
Linker Synthesis
Starting MaterialPentaerythritl tetrabromide
Final LinkerPentaerythritol tetra(4-benzoic acid) (PETB)
Expected Yield40-60% over two steps
MOF Synthesis
Metal SourceZn(NO₃)₂·6H₂O
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature100-120 °C
Reaction Time24-72 hours
Expected MOF Properties
Crystal MorphologyColorless cubic or octahedral crystals
Expected Topologypcu or other high-symmetry net
Expected BET Surface Area1500 - 3000 m²/g
Expected Pore Volume0.8 - 1.5 cm³/g

Visualization

pre_functionalization_workflow start Pentaerythrityl Tetrabromide suzuki Suzuki Coupling (4-tolylboronic acid, Pd catalyst) start->suzuki intermediate Tetra(4-tolyl)pentaerythritol suzuki->intermediate oxidation Oxidation (KMnO4) intermediate->oxidation linker PETB Linker (Pentaerythritol tetra(4-benzoic acid)) oxidation->linker mof_synthesis Solvothermal Synthesis (Zn(NO3)2, DMF, 120°C) linker->mof_synthesis product PETB-MOF-1 mof_synthesis->product

Caption: Workflow for the pre-functionalization of pentaerythritl tetrabromide and subsequent MOF synthesis.

Application Note 2: Post-Synthetic Cross-Linking of an Amino-Functionalized MOF

This section outlines a protocol for the post-synthetic modification (PSM) of a well-known amino-functionalized MOF, UiO-66-NH₂ , using pentaerythritl tetrabromide as a covalent cross-linking agent. This strategy aims to enhance the mechanical and chemical stability of the parent MOF by introducing rigid tetrahedral cross-links within its pores. Covalent PSM is a powerful tool for tuning the properties of MOFs that are not accessible through direct synthesis.[2][3][4]

Experimental Protocols

Protocol 2.1: Synthesis of Parent MOF (UiO-66-NH₂)

  • In a Teflon-lined autoclave, dissolve 2-aminoterephthalic acid (H₂BDC-NH₂) (1.0 eq) and Zirconium(IV) chloride (ZrCl₄) (1.0 eq) in DMF.

  • Add a modulator, such as hydrochloric acid (HCl) or acetic acid, to control the crystallite size and defect density.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the pale yellow crystalline powder by centrifugation or filtration.

  • Wash the product extensively with DMF and then with ethanol to remove unreacted precursors.

  • Activate the UiO-66-NH₂ by heating under vacuum at 150 °C for 12 hours.

Protocol 2.2: Post-Synthetic Cross-Linking with Pentaerythritl Tetrabromide

  • In a dried Schlenk flask under an inert atmosphere, suspend the activated UiO-66-NH₂ (1.0 eq by mass) in a dry, non-coordinating solvent such as anhydrous acetonitrile or chloroform.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (excess, e.g., 10 eq relative to the linker), to the suspension to act as a proton sponge.

  • In a separate flask, dissolve pentaerythritl tetrabromide (0.1-0.5 eq relative to the amino groups in the MOF) in the same anhydrous solvent.

  • Slowly add the pentaerythritl tetrabromide solution to the MOF suspension under stirring.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 48-72 hours.

  • After the reaction, cool the mixture to room temperature.

  • Collect the solid product by centrifugation.

  • Wash the cross-linked MOF (XL-UiO-66-NH₂) thoroughly with fresh solvent to remove any unreacted cross-linker and base.

  • Perform a final wash with a volatile solvent like acetone.

  • Dry the final product under vacuum at a moderate temperature (e.g., 100 °C) to yield the cross-linked MOF.

Data Presentation

Table 2: Summary of Experimental Parameters and Expected Property Changes for Post-Synthetic Cross-Linking

ParameterParent MOF (UiO-66-NH₂)Cross-Linked MOF (XL-UiO-66-NH₂)
Reaction Conditions
Cross-linkerN/APentaerythritl tetrabromide
SolventN/AAnhydrous Acetonitrile
BaseN/ADiisopropylethylamine (DIPEA)
TemperatureN/A60-80 °C
TimeN/A48-72 hours
Expected Property Changes
BET Surface Area (m²/g)~1100-1400Decrease (e.g., 600-900) due to pore filling
Pore Volume (cm³/g)~0.5-0.7Decrease (e.g., 0.3-0.5)
Thermal Stability (°C)~450Potential Increase due to covalent reinforcement
Chemical StabilityModerateExpected to be higher, especially in basic or acidic media
FT-IR SpectroscopyN-H stretching visibleAttenuation of N-H peaks; possible appearance of C-N stretch

Visualization

psm_workflow parent_mof Parent MOF (UiO-66-NH2) suspension Suspend in Anhydrous Solvent parent_mof->suspension add_reagents Add Pentaerythrityl Tetrabromide + Base suspension->add_reagents reaction Heat at 60-80°C (48-72 hours) add_reagents->reaction workup Wash and Centrifuge reaction->workup product Cross-Linked MOF (XL-UiO-66-NH2) workup->product

Caption: Workflow for the post-synthetic cross-linking of UiO-66-NH₂ with pentaerythritl tetrabromide.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Pentaerythrityl Tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythrityl tetrabromide, C(CH₂Br)₄, is a versatile neopentane-core building block extensively utilized in organic synthesis. Its four primary bromide groups are amenable to nucleophilic substitution, enabling the construction of a wide array of tetra-substituted pentaerythritol derivatives. These derivatives are of significant interest in materials science for the development of dendrimers, metal-organic frameworks (MOFs), and specialty polymers.[1] In the pharmaceutical industry, the pentaerythrityl scaffold serves as a core for multivalent drugs and as a key intermediate in the synthesis of complex molecules.[1]

These application notes provide an overview of common nucleophilic substitution reactions with this compound and detailed protocols for several key transformations.

General Reaction Scheme

The fundamental transformation involves the displacement of the bromide leaving groups by a nucleophile. The reaction generally proceeds via an Sₙ2 mechanism, given the primary nature of the carbon centers.

G reagents Pentaerythrityl Tetrabromide C(CH₂Br)₄ product Tetra-substituted Pentaerythritol C(CH₂Nu)₄ reagents->product 4 eq. Nucleophile, Solvent, Heat nucleophile Nucleophile (Nu⁻) byproduct 4 Br⁻

Caption: General nucleophilic substitution on this compound.

Summary of Quantitative Data

The following table summarizes the reaction conditions and yields for the nucleophilic substitution on this compound with various nucleophiles.

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)Product
AlkoxideOligoglycol-OH, KHDiglymeReflux537Pentaerythrityl tetra(oligoglycolyl) ether
ImidazoleImidazole, NaOHToluene/DMSO110468.6 (overall)Pentaerythrityl tetraimidazole
Amine1. p-Toluenesulfonamide, Na1. DMF1. Reflux1. --Pentaerythrityl tetraamine
2. H₂SO₄2. -2. -2. -
AzideNaN₃DMF1001060Pentaerythrityl tetraazide
CarboxylateAcetic Anhydride, DMAPNeat1501.588.2Pentaerythrityl tetraacetate

Note: The yield for the synthesis of Pentaerythrityl tetraimidazole is the overall yield for a two-step process starting from pentaerythritol. The yield for the amination is for a two-step process and was not explicitly reported for the final product from the tetrabromide. The carboxylate substitution was performed on pentaerythritol, but is representative of the expected high conversion for the analogous reaction with the tetrabromide.

Experimental Protocols

Protocol 1: Synthesis of Pentaerythrityl tetra(oligoglycolyl) ether (Williamson Ether Synthesis)[2]

This protocol details the synthesis of a tetra-ether derivative of this compound, a key reaction for creating dendritic and polymeric materials.

Materials:

  • This compound

  • Oligoglycol monomethyl ether (or other desired alcohol)

  • Potassium hydride (KH)

  • Diglyme (anhydrous)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend potassium hydride in anhydrous diglyme under an inert atmosphere (argon or nitrogen) at 0 °C.

  • Slowly add a solution of the desired oligoglycol in anhydrous diglyme to the KH suspension.

  • Stir the resulting mixture at 0 °C for 1 hour, then at room temperature for an additional 2 hours, before heating to reflux to ensure complete formation of the potassium alkoxide.

  • To the refluxing suspension, add a solution of this compound in anhydrous diglyme dropwise over 30 minutes.

  • Maintain the reaction at reflux for 5 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the desired pentaerythrityl tetra(oligoglycolyl) ether.

Expected Yield: 37%

Protocol 2: Synthesis of Pentaerythrityl Tetraimidazole[3]

This protocol describes the synthesis of a tetra-imidazole functionalized pentaerythritol, a precursor for ionic liquids and catalysts.

Materials:

  • This compound

  • Imidazole

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve imidazole in a mixture of toluene and DMSO in a round-bottom flask.

  • Slowly add a 50% aqueous solution of sodium hydroxide dropwise to the imidazole solution and stir at room temperature for 30 minutes.

  • Heat the mixture to 110 °C to azeotropically remove the water.

  • Once the water is removed, slowly add this compound to the reaction mixture.

  • Maintain the reaction at 110 °C for 4 hours.

  • After the reaction is complete, cool the mixture and filter to remove the sodium bromide byproduct.

  • The filtrate contains the desired pentaerythrityl tetraimidazole. Further purification can be achieved by recrystallization.

Overall Yield: 68.6% (for the two-step synthesis from pentaerythritol)

Protocol 3: Synthesis of Pentaerythrityl Tetraamine (via Gabriel Synthesis Analogue)[4]

This two-step protocol provides a route to pentaerythrityl tetraamine, a versatile building block for constructing polyamines and ligands.

Step 1: Synthesis of the Tetra-sulfonamide

  • React this compound with sodium p-toluenesulfonamide in a suitable solvent such as DMF at reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, precipitate the product by adding the reaction mixture to water.

  • Filter, wash, and dry the crude tetra-sulfonamide.

Step 2: Hydrolysis to the Tetra-amine

  • Hydrolyze the tetra-sulfonamide intermediate using a strong acid, such as concentrated sulfuric acid, at elevated temperatures.

  • Neutralize the reaction mixture with a base to precipitate the free pentaerythrityl tetraamine.

  • Purify the product by recrystallization.

Note: A direct ammonolysis of pentaerythrityl tetrachloride has been reported to yield the tetraamine in 57% yield at 52% conversion.[2] A similar reaction with the tetrabromide is expected to proceed, likely with a higher reaction rate.

Protocol 4: Synthesis of Pentaerythrityl Tetraazide

This protocol describes the synthesis of pentaerythrityl tetraazide, a high-energy material and a precursor to the corresponding tetraamine via reduction.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask.

  • Add an excess of sodium azide to the solution.

  • Heat the reaction mixture to 100 °C and maintain for 10 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain pentaerythrityl tetraazide.

Caution: Organic azides can be explosive. Handle with extreme care and appropriate safety precautions.

Expected Yield: 60%

Protocol 5: Synthesis of Pentaerythrityl Tetraacetate[6][7]

This protocol is adapted from the synthesis using pentaerythritol and demonstrates the feasibility of forming tetra-ester derivatives.

Materials:

  • This compound

  • Sodium acetate (or other carboxylate salt)

  • A suitable solvent such as DMF or DMSO

Procedure:

  • Dissolve this compound in DMF or DMSO.

  • Add an excess of sodium acetate to the solution.

  • Heat the reaction mixture to promote the substitution. The optimal temperature and time will depend on the specific carboxylate used and should be determined empirically.

  • Upon completion, the product can be isolated by precipitation in water, followed by filtration and purification.

Note: The direct synthesis of pentaerythrityl tetraacetate from pentaerythritol using acetic anhydride and DMAP as a catalyst proceeds in 1.5 hours at 150 °C with a yield of 88.2%.[3][4] This suggests that the substitution reaction with the tetrabromide should also be high yielding under appropriate conditions.

Experimental Workflow Visualization

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification and Analysis A Combine Pentaerythrityl Tetrabromide and Solvent B Add Nucleophile (e.g., Alkoxide, Amine, Azide) A->B C Heat Reaction Mixture (Monitor by TLC) B->C D Cool Reaction Mixture C->D E Precipitate/Extract Product D->E F Filter/Separate Layers E->F G Recrystallization or Chromatography F->G H Characterization (NMR, IR, MS) G->H I Final Product H->I

Caption: A typical workflow for synthesis and purification.

References

Synthesis of Star-Shaped Polymers from Pentaerythritol Tetrabromide Initiator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of star-shaped polymers utilizing a pentaerythritol-based initiator, specifically through Atom Transfer Radical Polymerization (ATRP). Star-shaped polymers are of significant interest in drug delivery and other biomedical applications due to their unique architecture, which imparts properties such as a compact structure, a high density of functional groups, and distinct rheological behavior.[1] The "core-first" method, initiated from a multifunctional core like pentaerythritol tetrabromide, is a common and effective strategy for synthesizing these complex macromolecules.

Overview of the "Core-First" Synthesis Approach

The synthesis of star-shaped polymers via the "core-first" approach involves the simultaneous growth of multiple polymer arms from a central multifunctional initiator. Pentaerythritol can be chemically modified to create a tetrafunctional ATRP initiator, pentaerythritol tetrakis(2-bromoisobutyrate), which allows for the controlled polymerization of various monomers to form a star-shaped architecture. ATRP is a powerful technique for this purpose as it allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2]

Synthesis of the Tetrafunctional Initiator

A crucial first step is the synthesis of the tetrafunctional initiator from pentaerythritol. This is typically achieved by reacting pentaerythritol with 2-bromoisobutyryl bromide in the presence of a base.

Protocol 1: Synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate)

Materials:

  • Pentaerythritol

  • 2-bromoisobutyryl bromide

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add pentaerythritol (e.g., 1.0 g, 7.35 mmol) and 50 mL of anhydrous THF.

  • Add triethylamine (5 mL) to the flask.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add 2-bromoisobutyryl bromide (e.g., 4.35 mL, 35.25 mmol) dropwise to the stirred solution over a period of 30 minutes.[3]

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours.[3][4]

  • After the reaction is complete, add 50 mL of DCM to the flask.

  • Wash the organic phase with water three times in a separatory funnel.

  • Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate the solution under reduced pressure to obtain the crude product.

  • The product, pentaerythritol tetrakis(2-bromoisobutyrate), can be further purified by column chromatography if necessary.

Characterization: The successful synthesis of the initiator can be confirmed by ¹H NMR spectroscopy. The spectrum should show the disappearance of the hydroxyl protons of pentaerythritol and the appearance of new signals corresponding to the isobutyrate protons.[3]

Synthesis of Star-Shaped Polymers by ATRP

Once the tetrafunctional initiator is prepared, it can be used to initiate the polymerization of various monomers to form star-shaped polymers. The following protocols provide examples for the synthesis of star-shaped poly(methyl methacrylate) (PMMA) and polystyrene (PS).

Protocol 2: Synthesis of 4-Arm Star-Shaped Poly(methyl methacrylate) (PMMA)

Materials:

  • Pentaerythritol tetrakis(2-bromoisobutyrate) (initiator)

  • Methyl methacrylate (MMA) (monomer), inhibitor removed

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole or another suitable solvent

  • Argon or Nitrogen gas

  • Schlenk flask and line

Procedure:

  • To a dry Schlenk flask, add CuBr (e.g., calculated for a specific monomer/initiator/catalyst/ligand ratio, typically 1:1:1:2 or similar) and the pentaerythritol tetrakis(2-bromoisobutyrate) initiator.

  • Seal the flask and deoxygenate by performing three cycles of vacuum and backfilling with argon or nitrogen.

  • Add deoxygenated anisole and PMDETA via a degassed syringe. Stir to form the copper-ligand complex.

  • In a separate flask, prepare a solution of MMA in deoxygenated anisole.

  • Transfer the monomer solution to the Schlenk flask containing the catalyst complex via a degassed syringe.

  • Immerse the flask in a preheated oil bath at a specified temperature (e.g., 90°C).[5]

  • Take samples periodically to monitor monomer conversion by Gas Chromatography (GC) and molecular weight evolution by Gel Permeation Chromatography (GPC).

  • To stop the polymerization, open the flask to expose the catalyst to air and cool the reaction mixture.

  • Dilute the polymer solution with THF and pass it through a neutral alumina column to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

Protocol 3: Synthesis of 4-Arm Star-Shaped Polystyrene (PS)

Materials:

  • Pentaerythritol tetrakis(2-bromoisobutyrate) (initiator)

  • Styrene (monomer), inhibitor removed

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole or another suitable solvent

  • Argon or Nitrogen gas

  • Schlenk flask and line

Procedure:

  • The procedure is similar to the synthesis of star-shaped PMMA.

  • The typical reaction temperature for the ATRP of styrene is around 110°C.[2]

  • Follow the same steps for deoxygenation, reagent addition, polymerization, and purification as described in Protocol 2.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis of star-shaped polymers using a pentaerythritol-based initiator. The molecular weight (Mn), polydispersity index (Mw/Mn), and monomer conversion are key parameters to assess the success and control of the polymerization.

Table 1: Synthesis of Star-Shaped Poly(methyl methacrylate) (PMMA)

Monomer/Initiator RatioCatalyst/LigandSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Mw/Mn
200:1CuBr/PMDETABulk902.57923,0001.45
200:1CuBr/bpyBulk1000.6774.918,1701.16

Data adapted from representative ATRP of MMA.[5]

Table 2: Synthesis of Star-Shaped Polystyrene (PS)

Monomer/Initiator RatioCatalyst/LigandSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Mw/Mn
100:1CuBr/PMDETAAnisole1104~9510,400 (theoretical)< 1.3
200:1CuBr/PMDETAAnisole1106~9020,800 (theoretical)< 1.3

Data estimated based on typical ATRP of styrene conditions. Actual values may vary.

Visualizations

Diagram 1: Synthesis of Tetrafunctional ATRP Initiator

G Synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate) Pentaerythritol Pentaerythritol Reaction Esterification Pentaerythritol->Reaction Bromoisobutyryl_bromide 2-bromoisobutyryl bromide Bromoisobutyryl_bromide->Reaction TEA Triethylamine (Base) TEA->Reaction Solvent THF (Solvent) Solvent->Reaction Initiator Pentaerythritol tetrakis(2-bromoisobutyrate) (Tetrafunctional Initiator) Reaction->Initiator

Caption: Synthesis of the tetrafunctional ATRP initiator.

Diagram 2: "Core-First" ATRP for Star Polymer Synthesis

Caption: Workflow for "core-first" star polymer synthesis.

Applications in Drug Development

Star-shaped polymers are highly promising for drug delivery applications.[3][4] Their well-defined structure allows for the encapsulation of therapeutic agents within their core or conjugated to their arm extremities. The high number of chain ends can be functionalized with targeting ligands to enhance site-specific drug delivery. Furthermore, the compact nature of star polymers can lead to lower solution viscosity compared to their linear counterparts of similar molecular weight, which can be advantageous for injectable formulations.[1] The synthesis protocols outlined here provide a foundation for creating tailored star-shaped polymers for advanced drug delivery systems.

References

Application Notes and Protocols: Williamson Ether Synthesis of Pentaerythrityl Tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2] Pentaerythrityl tetrabromide, a readily available starting material, possesses four primary bromide atoms, making it an excellent scaffold for the synthesis of tetra-functionalized molecules. The resulting star-shaped polyethers have applications in various fields, including materials science and as intermediates in drug synthesis.[3][4] This document provides detailed protocols for the synthesis of pentaerythrityl tetraethers using this compound and various nucleophiles.

Applications in Research and Drug Development

Pentaerythrityl-based tetraethers are valuable core structures for the development of more complex macromolecules. Their tetra-functionality allows for the attachment of multiple copies of a desired moiety, leading to applications in:

  • Dendrimer Synthesis: The pentaerythrityl core can serve as the central branching point for the construction of dendrimers, which have applications in drug delivery, gene therapy, and diagnostics.[4]

  • Star-Shaped Polymers: These tetraethers can be used as initiators for the synthesis of star-shaped polymers, which exhibit unique rheological and solution properties compared to their linear counterparts.

  • Drug Delivery Scaffolds: By attaching therapeutic agents to the periphery of the pentaerythrityl core, these molecules can be developed into drug delivery systems with high drug loading capacity. The nature of the ether linkages can be tailored to control the release profile of the conjugated drug.

  • Biomaterials: Functionalization of the tetraethers with biocompatible groups can lead to the formation of novel biomaterials for tissue engineering and other biomedical applications.

Data Presentation: Reaction Parameters and Expected Outcomes

The following tables summarize the reaction conditions and expected outcomes for the Williamson ether synthesis of this compound with sodium ethoxide, sodium tert-butoxide, and sodium p-cresolate.

Table 1: Reactant Quantities

ReactantMolecular Weight ( g/mol )MolesEquivalentsAmount
This compound387.730.011.03.88 g
Sodium Ethoxide68.050.055.03.40 g
Sodium tert-Butoxide96.100.055.04.81 g
Sodium p-Cresolate130.110.055.06.51 g
Dimethyl Sulfoxide (DMSO)---50 mL

Table 2: Reaction Conditions and Expected Products

Product NameAlkoxide/PhenoxideReaction Temperature (°C)Reaction Time (h)Expected Yield (%)Expected Melting Point (°C)
Pentaerythrityl Tetra-ethyl EtherSodium Ethoxide801285-95Liquid at RT
Pentaerythrityl Tetra-tert-butyl EtherSodium tert-Butoxide802470-8060-65
Pentaerythrityl Tetra-(p-tolyl) EtherSodium p-Cresolate1001880-90110-115

Experimental Protocols

General Safety Precautions
  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Sodium ethoxide, sodium tert-butoxide, and sodium p-cresolate are corrosive and moisture-sensitive. Handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Dimethyl sulfoxide (DMSO) can facilitate the absorption of chemicals through the skin. Avoid direct contact.

Protocol 1: Synthesis of Pentaerythrityl Tetra-ethyl Ether
  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (3.40 g, 0.05 mol) and anhydrous dimethyl sulfoxide (DMSO) (50 mL).

  • Addition of this compound: Stir the mixture at room temperature until the sodium ethoxide is fully dissolved. To this solution, add this compound (3.88 g, 0.01 mol) portion-wise over 15 minutes.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold deionized water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield pentaerythrityl tetra-ethyl ether as a colorless oil.

Protocol 2: Synthesis of Pentaerythrityl Tetra-tert-butyl Ether
  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium tert-butoxide (4.81 g, 0.05 mol) and anhydrous DMSO (50 mL).

  • Addition of this compound: Stir the suspension at room temperature and add this compound (3.88 g, 0.01 mol) in one portion.

  • Reaction: Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction by TLC.

  • Work-up and Extraction: Cool the reaction mixture to room temperature and pour it into 200 mL of cold deionized water. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic extracts with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter the drying agent and remove the solvent under reduced pressure. Recrystallize the resulting solid from ethanol to obtain pure pentaerythrityl tetra-tert-butyl ether as a white solid.

Protocol 3: Synthesis of Pentaerythrityl Tetra-(p-tolyl) Ether
  • Preparation of Sodium p-Cresolate: To a solution of p-cresol (5.41 g, 0.05 mol) in anhydrous tetrahydrofuran (THF) (50 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.20 g, 0.055 mol) portion-wise at 0°C. Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Reaction Setup: In a separate 100 mL three-necked round-bottom flask, dissolve this compound (3.88 g, 0.01 mol) in anhydrous DMSO (30 mL).

  • Addition of Nucleophile: Add the freshly prepared sodium p-cresolate solution to the this compound solution via a cannula.

  • Reaction: Heat the reaction mixture to 100°C and stir for 18 hours.

  • Work-up: Cool the reaction to room temperature and pour it into 250 mL of water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to yield pentaerythrityl tetra-(p-tolyl) ether as a white crystalline solid.

Mandatory Visualizations

Williamson_Ether_Synthesis General Reaction Scheme cluster_reactants Reactants cluster_products Products Pentaerythrityl_Tetrabromide This compound C(CH₂Br)₄ Tetraether Pentaerythrityl Tetraether C(CH₂OR)₄ Pentaerythrityl_Tetrabromide->Tetraether Williamson Ether Synthesis DMSO, Heat Salt Sodium Bromide 4 NaBr Pentaerythrityl_Tetrabromide->Salt Alkoxide Sodium Alkoxide/Phenoxide 4 NaOR Alkoxide->Tetraether Alkoxide->Salt

Caption: General Williamson ether synthesis of this compound.

Experimental_Workflow Experimental Workflow A 1. Reaction Setup - Add alkoxide/phenoxide and solvent to flask - Add this compound B 2. Reaction - Heat to specified temperature - Stir for specified time - Monitor by TLC A->B C 3. Work-up - Quench with water B->C D 4. Extraction - Extract with organic solvent C->D E 5. Washing - Wash with water and brine D->E F 6. Drying & Concentration - Dry over anhydrous salt - Remove solvent under reduced pressure E->F G 7. Purification - Recrystallization or Distillation F->G H Final Product G->H

Caption: A logical workflow for the synthesis and purification of pentaerythrityl tetraethers.

References

Application Notes and Protocols: Reaction of Pentaerythrityl Tetrabromide with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythrityl tetrabromide is a versatile polyfunctional electrophile. Its four primary bromide groups are susceptible to nucleophilic substitution, making it an attractive scaffold for the synthesis of a variety of complex molecules. The reaction with amine nucleophiles, in particular, opens avenues for the creation of polyamines, dendritic structures, and cage compounds like aza-adamantanes. These products have potential applications in drug delivery, as chelating agents, and as building blocks in medicinal chemistry. This document provides an overview of the reaction, key quantitative data from related syntheses, and detailed experimental protocols.

Reaction Principle

The fundamental reaction between this compound and an amine nucleophile is a series of nucleophilic substitution reactions (typically SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to a bromine atom, displacing the bromide leaving group and forming a new carbon-nitrogen bond.

Due to the tetrafunctional nature of this compound, the reaction can proceed in a stepwise manner. The initially formed mono-substituted amine is also a nucleophile and can react further with another molecule of this compound or intramolecularly if a primary amine is used. With primary amines, subsequent reactions at the same nitrogen atom can lead to secondary and tertiary amines, and ultimately to quaternary ammonium salts. The stoichiometry of the reactants, reaction conditions (temperature, solvent, and time), and the nature of the amine nucleophile all play a crucial role in determining the final product distribution.

Quantitative Data Summary

The direct reaction of this compound with various simple amine nucleophiles is not extensively documented with quantitative yield data in readily available literature. However, data from analogous reactions provide valuable insights into the expected outcomes and conditions.

ElectrophileNucleophileSolventTemperature (°C)Time (h)ProductYield (%)Reference
Pentaerythrityl tetrachlorideAmmoniaSupercritical NH₃ or MethanolHigh Temperature & Pressure-Pentaerythrityltetramine57[1]
Pentaerythrityl tetrabenzenesulfonateSodium p-toluenesulfonamideHexamethylphosphoramide (HMPA)190-2255-15Tetrakis-(p-toluenesulfonamidomethyl)-methaneHigh[2]
Pentaerythrityl tetrabenzenesulfonateSodium p-toluenesulfonamideDimethyl sulfoxide (DMSO)118-120173,3-bis-(p-toluenesulfonamidomethyl)-N-(p-toyl)-azetidineGood[2]

Experimental Protocols

The following are generalized protocols for the reaction of this compound with amine nucleophiles, based on established principles of nucleophilic substitution and data from related reactions. Optimization will be necessary for specific amine substrates.

Protocol 1: Synthesis of Tetra-substituted Pentaerythrityl Amines

This protocol aims for the complete substitution of all four bromine atoms with a primary or secondary amine. An excess of the amine is used to drive the reaction to completion and to act as a base to neutralize the HBr byproduct.

Materials:

  • This compound

  • Amine nucleophile (e.g., propylamine, diethylamine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried. In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Inert Atmosphere: Flush the system with an inert gas (Nitrogen or Argon).

  • Addition of Amine: Add the amine nucleophile (at least 8 equivalents; 4 to react and 4 to act as a base) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the reactivity of the amine. Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography, recrystallization, or acid-base extraction to remove excess amine and ammonium salts.

Protocol 2: Synthesis of Aza-adamantane Derivatives (Cage Compounds)

This protocol is designed for the reaction with a primary amine to form a cage-like aza-adamantane structure. This typically requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, methylamine)

  • High-boiling point, non-nucleophilic solvent (e.g., N,N-Dimethylacetamide (DMAc))

  • Syringe pump

  • Large volume reaction flask

  • Heating mantle with a stirrer

  • Inert gas supply

Procedure:

  • High-Dilution Setup: In a large reaction flask, bring a significant volume of the solvent to reflux under an inert atmosphere.

  • Reactant Solutions: Prepare two separate dilute solutions: one of this compound and one of the primary amine (in a 1:1 molar ratio) in the same solvent.

  • Slow Addition: Using a syringe pump, add both reactant solutions simultaneously and at a very slow rate to the refluxing solvent over an extended period (e.g., 24-48 hours).

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional period to ensure complete reaction.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product will likely be a mixture and will require purification by column chromatography to isolate the desired aza-adamantane derivative.

Visualizations

Reaction_Pathway PEB Pentaerythrityl Tetrabromide Intermediate1 Mono-substituted Intermediate PEB->Intermediate1 + R-NH2 Amine R-NH2 (Amine Nucleophile) Intermediate2 Di-substituted Intermediate Intermediate1->Intermediate2 + R-NH2 Intermediate3 Tri-substituted Intermediate Intermediate2->Intermediate3 + R-NH2 FinalProduct Tetra-substituted Product Intermediate3->FinalProduct + R-NH2

Caption: Stepwise nucleophilic substitution pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Pentaerythrityl Tetrabromide in Solvent B Add Amine Nucleophile A->B C Heat Mixture (80-150 °C) B->C D Monitor Progress (TLC, LC-MS) C->D E Cool and Remove Solvent D->E F Purify Product (Chromatography) E->F

Caption: General experimental workflow.

References

Sonogashira Coupling with Pentaerythrityl Tetrabromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is valued for its mild reaction conditions and broad functional group tolerance.[1][3] However, extending this methodology to sterically hindered and polyhalogenated aliphatic substrates such as pentaerythrityl tetrabromide presents significant synthetic challenges.

This compound's neopentyl structure results in considerable steric hindrance around the four bromine-bearing carbon atoms. This steric bulk can impede the crucial oxidative addition step in the palladium catalytic cycle, often the rate-limiting step of the reaction. Furthermore, the presence of four reactive sites introduces the potential for intramolecular side reactions and the formation of complex product mixtures.

Extensive literature searches for established protocols for the direct Sonogashira coupling of this compound have not yielded specific successful examples. Research into the reactivity of this compound has shown that even with strong nucleophiles like Grignard reagents, intramolecular substitution reactions can occur, leading to spirocyclic products instead of the expected tetra-substituted methane. This underscores the inherent difficulty in achieving a clean tetra-alkynylation of this substrate via traditional cross-coupling methods.

This document, therefore, aims to provide a comprehensive overview of the key considerations and potential strategies for approaching the Sonogashira coupling of this compound, based on general principles for sterically hindered substrates. The provided protocols are theoretical and will require significant optimization.

Key Challenges

The primary obstacles in performing a Sonogashira coupling with this compound are:

  • Steric Hindrance: The neopentyl core significantly hinders the approach of the bulky palladium catalyst to the C-Br bond, slowing down or preventing the oxidative addition step.

  • Intramolecular Reactions: The proximity of the four bromoethyl arms can facilitate intramolecular cyclization or elimination pathways, leading to undesired byproducts.

  • Multiple Reaction Sites: Achieving complete and uniform tetra-substitution without the formation of partially substituted intermediates can be challenging.

  • Catalyst Deactivation: The sterically demanding environment can lead to premature decomposition or deactivation of the catalytic species.

General Strategies for Overcoming Challenges

Based on established knowledge for Sonogashira couplings of other sterically hindered halides, the following strategies may be considered for the reaction with this compound:

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst is critical. Bulky and electron-rich ligands can promote the formation of a more reactive, monoligated palladium(0) species, which is more effective in the oxidative addition with hindered substrates.

  • Copper-Free Conditions: To avoid the formation of diynes via Glaser-Hay homocoupling of the terminal alkyne, which can be promoted by the copper co-catalyst, a copper-free Sonogashira protocol may be advantageous.[4]

  • High Temperatures: While Sonogashira reactions are often performed at room temperature, sterically hindered substrates may require elevated temperatures to overcome the activation energy barrier for oxidative addition.[3]

  • Choice of Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the terminal alkyne without competing in side reactions. The solvent should be able to dissolve all reactants and be stable at the required reaction temperature.

Proposed Experimental Protocols (Theoretical)

The following protocols are suggested starting points for the optimization of the Sonogashira coupling of this compound. Significant experimentation will be required to determine the optimal conditions.

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

This protocol is based on a standard Sonogashira procedure and will likely require optimization of temperature and reaction time.

Table 1: Reagents and Conditions for Copper-Cocatalyzed Sonogashira Coupling

Reagent/ParameterProposed Amount/ConditionRole
This compound1.0 equivSubstrate
Terminal Alkyne4.4 equivCoupling Partner
Pd(PPh₃)₂Cl₂0.05 equivPalladium Catalyst Precursor
Copper(I) Iodide (CuI)0.10 equivCo-catalyst
Diisopropylamine (DIPA)10.0 equivBase and Solvent
Tetrahydrofuran (THF)Anhydrous, sufficient to dissolve substrateCo-solvent
Temperature60-100 °C (to be optimized)Reaction Temperature
Reaction Time24-72 hours (monitor by TLC/GC-MS)Reaction Duration
AtmosphereInert (Argon or Nitrogen)Prevent catalyst oxidation

Methodology:

  • To a dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add anhydrous THF and diisopropylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol aims to minimize alkyne homocoupling by omitting the copper co-catalyst.

Table 2: Reagents and Conditions for Copper-Free Sonogashira Coupling

Reagent/ParameterProposed Amount/ConditionRole
This compound1.0 equivSubstrate
Terminal Alkyne4.4 equivCoupling Partner
Pd₂(dba)₃0.025 equivPalladium Catalyst Precursor
XPhos0.10 equivLigand
Cesium Carbonate (Cs₂CO₃)8.0 equivBase
1,4-DioxaneAnhydrous, sufficient to dissolve substrateSolvent
Temperature80-120 °C (to be optimized)Reaction Temperature
Reaction Time24-72 hours (monitor by TLC/GC-MS)Reaction Duration
AtmosphereInert (Argon or Nitrogen)Prevent catalyst oxidation

Methodology:

  • In a dried Schlenk flask, combine this compound, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add anhydrous 1,4-dioxane and the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and dilute with ethyl acetate.

  • Filter through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualization of Reaction Logic

The following diagrams illustrate the general catalytic cycles for the proposed Sonogashira coupling reactions.

Sonogashira_Copper_Catalyzed cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(II)Complex R-Pd(II)-X L₂ Oxidative_Addition->Pd(II)Complex R-X C(CH₂Br)₄ R-X->Oxidative_Addition Transmetalation Transmetalation Pd(II)Complex->Transmetalation Product_Complex R-Pd(II)-C≡CR' L₂ Transmetalation->Product_Complex CuX CuI Transmetalation->CuX From Pd Cycle Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product R-C≡CR' Reductive_Elimination->Product Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide + Alkyne + Base Alkyne H-C≡CR' Base Base Cu_Acetylide->Transmetalation To Pd Cycle

Caption: Catalytic cycles for the copper-cocatalyzed Sonogashira coupling.

Sonogashira_Copper_Free Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(II)Complex R-Pd(II)-X L Oxidative_Addition->Pd(II)Complex R-X C(CH₂Br)₄ R-X->Oxidative_Addition Alkyne_Coordination Alkyne Coordination Pd(II)Complex->Alkyne_Coordination Pi_Complex [R-Pd(II)(H-C≡CR')L]⁺X⁻ Alkyne_Coordination->Pi_Complex Alkyne H-C≡CR' Alkyne->Alkyne_Coordination Deprotonation Deprotonation (Base) Pi_Complex->Deprotonation Pd_Acetylide R-Pd(II)-C≡CR' L Deprotonation->Pd_Acetylide Reductive_Elimination Reductive Elimination Pd_Acetylide->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Product R-C≡CR' Reductive_Elimination->Product

References

Application Notes and Protocols: Synthesis of Spiro Compounds Using Pentaerythrityl Tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythrityl tetrabromide (PETB), a readily available and sterically defined building block, presents a unique scaffold for the synthesis of diverse spiro compounds. Its neopentyl core, substituted with four bromine atoms, offers the potential for double nucleophilic substitution reactions to construct spirocyclic systems. These structures are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional frameworks and novel pharmacological properties.

This document provides an overview of the synthetic strategies and detailed, albeit currently theoretical, protocols for the utilization of this compound in the synthesis of nitrogen-, oxygen-, and sulfur-containing spiro-heterocycles. While direct literature precedents for these specific transformations are limited, the protocols outlined below are based on established principles of nucleophilic substitution and spirocyclization reactions.

General Reaction Scheme

The fundamental approach involves the reaction of this compound with a dinucleophile. The reaction is anticipated to proceed via a double SN2 mechanism, where two molecules of the dinucleophile react with the four bromine atoms of PETB to form a dispiro compound. The central quaternary carbon of the pentaerythrityl core serves as the spiro atom for the newly formed heterocyclic rings.

G cluster_reactants Reactants cluster_products Products PETB Pentaerythrityl Tetrabromide (PETB) Plus1 + PETB_img Dinucleophile Dinucleophile (H-Nu-X-Nu-H) Dinucleophile_img e.g., H2N-(CH2)n-NH2 HO-(CH2)n-OH HS-(CH2)n-SH Arrow Base, Solvent Heat Plus1->Arrow Spiro Dispiro Compound Plus2 + Spiro_img HBr Hydrogen Bromide (HBr)

Caption: General reaction for the synthesis of dispiro compounds from PETB.

Experimental Protocols

The following protocols are proposed as starting points for the synthesis of various classes of spiro compounds from this compound. Optimization of reaction conditions, including stoichiometry, temperature, solvent, and choice of base, will likely be necessary for each specific substrate.

Protocol 1: Synthesis of 3,9-Diaza-dispiro[5.5]undecane Derivatives

This protocol describes the synthesis of a dispiro compound containing two piperidine rings.

Reaction:

This compound + 2 eq. 1,3-Diaminopropane → 3,9-Diaza-dispiro[5.5]undecane + 4 HBr

Materials:

  • This compound (PETB)

  • 1,3-Diaminopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Add anhydrous potassium carbonate (4.4 eq.).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to create a stirrable suspension.

  • Add 1,3-diaminopropane (2.2 eq.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,9-diaza-dispiro[5.5]undecane derivative.

G cluster_workflow Experimental Workflow Reactants 1. Combine PETB and K2CO3 in DMF Add_Diamine 2. Add 1,3-Diaminopropane Reactants->Add_Diamine Heat 3. Heat at 80-100 °C for 24-48h Add_Diamine->Heat Workup 4. Aqueous Workup Heat->Workup Extraction 5. Extract with DCM Workup->Extraction Washing 6. Wash with NaHCO3 and Brine Extraction->Washing Drying 7. Dry and Concentrate Washing->Drying Purification 8. Column Chromatography Drying->Purification

Caption: Workflow for the synthesis of 3,9-Diaza-dispiro[5.5]undecane derivatives.

Protocol 2: Synthesis of 3,9-Dioxa-dispiro[5.5]undecane Derivatives

This protocol outlines the synthesis of a dispiro compound containing two 1,3-dioxane rings.

Reaction:

This compound + 2 eq. Propane-1,3-diol → 3,9-Dioxa-dispiro[5.5]undecane + 4 HBr

Materials:

  • This compound (PETB)

  • Propane-1,3-diol

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (4.4 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of propane-1,3-diol (2.2 eq.) in anhydrous THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux and stir for 48-72 hours, monitoring by TLC or GC-MS.

  • After the reaction is complete, cool to 0 °C and cautiously quench the excess NaH with water.

  • Partition the mixture between water and dichloromethane.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the 3,9-dioxa-dispiro[5.5]undecane derivative.

Protocol 3: Synthesis of 3,9-Dithia-dispiro[5.5]undecane Derivatives

This protocol details the synthesis of a dispiro compound containing two 1,3-dithiane rings.

Reaction:

This compound + 2 eq. Propane-1,3-dithiol → 3,9-Dithia-dispiro[5.5]undecane + 4 HBr

Materials:

  • This compound (PETB)

  • Propane-1,3-dithiol

  • Anhydrous Ethanol

  • Sodium ethoxide (NaOEt)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal (4.4 eq.) in ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add propane-1,3-dithiol (2.2 eq.) dropwise at room temperature.

  • Stir the resulting solution for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous ethanol.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by recrystallization or column chromatography to yield the 3,9-dithia-dispiro[5.5]undecane derivative.

Data Presentation

Successful synthesis of the target spiro compounds should be confirmed by standard analytical techniques. The following table provides a template for summarizing the expected and obtained characterization data.

Compound ClassDinucleophileExpected ProductTheoretical Yield (%)Experimental Yield (%)Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
Diaza-dispiro1,3-Diaminopropane3,9-Diaza-dispiro[5.5]undecane100-----
Dioxa-dispiroPropane-1,3-diol3,9-Dioxa-dispiro[5.5]undecane100-----
Dithia-dispiroPropane-1,3-dithiol3,9-Dithia-dispiro[5.5]undecane100-----

Note: The data in this table is hypothetical and should be replaced with experimental results.

Signaling Pathways and Logical Relationships

The synthesis of these dispiro compounds follows a logical progression of bond formation. The central concept is the creation of two heterocyclic rings around a single spiro-carbon atom.

G PETB Pentaerythrityl Tetrabromide Intermediate1 Mono-cyclized Intermediate PETB->Intermediate1 + 1 eq. Dinucleophile - 2 HBr Dinucleophile Dinucleophile (e.g., Diamine) Dinucleophile->Intermediate1 Product Dispiro Compound Intermediate1->Product + 1 eq. Dinucleophile - 2 HBr

Caption: Logical pathway for the formation of dispiro compounds from PETB.

Conclusion and Future Directions

The protocols provided herein offer a rational starting point for the synthesis of novel spiro compounds from this compound. It is anticipated that significant optimization will be required to achieve satisfactory yields, given the potential for steric hindrance and competing side reactions such as elimination. Future work should focus on a systematic investigation of reaction parameters, including the use of different bases, solvents, catalysts (such as phase-transfer catalysts), and reaction temperatures. The successful synthesis and characterization of these dispiro compounds will open new avenues for their exploration in drug discovery and materials science.

Application Notes and Protocols: Incorporation of Pentaerythrityl Tetrabromide into Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythrityl tetrabromide (PETB) is a brominated flame retardant used to enhance the fire resistance of various polymers, including polyurethane (PU) foams. This document provides detailed application notes and protocols for the incorporation of PETB into polyurethane foam formulations. It is intended for use by researchers and scientists in a laboratory setting. The protocols outlined below are generalized and may require optimization for specific applications and desired foam properties.

Polyurethane foams are versatile materials synthesized from the reaction of polyols with diisocyanates.[1][2] Their applications are widespread, ranging from insulation and construction to automotive components and furniture.[1][2] However, unmodified polyurethane foams are highly flammable, which necessitates the use of flame retardants to meet safety standards.[3][4] PETB acts as a flame retardant through a combination of gas-phase and condensed-phase mechanisms, which will be detailed in this document.

Experimental Protocols

Materials and Equipment

Materials:

  • Polyol (e.g., polyether polyol or polyester polyol)

  • Isocyanate (e.g., Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI))[5]

  • This compound (PETB)

  • Catalysts (e.g., tertiary amine catalyst like Dabco 33-LV and an organotin catalyst like dibutyltin dilaurate)[6]

  • Surfactant (e.g., silicone-based surfactant)[6]

  • Blowing agent (e.g., water, pentane)[6]

  • Solvent for cleaning (e.g., acetone, isopropanol)

Equipment:

  • Fume hood

  • Mechanical stirrer with variable speed control

  • Disposable mixing cups and stirring rods

  • Digital balance (accurate to 0.01 g)

  • Molds for foam casting (e.g., aluminum or cardboard)

  • Oven for curing

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

General Laboratory-Scale Polyurethane Foam Synthesis with PETB

This protocol describes a general method for preparing a PETB-containing polyurethane foam. The specific ratios of components will determine the final properties of the foam (e.g., rigid vs. flexible, density).

Step 1: Preparation of the Polyol Premix (Part A)

  • In a disposable mixing cup, accurately weigh the desired amount of polyol.

  • Add the calculated amount of PETB to the polyol. The loading level of PETB can be varied (e.g., 5-20% by weight of the polyol) to achieve the desired level of flame retardancy.

  • Add the surfactant and catalysts to the polyol-PETB mixture.

  • Thoroughly mix the components using a mechanical stirrer at a moderate speed (e.g., 500-1000 rpm) for 2-3 minutes until a homogeneous dispersion is achieved.

  • If using water as a blowing agent, add it to the premix and stir for an additional 30 seconds.

Step 2: Foaming and Curing

  • In a separate container, weigh the required amount of isocyanate (Part B). The amount of isocyanate is determined by the desired isocyanate index (typically 100-110).

  • Under vigorous stirring (e.g., 2000-3000 rpm), add the isocyanate (Part B) to the polyol premix (Part A). Mix for 5-10 seconds.

  • Immediately pour the reacting mixture into the mold.

  • Allow the foam to rise and cure in the fume hood at room temperature. The cream time, gel time, and tack-free time should be recorded.

  • After the foam has become tack-free, it can be post-cured in an oven at a specified temperature (e.g., 70°C) for several hours to ensure complete reaction.

Step 3: Sample Preparation for Characterization

  • After curing, carefully remove the foam from the mold.

  • Allow the foam to age for at least 24 hours at ambient conditions before cutting and testing.

  • Cut the foam into specimens of the required dimensions for various characterization techniques using a sharp blade or saw.

Characterization of PETB-Containing Polyurethane Foams

Standardized test methods should be used to evaluate the properties of the prepared foams.

  • Density: Determined according to ASTM D1622 by measuring the weight and volume of a regularly shaped foam sample.[1]

  • Mechanical Properties:

    • Compressive Strength: Measured according to ASTM D1621.

    • Tensile Strength and Elongation: Measured according to ASTM D3574.[7]

  • Flame Retardancy:

    • Limiting Oxygen Index (LOI): The minimum oxygen concentration that supports combustion, measured according to ASTM D2863 or ISO 4589.[8][9]

    • UL 94 Vertical Burn Test: A small-scale flammability test to classify the material's burning behavior (e.g., V-0, V-1, V-2).[10][11]

    • Cone Calorimetry: Measures heat release rate (HRR), total heat released (THR), and other combustion parameters according to ASTM E1354.[12][13][14]

  • Thermal Stability:

    • Thermogravimetric Analysis (TGA): To determine the decomposition temperature of the foam.[15]

Data Presentation

The following tables summarize typical data for polyurethane foams with and without brominated flame retardants. The exact values will depend on the specific formulation and processing conditions.

Table 1: Typical Physical and Mechanical Properties of Polyurethane Foams

PropertyUnmodified PU FoamPU Foam with Brominated Flame RetardantTest Standard
Density ( kg/m ³)30 - 6035 - 70ASTM D1622
Compressive Strength (kPa)150 - 300170 - 350ASTM D1621
Tensile Strength (kPa)100 - 250120 - 280ASTM D3574
Elongation at Break (%)80 - 15070 - 130ASTM D3574

Table 2: Typical Flame Retardant Properties of Polyurethane Foams

PropertyUnmodified PU FoamPU Foam with Brominated Flame RetardantTest Standard
Limiting Oxygen Index (LOI) (%)18 - 2124 - 30ASTM D2863
UL 94 RatingFailsV-0, V-1, or V-2UL 94
Peak Heat Release Rate (kW/m²)> 200< 150ASTM E1354
Total Heat Released (MJ/m²)> 15< 10ASTM E1354

Visualization of Mechanisms and Workflows

Flame Retardant Mechanism of this compound

Brominated flame retardants like PETB primarily act in the gas phase to inhibit the combustion process.[16] When the polyurethane foam is heated, it begins to decompose, releasing flammable volatile compounds. At the same time, the PETB also decomposes, releasing bromine radicals (Br•). These highly reactive bromine radicals interfere with the chain reactions of combustion in the flame, effectively quenching the fire.

Flame_Retardant_Mechanism cluster_condensed_phase Condensed Phase (Polymer) cluster_gas_phase Gas Phase (Flame) PU_Foam Polyurethane Foam + PETB Heat Heat PU_Foam->Heat Decomposition Decomposition PU_Foam->Decomposition Heat->Decomposition Char_Layer Char Layer Formation (Minor Contribution) Decomposition->Char_Layer Flammable_Gases Flammable Gases Decomposition->Flammable_Gases HBr Hydrogen Bromide (HBr) Decomposition->HBr Combustion Combustion Reactions (H•, O•, OH•) Flammable_Gases->Combustion Flammable_Gases->Combustion Br_Radicals Bromine Radicals (Br•) HBr->Br_Radicals Heat HBr->Br_Radicals Quenching Flame Quenching Combustion->Quenching Br_Radicals->Quenching Radical Trapping Inert_Gases Inert Gases Quenching->Inert_Gases

Caption: Flame retardant mechanism of PETB in polyurethane foam.

Experimental Workflow for Polyurethane Foam Synthesis

The following diagram illustrates the key steps in the laboratory synthesis and characterization of PETB-containing polyurethane foams.

Experimental_Workflow Start Start: Define Formulation Premix Prepare Polyol Premix (Part A) (Polyol, PETB, Catalysts, Surfactant) Start->Premix Isocyanate Weigh Isocyanate (Part B) Start->Isocyanate Mixing Combine and Mix Parts A and B Premix->Mixing Isocyanate->Mixing Pouring Pour into Mold Mixing->Pouring Curing Curing and Post-Curing Pouring->Curing Demolding Demold and Age Foam Curing->Demolding Characterization Characterization Demolding->Characterization Density Density Testing Characterization->Density Mechanical Mechanical Testing Characterization->Mechanical Flame_Retardancy Flame Retardancy Testing Characterization->Flame_Retardancy Thermal Thermal Analysis Characterization->Thermal

Caption: Experimental workflow for PU foam synthesis and testing.

Safety Precautions

  • Work in a well-ventilated fume hood to avoid inhalation of volatile chemicals, especially isocyanates.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Isocyanates are sensitizers and can cause respiratory issues. Avoid direct contact and inhalation.

  • Handle PETB powder with care to avoid dust inhalation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The incorporation of this compound into polyurethane foam formulations is an effective method for enhancing their flame retardancy. The provided protocols offer a general framework for the laboratory-scale synthesis and characterization of these materials. Researchers should note that the final properties of the foam are highly dependent on the specific formulation and processing parameters, and therefore, optimization of the procedure is often necessary to achieve the desired performance characteristics for a particular application. Adherence to safety protocols is crucial when working with the chemical components involved in polyurethane foam synthesis.

References

Application Notes and Protocols: Phase Transfer Catalysis in Reactions of Pentaerythrityl Tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for leveraging phase transfer catalysis (PTC) in the chemical modification of pentaerythrityl tetrabromide. This document is intended for researchers in organic synthesis, materials science, and drug development who are looking to utilize this versatile building block in a more efficient, scalable, and environmentally friendly manner.

Introduction to Phase Transfer Catalysis with this compound

This compound, C(CH₂Br)₄, is a highly functionalized, sterically hindered building block used in the synthesis of dendrimers, metal-organic frameworks (MOFs), spiropentane derivatives, and flame retardants.[1] Its neopentyl-like structure, with four primary bromide groups, presents a unique challenge for nucleophilic substitution reactions, which are often slow and require harsh conditions, leading to side reactions like elimination.

Phase transfer catalysis offers a powerful solution to overcome these synthetic hurdles. PTC facilitates the reaction between reactants located in different immiscible phases (typically a solid or aqueous phase containing the nucleophile and an organic phase containing the substrate).[2][3] A phase transfer catalyst, such as a quaternary ammonium or phosphonium salt, transports the nucleophilic anion from the aqueous/solid phase into the organic phase as a lipophilic ion pair.[2] This "naked" anion is highly reactive in the organic phase, enabling reactions to proceed under milder conditions with improved rates and yields.[3] For a sterically hindered substrate like this compound, PTC can be particularly advantageous by promoting the desired Sₙ2 substitution pathways while minimizing side reactions.

Application 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages. When applied to this compound, it allows for the construction of tetra-ether derivatives, which can serve as core structures for dendrimers or complex polymer architectures. Traditional methods often require strong bases like sodium hydride in anhydrous polar aprotic solvents.[4] Phase transfer catalysis provides a more practical and safer alternative, allowing the use of aqueous sodium hydroxide.

Quantitative Data Summary

While specific data for the PTC-mediated etherification of this compound is not extensively published, the following table extrapolates expected performance based on PTC applications in Williamson ether synthesis with other polyhalogenated and sterically hindered substrates.

ParameterConventional Method (e.g., NaH in DMF)Phase Transfer Catalysis (PTC)
Base Sodium Hydride (NaH)50% (w/w) Aqueous NaOH
Solvent Anhydrous DMF, THF, or DioxaneToluene, Chlorobenzene, or neat
Catalyst NoneTetrabutylammonium bromide (TBAB)
Temperature 80-120 °C60-90 °C
Reaction Time 12-24 hours4-10 hours
Typical Yield 40-70%75-90%
Safety Flammable, moisture-sensitive reagentsCaustic but less hazardous reagents
Workup Quenching of excess hydride, extractionSimple phase separation
Experimental Protocol: Synthesis of Pentaerythritol Tetra-n-butyl Ether

Materials:

  • This compound (1.0 eq)

  • n-Butanol (4.4 eq)

  • Sodium hydroxide (50% w/w aqueous solution) (8.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add this compound (9.7 g, 25 mmol), n-butanol (8.1 g, 110 mmol), and toluene (100 mL).

  • Begin vigorous stirring to dissolve the solids.

  • Add tetrabutylammonium bromide (0.81 g, 2.5 mmol).

  • Slowly add the 50% aqueous sodium hydroxide solution (16.0 g, 200 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and maintain this temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 6-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add deionized water (50 mL) and continue stirring for 15 minutes.

  • Separate the organic layer. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure pentaerythrityl tetra-n-butyl ether.

Williamson_Ether_Synthesis cluster_aqueous Aqueous Phase NaOH NaOH BuONa n-BuO⁻Na⁺ NaOH->BuONa + n-BuOH NaBr NaBr BuOH n-BuOH TBAB_org [TBA]⁺[BuO]⁻ BuONa->TBAB_org TBAB_aq TBAB PTB C(CH₂Br)₄ Product C(CH₂OBu)₄ TBAB_org->BuONa TBAB_org->Product + C(CH₂Br)₄ - [TBA]⁺Br⁻

Caption: PTC mechanism for Williamson ether synthesis of this compound.

Application 2: Cyanation Reaction

The conversion of alkyl bromides to nitriles is a valuable transformation, providing access to carboxylic acids, amines, and other nitrogen-containing compounds. The steric hindrance of this compound makes direct cyanation challenging. Phase transfer catalysis can effectively facilitate this substitution reaction using safe and inexpensive cyanide sources like sodium or potassium cyanide.

Quantitative Data Summary

The following table presents a comparison of expected outcomes for the cyanation of this compound, based on general knowledge of PTC cyanation of alkyl halides.[5]

ParameterConventional Method (e.g., KCN in DMSO)Phase Transfer Catalysis (PTC)
Cyanide Source Potassium Cyanide (KCN)Sodium Cyanide (NaCN)
Solvent Anhydrous DMSO or DMFToluene/Water or Chlorobenzene/Water
Catalyst NoneTetrabutylammonium bromide (TBAB)
Temperature 100-150 °C80-100 °C
Reaction Time 24-48 hours8-16 hours
Typical Yield 30-60%70-85%
Safety High boiling point polar aprotic solventsBiphasic system, easier to handle
Workup Difficult solvent removal, aqueous workupSimple phase separation
Experimental Protocol: Synthesis of Pentaerythritol Tetranitrile

Materials:

  • This compound (1.0 eq)

  • Sodium cyanide (NaCN) (4.4 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene

  • Deionized Water

Procedure:

  • Caution: Sodium cyanide is highly toxic. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. An aqueous solution of ferrous sulfate should be readily available to quench any cyanide spills.

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve sodium cyanide (5.4 g, 110 mmol) in deionized water (50 mL).

  • Add this compound (9.7 g, 25 mmol), toluene (75 mL), and tetrabutylammonium bromide (0.81 g, 2.5 mmol) to the flask.

  • Heat the biphasic mixture to 95 °C with vigorous stirring to ensure efficient mixing of the phases.

  • Maintain the reaction at this temperature and monitor its progress by TLC or IR spectroscopy (disappearance of C-Br stretch, appearance of C≡N stretch). The reaction is generally complete in 10-14 hours.

  • Upon completion, cool the mixture to room temperature.

  • Carefully separate the organic layer.

  • Quench the aqueous layer by slowly adding an excess of aqueous ferrous sulfate solution to complex the residual cyanide.

  • Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure pentaerythritol tetranitrile.

Cyanation_Workflow A Charge Reactor: This compound Toluene TBAB C Combine Phases and Heat to 95°C with Vigorous Stirring A->C B Prepare Aqueous Phase: Dissolve NaCN in Water B->C D Monitor Reaction (TLC / IR) C->D D->C Incomplete E Cool to Room Temperature and Separate Phases D->E Complete F Workup Organic Phase: Wash with Water & Brine E->F G Quench Aqueous Phase with FeSO₄ Solution E->G H Dry, Filter, and Concentrate Organic Phase F->H I Purify Product by Recrystallization H->I J Final Product: Pentaerythritol Tetranitrile I->J

Caption: Experimental workflow for the PTC-mediated cyanation of this compound.

General Protocol for Nucleophilic Substitution on this compound using PTC

This general protocol can be adapted for a variety of nucleophiles (e.g., azides, thiolates, phenoxides).

Reaction Scheme: C(CH₂Br)₄ + 4 Nu⁻ --PTC--> C(CH₂Nu)₄ + 4 Br⁻

Key Parameters to Consider:

  • Nucleophile Source: Typically the sodium or potassium salt of the nucleophile (e.g., NaN₃, KSCN, sodium phenoxide).

  • Catalyst: Tetrabutylammonium bromide (TBAB) is a common and effective choice. For higher temperatures (>120 °C), tetrabutylammonium hydrogen sulfate or phosphonium salts may be more stable. Catalyst loading is typically 2-10 mol%.

  • Solvent System: A biphasic system of a non-polar organic solvent (toluene, xylene, chlorobenzene) and water is standard. For solid-liquid PTC, the reaction can be run in an organic solvent with the solid nucleophile salt.

  • Temperature: Usually in the range of 70-110 °C. The optimal temperature will depend on the reactivity of the nucleophile and needs to be determined empirically.

  • Stirring: Vigorous stirring is crucial to maximize the interfacial area between the phases, which is critical for the efficiency of the phase transfer process.

General Procedure Outline:

  • Charge the reactor with this compound, the organic solvent, and the phase transfer catalyst.

  • In a separate vessel, prepare a concentrated aqueous solution of the nucleophilic salt.

  • Combine the organic and aqueous phases in the reactor.

  • Heat the mixture to the desired temperature under vigorous mechanical stirring.

  • Monitor the reaction until completion.

  • Perform an aqueous workup: cool, separate phases, wash the organic layer, dry, and concentrate.

  • Purify the tetra-substituted product, typically by recrystallization or column chromatography.

Logical_Relationship cluster_reactants Reactants & Conditions Substrate Pentaerythrityl Tetrabromide (Organic Phase) Process Phase Transfer Catalysis Substrate->Process Nucleophile Nucleophile Salt (Aqueous/Solid Phase) Nucleophile->Process Catalyst Phase Transfer Catalyst (TBAB) Catalyst->Process Solvent Biphasic Solvent (e.g., Toluene/Water) Solvent->Process Energy Thermal Energy (70-110°C) Energy->Process Outcome Efficient Nucleophilic Substitution Process->Outcome

Caption: Key components for successful PTC reactions with this compound.

References

Application Notes and Protocols: Pentaerythrityl Tetrabromide in the Preparation of Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pentaerythrityl tetrabromide (PETB) as a key intermediate in the synthesis of energetic materials. Detailed experimental protocols for the synthesis of PETB and its conversion to the high-energy compound pentaerythrityl tetraazide (TAPE) are provided, along with a summary of the energetic properties of TAPE. Furthermore, the potential applications of PETB in the preparation of energetic polymers, plasticizers, and other nitrogen-rich compounds are discussed.

Introduction

This compound (C(CH₂Br)₄) is a versatile, polyfunctional organic compound that serves as a valuable building block in the synthesis of various energetic materials. Its neopentyl core provides a compact and thermally stable scaffold, while the four primary bromine atoms are amenable to nucleophilic substitution, allowing for the introduction of energetic functionalities such as the azido group (-N₃). The conversion of PETB to pentaerythrityl tetraazide (TAPE) is a primary example of its utility in creating high-nitrogen, energetic compounds. These materials are of significant interest for applications in explosives, propellants, and pyrotechnics.[1][2]

Synthesis of this compound (PETB)

A common and effective method for the laboratory-scale synthesis of PETB involves a two-step process starting from pentaerythritol.[3] First, pentaerythritol is reacted with benzenesulfonyl chloride to form pentaerythrityl benzenesulfonate. This intermediate is then treated with sodium bromide to yield PETB.

Materials:

  • Technical grade pentaerythritol

  • Pyridine

  • Benzenesulfonyl chloride

  • Concentrated hydrochloric acid

  • Methanol

  • Diethylene glycol

  • Sodium bromide

  • Acetone

  • 95% Ethanol

  • Ice

Procedure:

Step 1: Preparation of Pentaerythrityl Benzenesulfonate

  • In a 5-L three-necked round-bottomed flask equipped with a powerful mechanical stirrer, a thermometer, and a 1-L dropping funnel, place 130 g (0.96 mole) of technical grade pentaerythritol and 650 ml of pyridine.

  • Start the stirrer and add 750 g (4.24 moles) of benzenesulfonyl chloride dropwise to the suspension at a rate that maintains the reaction temperature between 30–35°C. This addition typically takes about 2 hours.

  • After the addition is complete, stir the resulting slurry at 40°C for 1 hour.

  • Slowly add the slurry to a vigorously stirred solution of 800 ml of concentrated hydrochloric acid in 1 L of water and 2 L of methanol contained in a battery jar.

  • Cool the resulting suspension of granular white pentaerythrityl benzenesulfonate by adding 500 g of ice.

  • Filter the suspension with suction and wash the precipitate with 5 L of water, followed by 1 L of cold methanol in two portions.

Step 2: Preparation of this compound

  • Add the crude, slightly wet pentaerythrityl benzenesulfonate to 1 L of diethylene glycol in a 4-L Erlenmeyer flask equipped with a Hershberg stirrer.

  • Add 600 g (5.8 moles) of sodium bromide to the mixture.

  • Heat the mixture in an oil bath at 140–150°C with slow stirring (60–120 rpm) overnight.

  • Allow the resulting orange mixture to cool to about 90°C.

  • Rapidly add 2 L of ice water with stirring, and then cool the mixture to 10°C by the direct addition of ice.

  • Filter the precipitate with suction, wash with 2 L of water, and press dry to yield a crude tan crystalline solid.

Purification:

  • Dissolve the crude solid in 2 L of boiling acetone and filter by gravity on a steam-heated funnel.

  • Upon cooling, colorless glistening plates of this compound will deposit.

  • Filter the crystals with suction and wash with 100 ml of cold 95% ethanol.

Synthesis of Pentaerythrityl Tetraazide (TAPE)

Pentaerythrityl tetraazide (TAPE), also known as tetraazidopentaerythritol, is a high-energy material synthesized from PETB via a nucleophilic substitution reaction with sodium azide.[1] The four bromide atoms are replaced by azido groups, resulting in a compound with a high nitrogen content and significant energetic potential.

Materials:

  • 1,3-Dibromo-2,2-bis(bromomethyl)propane (this compound, PETB)

  • Dimethylformamide (DMF)

  • Sodium azide (NaN₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • Dissolve 0.50 g (1.4 mmol) of this compound in 10 mL of DMF.

  • Add 1.02 g (15.7 mmol) of sodium azide to the solution.

  • Heat the mixture at 100°C for 10 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Add water to the residue and extract the mixture with ethyl acetate (3 times).

  • Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent to dryness to yield TAPE as a colorless crystalline solid.

Properties of Pentaerythrityl Tetraazide (TAPE)

The energetic properties of TAPE have been characterized and are summarized in the table below. For comparison, data for the well-known explosive Pentaerythritol Tetranitrate (PETN) are also included.

PropertyPentaerythrityl Tetraazide (TAPE)Pentaerythritol Tetranitrate (PETN)
Impact Sensitivity 1 J[1]3-4 J[4][5]
Friction Sensitivity 36 N[1]~60 N[4][5]
Nitrogen Content (%) 62.2%[1]17.72%[6]
Oxygen Balance (CO₂) (%) -85.6%[1]-10.1%[6]
Melting Point (°C) 44°C[1]141.3°C
Decomposition Temp. (°C) 218°C[1]~180°C[7]
Calculated Density (g/cm³) 1.503[1]1.77[6]
Heat of Formation (kJ/mol) +1542[1]-484[1]
Heat of Explosion (kJ/kg) 6237[1]5810
Explosion Temperature (°C) 3381[1]4230
Detonation Pressure (GPa) 25.1[1]33.5[6]
Detonation Velocity (m/s) 8003[1]8400[6]
Volume of Detonation Gases (L/kg) 1083[1]780[6]

Note: Sensitivity values can vary depending on the specific test conditions and apparatus.

Other Applications of PETB in Energetic Materials

PETB is a potential precursor for the synthesis of energetic polymers and binders. The synthesis of energetic polymers often involves the introduction of azido groups into a polymer backbone.[8][9] A common strategy is the azidation of halogenated precursors.[10][11] Given that PETB has four reactive bromide sites, it could serve as a crosslinking agent or a monomer in the formation of energetic polymer networks. For instance, reaction of PETB with diols or other multifunctional monomers could lead to the formation of polyesters or polyethers with pendant energetic groups after subsequent azidation.

Energetic plasticizers are used to improve the processability and mechanical properties of energetic formulations while contributing to the overall energy output.[12][13] The synthesis of azido-containing plasticizers from brominated precursors is a well-established method.[14] PETB could be used to synthesize novel energetic plasticizers by partially or fully substituting the bromine atoms with azido-containing moieties or other energetic groups.

The four bromine atoms in PETB can be replaced by other nitrogen-rich functional groups, such as imidazole, to create compounds with high nitrogen content.[15] High-nitrogen compounds are a class of energetic materials that release a large amount of energy upon decomposition, primarily forming stable nitrogen gas (N₂).[2][16][17][18]

Visualizations

Synthesis_of_PETB_and_TAPE cluster_0 Synthesis of this compound (PETB) cluster_1 Synthesis of Pentaerythrityl Tetraazide (TAPE) Pentaerythritol Pentaerythritol Pentaerythrityl_Benzenesulfonate Pentaerythrityl_Benzenesulfonate Pentaerythritol->Pentaerythrityl_Benzenesulfonate Pyridine Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride->Pentaerythrityl_Benzenesulfonate PETB Pentaerythrityl Tetrabromide (PETB) Pentaerythrityl_Benzenesulfonate->PETB Diethylene Glycol Sodium_Bromide Sodium_Bromide Sodium_Bromide->PETB PETB_2 Pentaerythrityl Tetrabromide (PETB) TAPE Pentaerythrityl Tetraazide (TAPE) PETB_2->TAPE DMF, 100°C Sodium_Azide Sodium_Azide Sodium_Azide->TAPE

Caption: Synthetic pathway from pentaerythritol to PETB and subsequently to TAPE.

Experimental_Workflow_TAPE Start Start Dissolve_PETB Dissolve PETB in DMF Start->Dissolve_PETB Add_NaN3 Add Sodium Azide Dissolve_PETB->Add_NaN3 Heat_Reaction Heat mixture at 100°C for 10h Add_NaN3->Heat_Reaction Evaporate_Solvent Evaporate DMF under reduced pressure Heat_Reaction->Evaporate_Solvent Add_Water Add water to residue Evaporate_Solvent->Add_Water Extract_EtOAc Extract with Ethyl Acetate (x3) Add_Water->Extract_EtOAc Dry_Organic_Layer Dry organic layer over MgSO4 Extract_EtOAc->Dry_Organic_Layer Filter_and_Evaporate Filter and evaporate solvent Dry_Organic_Layer->Filter_and_Evaporate End Obtain TAPE Filter_and_Evaporate->End

Caption: Experimental workflow for the synthesis of TAPE from PETB.

PETB_Applications PETB Pentaerythrityl Tetrabromide (PETB) High_Explosives High Explosives (e.g., TAPE) PETB->High_Explosives Azidation Energetic_Polymers Energetic Polymers and Binders PETB->Energetic_Polymers Polymerization/ Crosslinking Energetic_Plasticizers Energetic Plasticizers PETB->Energetic_Plasticizers Functionalization Nitrogen_Rich_Compounds Other Nitrogen-Rich Compounds PETB->Nitrogen_Rich_Compounds Nucleophilic Substitution

References

Application Notes and Protocols: Functionalization of Nanoparticles with Pentaerythrityl Tetrabromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a cornerstone of nanotechnology, enabling the transformation of simple nanostructures into sophisticated tools for targeted drug delivery, advanced imaging, and diagnostics. Pentaerythrityl tetrabromide (PETBr) and its derivatives are emerging as a versatile class of crosslinking and functionalization agents. The tetravalent presentation of reactive bromide groups on a central quaternary carbon scaffold allows for the creation of multivalent nanoparticle surfaces. This multivalency can enhance binding affinities, allow for the attachment of multiple types of functional molecules, and facilitate the formation of complex nanoparticle-based architectures.

These application notes provide a comprehensive overview of the principles and hypothetical protocols for the functionalization of nanoparticles with PETBr derivatives. The information presented is intended to serve as a foundational guide for researchers exploring the potential of these reagents in their work. While direct experimental data for PETBr-nanoparticle conjugation is limited in the current literature, the protocols provided are based on established chemical principles of surface modification and the known reactivity of alkyl bromides.

Applications in Nanotechnology

The unique tetra-functional structure of PETBr derivatives opens up a range of possibilities for advanced nanoparticle design in drug delivery and diagnostics.

  • Multivalent Drug Conjugation: The four reactive sites on a PETBr-functionalized nanoparticle can be used to attach a high density of drug molecules, potentially increasing the therapeutic payload and efficacy.

  • Targeted Drug Delivery: Three of the arms of the PETBr linker could be conjugated with a therapeutic agent, while the fourth is attached to a targeting ligand (e.g., an antibody, peptide, or aptamer). This would enable active targeting of the nanoparticle to specific cells or tissues, enhancing therapeutic precision and minimizing off-target effects.

  • Formation of Nanoparticle Clusters: PETBr derivatives can be used to crosslink nanoparticles, forming well-defined clusters. These clusters can exhibit unique plasmonic or magnetic properties and can be engineered for applications in diagnostics and theranostics.

  • Surface-Initiated Polymerization: The bromide groups on PETBr-functionalized nanoparticles can act as initiators for Atom Transfer Radical Polymerization (ATRP). This allows for the growth of dense polymer brushes from the nanoparticle surface, which can be used to create "stealth" coatings to prolong circulation time or to introduce further functionalities.

Data Presentation: Expected Physicochemical Changes

Successful functionalization of nanoparticles with a PETBr derivative is expected to alter their physicochemical properties. The following tables summarize the kind of quantitative data that would be obtained from the characterization of nanoparticles before and after modification.

Table 1: Physicochemical Characterization of Nanoparticles Before and After PETBr Functionalization

ParameterBefore Functionalization (Bare Nanoparticles)After Functionalization (PETBr-Modified Nanoparticles)Characterization Technique
Hydrodynamic Diameter (nm) 100 ± 5105 ± 6Dynamic Light Scattering (DLS)
Zeta Potential (mV) -30 ± 3-25 ± 4Electrophoretic Light Scattering (ELS)
Surface Plasmon Resonance (nm) 520523UV-Vis Spectroscopy
Bromine Content (atomic %) 05-10X-ray Photoelectron Spectroscopy (XPS)

Table 2: Characterization Following Secondary Functionalization with a Targeting Ligand

ParameterPETBr-Modified NanoparticlesAfter Ligand Conjugation (e.g., Peptide)Characterization Technique
Hydrodynamic Diameter (nm) 105 ± 6115 ± 7Dynamic Light Scattering (DLS)
Zeta Potential (mV) -25 ± 4-15 ± 3Electrophoretic Light Scattering (ELS)
Ligand Density (molecules/NP) 0100 - 500Fluorescence Spectroscopy (with fluorescently labeled ligand) or HPLC

Experimental Protocols

The following are generalized, hypothetical protocols for the surface modification of nanoparticles using a representative PETBr derivative. It is crucial to note that these protocols are theoretical and will require optimization for specific nanoparticle systems and PETBr derivatives.

Protocol 1: Functionalization of Amine-Terminated Nanoparticles with a PETBr Derivative

This protocol describes the covalent attachment of a PETBr derivative to nanoparticles that have been previously functionalized with primary amine groups. The amine groups act as nucleophiles, displacing the bromide on the PETBr derivative.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, polymeric, or iron oxide nanoparticles)

  • This compound (PETBr) derivative

  • Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

  • Purification supplies (e.g., centrifuge, dialysis tubing, or tangential flow filtration system)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous solvent within the reaction vessel. The concentration of nanoparticles will depend on the specific material and should be optimized.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for 15-20 minutes to remove oxygen and moisture. Maintain the inert atmosphere throughout the reaction.

  • Addition of Reagents:

    • Add the PETBr derivative to the nanoparticle dispersion. A molar excess of the PETBr derivative relative to the estimated surface amine groups is recommended (e.g., 20 to 100-fold excess).

    • Add the non-nucleophilic base (e.g., DIPEA) to the reaction mixture. The base acts as a proton scavenger for the hydrogen bromide generated during the reaction. A 2 to 3-fold molar excess of the base relative to the PETBr derivative is typically used.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction temperature can be moderately elevated (e.g., 40-50°C) to increase the reaction rate, but this should be optimized to avoid nanoparticle aggregation or degradation.

  • Purification: After the reaction is complete, the PETBr-functionalized nanoparticles need to be purified to remove excess PETBr derivative, the base, and any reaction byproducts.

    • For robust nanoparticles: Centrifuge the reaction mixture at an appropriate speed and time to pellet the nanoparticles. Discard the supernatant and resuspend the nanoparticle pellet in a suitable buffer like PBS. Repeat this wash step 3-5 times.

    • For sensitive nanoparticles: Purify the nanoparticles using dialysis against a suitable buffer or by tangential flow filtration.

  • Characterization: Characterize the purified nanoparticles for hydrodynamic size, zeta potential, and surface chemistry (e.g., via XPS to confirm the presence of bromine) to confirm successful functionalization.

  • Storage: Store the PETBr-functionalized nanoparticles in an appropriate buffer at 4°C.

Protocol 2: Functionalization of Thiol-Terminated Nanoparticles with a PETBr Derivative

This protocol outlines the covalent attachment of a PETBr derivative to nanoparticles possessing surface thiol groups (e.g., gold nanoparticles). The thiol groups will displace the bromide on the PETBr derivative in a nucleophilic substitution reaction.

Materials:

  • Thiol-functionalized nanoparticles (e.g., gold or quantum dot nanoparticles)

  • This compound (PETBr) derivative

  • Anhydrous solvent (e.g., Ethanol or a mixture of Ethanol/Water)

  • Mild, non-nucleophilic base (e.g., Potassium Carbonate)

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel

  • Magnetic stirrer

  • Purification supplies

Procedure:

  • Nanoparticle Dispersion: Disperse the thiol-functionalized nanoparticles in the anhydrous solvent in the reaction vessel.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for 15-20 minutes.

  • Addition of Reagents:

    • Add the PETBr derivative to the nanoparticle dispersion. A significant molar excess (e.g., 50 to 200-fold) is recommended.

    • Add the mild base to the reaction mixture to deprotonate the thiol groups, increasing their nucleophilicity.

  • Reaction: Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction for any signs of nanoparticle aggregation.

  • Purification: Purify the PETBr-functionalized nanoparticles using repeated centrifugation and resuspension in a clean solvent or buffer, or via dialysis.

  • Characterization: Analyze the purified nanoparticles to confirm successful functionalization as described in Protocol 1.

  • Storage: Store the functionalized nanoparticles under appropriate conditions to maintain stability.

Mandatory Visualizations

The following diagrams illustrate the theoretical workflow for the functionalization and subsequent modification of nanoparticles with a PETBr derivative, as well as a proposed signaling pathway for a targeted nanoparticle.

G cluster_0 Nanoparticle Functionalization Workflow NP Bare Nanoparticle (Amine- or Thiol-Terminated) Reaction Reaction (Nucleophilic Substitution) NP->Reaction PETBr PETBr Derivative PETBr->Reaction Purification1 Purification (Centrifugation/Dialysis) Reaction->Purification1 PETBr_NP PETBr-Functionalized Nanoparticle Purification1->PETBr_NP Conjugation Secondary Conjugation PETBr_NP->Conjugation Ligand Targeting Ligand/ Drug Molecule Ligand->Conjugation Purification2 Purification Conjugation->Purification2 Final_NP Multifunctional Nanoparticle Purification2->Final_NP Characterization Characterization (DLS, Zeta, XPS, etc.) Final_NP->Characterization

Caption: Workflow for nanoparticle functionalization with PETBr.

G cluster_1 Hypothetical Signaling Pathway Inhibition NP Targeted Nanoparticle (PETBr-Drug Conjugate) Receptor Cell Surface Receptor NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-mediated) Endosome->Drug_Release Target_Protein Intracellular Target Protein Drug_Release->Target_Protein Inhibition Signaling_Cascade Signaling Cascade Target_Protein->Signaling_Cascade Blocks Cellular_Response Cellular Response (e.g., Apoptosis) Signaling_Cascade->Cellular_Response

Troubleshooting & Optimization

"common side products in the bromination of pentaerythritol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the bromination of pentaerythritol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the bromination of pentaerythritol?

A1: The most frequently encountered side products include:

  • Partially Brominated Pentaerythritols: These are intermediates where not all four hydroxyl groups have been substituted with bromine. They include monobromopentaerythritol, dibromoneopentyl glycol, and tribromoneopentyl alcohol. Their presence in the final product is typically due to incomplete reaction.

  • Acetate Esters: When acetic acid is used as a solvent, particularly in large quantities, brominated neopentyl acetates can form as undesirable by-products.[1]

  • Phosphorus-Containing Impurities: If phosphorus tribromide (PBr₃) is used as the brominating agent, the crude product may have a disagreeable odor, indicating the presence of phosphorus-containing by-products.[2]

  • Tar: The formation of tar is a potential issue, especially under certain reaction conditions, leading to a complex and difficult-to-purify mixture.

  • Etherification Products: Under acidic conditions, intermolecular or intramolecular etherification can occur, leading to the formation of polyether side products. The starting material itself may contain dipentaerythritol, an ether, which can also undergo bromination.[3][4]

  • Residual Acid: Trace amounts of hydrobromic acid (HBr) may remain in the final product, which can cause discoloration and affect downstream applications.

Q2: Can I use technical grade pentaerythritol for this reaction?

A2: Yes, technical grade pentaerythritol can be used; however, it is important to be aware that it may contain impurities, principally dipentaerythritol.[3][4] This impurity will also undergo bromination, leading to brominated dipentaerythritol derivatives in your product mixture. For applications requiring high purity, using purified pentaerythritol is recommended.

Q3: Why is there a disagreeable odor in my crude product after using PBr₃?

A3: The disagreeable odor is likely due to the presence of residual phosphorus-containing by-products from the phosphorus tribromide reagent.[2] These impurities can often be removed by heating the crude product or through recrystallization.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of pentaerythritol tetrabromide and presence of partially brominated intermediates. Incomplete reaction due to insufficient reaction time, inadequate temperature, or incorrect stoichiometry of the brominating agent.- Increase the reaction time and/or temperature according to the protocol. - Ensure a sufficient excess of the brominating agent (e.g., PBr₃ or HBr) is used. - Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS) to determine the point of completion.
Product is a sticky, dark-colored tar. Reaction temperature is too high, or localized overheating is occurring. Use of certain solvents or catalysts may also promote tar formation.- Maintain strict temperature control throughout the reaction. - Ensure efficient stirring to prevent localized overheating. - Consider using a solvent system known to minimize tar formation, such as perchloroethylene with a catalytic amount of carboxylic acid.[1]
Significant formation of acetate by-products. Using a large excess of acetic acid as the reaction solvent.- If possible, avoid using acetic acid as the primary solvent. - If acetic acid is necessary as a catalyst, use it in catalytic amounts (e.g., 0.8 to 25 mole percent based on pentaerythritol).[1]
Final product is discolored or acidic. Residual hydrobromic acid (HBr) is present in the product.- Thoroughly wash the crude product with water to remove residual acid. - Consider a wash with a dilute base solution (e.g., sodium bicarbonate), followed by a water wash, but be cautious of potential hydrolysis of the product.
Presence of high molecular weight impurities. The starting pentaerythritol may contain dipentaerythritol, or etherification may have occurred during the reaction.- Use high-purity pentaerythritol as the starting material. - Employ reaction conditions that minimize etherification, such as those described in the provided protocols.

Quantitative Data on Product Distribution

The distribution of partially and fully brominated products is highly dependent on the reaction conditions. While specific quantitative data from a single source is limited, the following table provides a representative overview of expected outcomes based on qualitative descriptions from the literature.

Reaction Condition Monobromo- Dibromo- Tribromo- Tetrabromo- Other Side Products Reference
Limited Brominating Agent / Short Reaction Time PresentMajorMinorMinorUnreacted PentaerythritolGeneral Knowledge
PBr₃, High Temp, Long Reaction Time TraceTraceMinorMajor (69-76% yield of crude)Phosphorus impurities[2]
HBr/Acetic Acid (catalytic)/Perchloroethylene -PredominantPredominant-Minimal etherification & tar[1]
Benzenesulfonyl chloride, then NaBr ---Major (68-78% yield)Dipentaerythritol derivatives[3]

Note: The yields of partially brominated species are often not reported as the goal is typically to drive the reaction to the fully substituted product.

Experimental Protocols

Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Dry pentaerythritol (0.92 mole)

  • Freshly distilled phosphorus tribromide (1.85 moles)

  • 95% Ethyl alcohol

  • Water

Procedure:

  • Place 125 g (0.92 mole) of dry pentaerythritol in a 500-cc round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a gas trap for evolving HBr.

  • Heat the flask on a steam bath.

  • Cautiously add 500 g (175 cc, 1.85 moles) of freshly distilled phosphorus tribromide from the dropping funnel.

  • After the addition is complete, replace the steam bath with an oil bath and gradually raise the temperature to 170–180°C.

  • Heat at this temperature for 20 hours.

  • Transfer the orange-red reaction mixture to a beaker containing 1 L of cold water and stir thoroughly to break up any lumps.

  • Filter the red, flocculent material with suction and wash it several times with hot water.

  • Wash the solid thoroughly with two 200-cc portions of cold 95% ethyl alcohol to remove intermediate bromohydrins.[2]

  • Dry the crude product. The yield of crude pentaerythritol tetrabromide is typically 245–270 g (69–76%).

  • For further purification, the crude product can be recrystallized from 95% alcohol.

Protocol 2: Two-Step Bromination via Benzenesulfonate Ester

This protocol is adapted from Organic Syntheses.[3]

Step 1: Synthesis of Pentaerythritol Benzenesulfonate

  • In a 5-L three-necked round-bottomed flask equipped with a powerful mechanical stirrer, a thermometer, and a dropping funnel, place 130 g (0.96 mole) of technical grade pentaerythritol and 650 ml of pyridine.

  • With stirring, add 750 g (4.24 moles) of benzenesulfonyl chloride dropwise, maintaining the temperature below 30–35°C.

  • Stir the resulting slurry at 40°C for 1 hour after the addition is complete.

  • Slowly add the slurry to a vigorously stirred solution of 800 ml of concentrated hydrochloric acid in 1 L of water and 2 L of methanol.

  • Cool the suspension, filter the white pentaerythritol benzenesulfonate, and wash with water and then cold methanol.

Step 2: Conversion to Pentaerythritol Tetrabromide

  • Add the crude, slightly wet pentaerythritol benzenesulfonate to 1 L of diethylene glycol in a 4-L Erlenmeyer flask with a stirrer.

  • Add 600 g (5.8 moles) of sodium bromide.

  • Heat the mixture in an oil bath at 140–150°C with slow stirring overnight.

  • Cool the resulting orange mixture to about 90°C and add 2 L of ice water rapidly with stirring.

  • Cool to 10°C, filter the precipitate, wash with water, and press dry.

  • The crude product can be recrystallized from boiling acetone to yield colorless plates of pentaerythritol tetrabromide (yield: 68–78%).

Visualizations

Reaction_Pathways Pentaerythritol Pentaerythritol C(CH₂OH)₄ PartiallyBrominated Partially Brominated Intermediates (Mono-, Di-, Tribromo-) Pentaerythritol->PartiallyBrominated Stepwise Substitution AcetateEsters Acetate Esters Pentaerythritol->AcetateEsters Tar Tar Formation Pentaerythritol->Tar PhosphorusImpurities Phosphorus Impurities Pentaerythritol->PhosphorusImpurities Etherification Etherification Products Pentaerythritol->Etherification BrominatingAgent Brominating Agent (e.g., PBr₃, HBr) BrominatingAgent->PartiallyBrominated Tetrabromide Pentaerythritol Tetrabromide C(CH₂Br)₄ BrominatingAgent->Tetrabromide PartiallyBrominated->Tetrabromide Further Substitution AceticAcid Acetic Acid (Solvent) AceticAcid->AcetateEsters HighTemp High Temperature HighTemp->Tar PBr3 PBr₃ PBr3->PhosphorusImpurities AcidCatalyst Acid Catalyst AcidCatalyst->Etherification

Caption: Reaction pathways in the bromination of pentaerythritol.

Troubleshooting_Workflow Start Start: Unexpected Experimental Outcome CheckPurity Check Purity of Crude Product (TLC, GC-MS, NMR) Start->CheckPurity LowYield Low Yield of Tetrabromide? CheckPurity->LowYield IncompleteReaction Incomplete Reaction: Increase time/temp/ reagent stoichiometry LowYield->IncompleteReaction Yes TarFormation Tar Formation? LowYield->TarFormation No PurifiedProduct Purified Product IncompleteReaction->PurifiedProduct ControlTemp Control Temperature & Ensure Efficient Stirring TarFormation->ControlTemp Yes AcetateByproducts Acetate By-products? TarFormation->AcetateByproducts No ControlTemp->PurifiedProduct AvoidExcessAcid Avoid Acetic Acid as Solvent AcetateByproducts->AvoidExcessAcid Yes PhosphorusImpurities Phosphorus Impurities? AcetateByproducts->PhosphorusImpurities No AvoidExcessAcid->PurifiedProduct Recrystallize Recrystallize Product PhosphorusImpurities->Recrystallize Yes PhosphorusImpurities->PurifiedProduct No Recrystallize->PurifiedProduct

Caption: Troubleshooting workflow for pentaerythritol bromination.

References

Technical Support Center: Purification of Pentaerythrityl Tetrabromide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Pentaerythrityl tetrabromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The melting point of pure this compound is reported to be in the range of 159-160 °C.[1] A lower melting point or a broad melting range typically indicates the presence of impurities.

Q2: Which solvent is recommended for the recrystallization of this compound?

A2: Acetone is a commonly used and effective solvent for the recrystallization of this compound.[1] The crude product is dissolved in hot acetone and allowed to cool to form crystals.

Q3: My purified product has a low yield. What are the possible reasons?

A3: Low yield is a common issue in recrystallization. Potential causes include:

  • Using an excessive amount of solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature to maximize crystal formation.

  • Loss during washing: Using too much cold solvent to wash the crystals can dissolve some of the product.

Q4: I am not getting any crystals to form, even after cooling the solution. What should I do?

A4: Failure to form crystals can be due to a few factors:

  • Too much solvent was used: The solution may not be saturated enough for crystals to form. Try evaporating some of the solvent to increase the concentration and then cool the solution again.

  • Supersaturation: The solution may be supersaturated. This can sometimes be resolved by "seeding" the solution with a tiny crystal of the pure compound or by scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Presence of impurities: Some impurities can inhibit crystal growth.

Q5: My product is "oiling out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high. To address this:

  • Add more solvent: This will lower the saturation point and may allow for crystallization to occur at a lower temperature.

  • Cool the solution slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Use a different solvent or a solvent pair: A solvent with a lower boiling point or a mixture of solvents may be necessary.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the recrystallization of this compound.

Problem Possible Cause Suggested Solution
Low Yield of Purified Product 1. Too much recrystallization solvent used.Evaporate a portion of the solvent from the mother liquor and cool again to obtain a second crop of crystals.
2. Incomplete cooling of the solution.Ensure the flask is cooled in an ice bath for an adequate amount of time to maximize crystal formation.
3. Crystals were washed with an excessive amount of cold solvent.Use a minimal amount of ice-cold solvent for washing the crystals on the filter.
4. Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-heated. Use a slight excess of hot solvent and then concentrate the filtrate before cooling.
No Crystal Formation 1. Solution is not sufficiently saturated (too much solvent).Boil off some of the solvent to concentrate the solution and then allow it to cool again.
2. Supersaturation of the solution.- Add a seed crystal of pure this compound.- Scratch the inner surface of the flask at the liquid level with a glass rod.
3. Presence of significant impurities inhibiting crystallization.Consider a preliminary purification step, or try a different recrystallization solvent.
"Oiling Out" (Product separates as a liquid) 1. The concentration of the solute is too high.Add more of the hot solvent to the mixture to reduce the concentration.
2. The solution is being cooled too rapidly.Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath.
3. The chosen solvent is not ideal.Try a different solvent with a lower boiling point or a solvent pair (e.g., a solvent in which the compound is soluble and a miscible non-solvent).
Colored Impurities in Final Product 1. Colored impurities were not removed.If the crude product is colored, add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb the desired product.
Melting Point of Purified Product is Low or Broad 1. Incomplete removal of impurities.Re-recrystallize the product, ensuring slow cooling to promote the formation of pure crystals.
2. Product is not completely dry.Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Quantitative Data Summary

Parameter Value Reference
Melting Point (Crude) 147-149 °C[1]
Melting Point (Purified) 159-160 °C[1]
Boiling Point 305-306 °C[2]
Density 2.596 g/mL at 25 °C[2]
Water Solubility Insoluble[2]

Experimental Protocols

Recrystallization of this compound from Acetone

This protocol is adapted from a procedure in Organic Syntheses.[1]

  • Dissolution: In a fume hood, place the crude this compound (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of boiling acetone (start with approximately 200 mL for 10 g of crude product) and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration. To do this, preheat a funnel and a receiving flask containing a small amount of boiling acetone. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop. As the solution cools, colorless, glistening plates of this compound should begin to form. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold 95% ethanol (e.g., 10 mL for 10 g of initial crude product) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass until the solvent has completely evaporated.

  • Characterization: Determine the melting point of the dried crystals. A sharp melting point in the range of 159-160 °C indicates a high degree of purity.

Visualizations

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimum hot acetone start->dissolve hot_filtration Hot Gravity Filtration (if insolubles present) dissolve->hot_filtration Solution cool Cool solution slowly to RT, then in ice bath dissolve->cool If no insolubles hot_filtration->cool Clear Filtrate vacuum_filtration Vacuum Filtration to collect crystals cool->vacuum_filtration Crystal Slurry wash Wash crystals with cold 95% ethanol vacuum_filtration->wash Wet Crystals dry Dry purified crystals wash->dry end End: Pure This compound dry->end Troubleshooting_Recrystallization start Recrystallization Issue Encountered low_yield Low Yield? start->low_yield no_crystals No Crystals Forming? low_yield->no_crystals No concentrate Concentrate mother liquor and re-cool low_yield->concentrate Yes oiling_out Product Oiling Out? no_crystals->oiling_out No evaporate Evaporate some solvent no_crystals->evaporate Yes add_solvent Add more hot solvent oiling_out->add_solvent Yes check_cooling Ensure adequate cooling time/temp concentrate->check_cooling min_wash Use minimal cold wash solvent check_cooling->min_wash seed_scratch Seed with a crystal or scratch flask evaporate->seed_scratch slow_cool Cool solution more slowly add_solvent->slow_cool change_solvent Try a different solvent/solvent pair slow_cool->change_solvent

References

"troubleshooting low conversion in reactions with Pentaerythrityl tetrabromide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Pentaerythrityl Tetrabromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low or no conversion. What are the first steps to troubleshoot this?

Low conversion in reactions with this compound can stem from several factors. A systematic approach to troubleshooting is crucial. Begin by verifying the integrity of your reagents and the reaction setup.

  • Reagent Quality: Ensure the this compound starting material is pure and free from contaminants. Impurities from its synthesis, such as dipentaerythritol, can lead to side reactions.[1][2] The quality of your nucleophile, base, and solvent is also critical.

  • Inert & Anhydrous Conditions: Although stable under normal conditions, the neopentyl structure of this compound makes it prone to sluggish reactions.[3] Many substitution reactions require anhydrous conditions to prevent hydrolysis of reagents and to avoid competing reactions with water.[4] Ensure your glassware is oven or flame-dried and that solvents are anhydrous.

  • Temperature Control: Verify that the reaction is being conducted at the optimal temperature. Due to steric hindrance, reactions with this compound often require heating to proceed at a reasonable rate.[4] However, excessively high temperatures can promote side reactions like elimination.

Q2: What are common side reactions that could be consuming my starting material or lowering my yield?

The primary side reactions to consider are elimination and reactions with impurities.

  • Elimination Reactions: In the presence of a strong, non-nucleophilic base or at elevated temperatures, E2 elimination can compete with the desired SN2 substitution, leading to the formation of unsaturated byproducts.

  • Reactions with Impurities: The technical grade pentaerythritol used to synthesize the tetrabromide often contains dipentaerythritol.[1] This can result in brominated impurities that will also react, leading to a complex product mixture and consuming your reagents.

  • Decomposition: While generally stable, this compound can decompose at very high temperatures, producing hydrogen bromide, carbon monoxide, and carbon dioxide.[3] It is also incompatible with strong oxidizing agents.[3]

Q3: How can I confirm the purity of my this compound before starting my reaction?

Confirming the purity of your starting material is a critical first step.

  • Melting Point: Pure this compound has a distinct melting point of 158-160 °C. A broad or depressed melting point range suggests the presence of impurities.

  • Spectroscopy: Use NMR and/or IR spectroscopy to confirm the structure and identify any potential impurities.

  • Recrystallization: If impurities are suspected, the material can be purified by recrystallization from 95% ethanol or acetone.[1][5]

Troubleshooting Guide

Issue 1: Reaction is incomplete, with significant starting material remaining.
  • Question: I've run my reaction for the specified time, but TLC/GC-MS analysis shows a large amount of unreacted this compound. What should I do?

  • Answer: This indicates that the reaction is either too slow or has stalled.

    • Increase Reaction Time: Sterically hindered neopentyl halides like this compound react slowly. Monitor the reaction over an extended period to determine if it is simply sluggish.

    • Increase Temperature: Gently increasing the reaction temperature can significantly increase the rate of SN2 reactions.[4] Perform small-scale experiments to find the optimal temperature that increases conversion without promoting side reactions.

    • Check Stoichiometry: Ensure that the nucleophile and any necessary base are present in the correct stoichiometric amounts. A slight excess of the nucleophile may be required to drive the reaction to completion.[4]

    • Solvent Choice: this compound is insoluble in water and has limited solubility in some organic solvents.[6] Ensure you are using a solvent that can dissolve the starting material at the reaction temperature, such as diethylene glycol or other high-boiling polar aprotic solvents.[1]

Issue 2: The reaction is messy, with multiple products observed.
  • Question: My reaction mixture shows multiple spots on TLC, and the crude NMR is complex. What is the likely cause?

  • Answer: The formation of multiple products often points to side reactions or impure starting materials.

    • Purify Starting Material: As mentioned in the FAQ, impurities in the this compound are a common cause of side products.[1] Purify the starting material by recrystallization.[1][5]

    • Control Temperature: Excessively high temperatures can lead to decomposition or elimination side reactions.[3] Try running the reaction at a lower temperature.

    • Choice of Base: If a base is used, ensure it is appropriate for the desired reaction. A bulky, non-nucleophilic base is preferred if you want to avoid elimination, but a stronger nucleophilic base might be required for the substitution to occur.

Issue 3: I am losing a significant amount of product during workup and purification.
  • Question: The reaction appeared to go to completion, but my final isolated yield is very low. Where could my product have gone?

  • Answer: Product loss during workup is a common problem.[7]

    • Aqueous Solubility: While this compound itself is insoluble in water, your product may have some aqueous solubility depending on the functional groups you have introduced.[6] If you perform an aqueous workup, save and analyze the aqueous layer to check for lost product.[7]

    • Filtration Loss: this compound and many of its derivatives are solids. Ensure complete transfer of solids during filtration steps. Wash the filter cake with a small amount of cold solvent to recover any product adhering to it.[7]

    • Purification Issues: If purifying by column chromatography, the product may be adsorbing irreversibly to the silica gel. If purifying by recrystallization, ensure the correct solvent is used and that the solution is not cooled too rapidly, which can trap impurities. The crude product can be purified by recrystallization from 95% alcohol.[5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 3229-00-3
Molecular Formula C₅H₈Br₄[6]
Molecular Weight 387.73 g/mol
Appearance White crystalline solid/powder[8]
Melting Point 158-160 °C
Boiling Point 305-306 °C
Density 2.596 g/mL at 25 °C
Solubility Insoluble in water[6]
Stability Stable under normal conditions; incompatible with strong oxidizing agents[3]

Table 2: Example Reaction Parameters for Optimization

This table provides a hypothetical framework for optimizing a nucleophilic substitution reaction. Actual parameters will vary based on the specific nucleophile and desired product.

ParameterCondition A (Initial)Condition B (Optimized)Condition C (Aggressive)
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)Diethylene Glycol
Temperature 65 °C (Reflux)100 °C150 °C
Nucleophile (eq.) 4.55.05.0
Base (eq.) 5.0 (K₂CO₃)5.0 (Cs₂CO₃)5.0 (NaH)
Reaction Time 24 hours48 hours24 hours
Expected Outcome Low ConversionModerate to High ConversionHigh Conversion, risk of side reactions

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a general guideline for a substitution reaction with this compound.

  • Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, condenser) is thoroughly dried in an oven at >100 °C for several hours and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Setup: To the dried flask, add this compound (1.0 eq) and the appropriate anhydrous solvent under an inert atmosphere.

  • Addition of Reagents: Add the nucleophile (e.g., 4.5-5.0 eq) and base (if required). If the reaction is exothermic, consider adding the reagents slowly at a lower temperature (e.g., 0 °C).

  • Reaction: Heat the reaction mixture to the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.[4]

  • Workup: Cool the reaction to room temperature. Quench the reaction carefully (e.g., with water or a saturated ammonium chloride solution). Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of this compound by Recrystallization

This procedure can be used to purify the starting material if it is suspected to be impure.[1][5]

  • Dissolution: Dissolve the crude this compound in a minimal amount of boiling 95% ethanol or acetone (e.g., approximately 30 mL of ethanol per gram of crude product).[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 95% ethanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The melting point should be sharp, around 163 °C after purification.[5]

Mandatory Visualization

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving low conversion issues in reactions involving this compound.

Troubleshooting_Workflow Start Low Conversion Observed Reagent_Check 1. Reagent Integrity Check Start->Reagent_Check Condition_Check 2. Reaction Condition Check Start->Condition_Check Workup_Check 3. Workup & Analysis Check Start->Workup_Check Purity_Check Check Purity (mp, NMR) Reagent_Check->Purity_Check Impurity Suspected? Stoichiometry_Check Verify Stoichiometry & Weighing Reagent_Check->Stoichiometry_Check Purity_Action Purify by Recrystallization Purity_Check->Purity_Action Purity Low Temp_Check Verify Temperature Condition_Check->Temp_Check Solvent_Check Check Solvent (Anhydrous? Solubility?) Condition_Check->Solvent_Check Time_Check Extend Reaction Time Condition_Check->Time_Check Atmosphere_Check Ensure Inert Atmosphere Condition_Check->Atmosphere_Check Temp_Action Optimize Temperature ( stepwise increase) Temp_Check->Temp_Action Reaction Sluggish Aqueous_Check Analyze Aqueous Layer for Product Workup_Check->Aqueous_Check Low Isolated Yield Filter_Check Check Filter Media for Product Loss Workup_Check->Filter_Check Low Isolated Yield

A logical workflow for troubleshooting low reaction conversion.

References

"effect of solvent choice on the reactivity of Pentaerythrityl tetrabromide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentaerythrityl tetrabromide (PETB). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue: Low or No Product Yield

Question: I am getting a low yield or no desired product in my reaction with this compound. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no product yield in reactions involving this compound (PETB) can stem from several factors, often related to the reaction conditions and the nature of the reactants. PETB is a sterically hindered primary alkyl halide, and its reactions are typically bimolecular nucleophilic substitutions (SN2). Here’s a step-by-step troubleshooting guide:

  • Reagent Quality and Stoichiometry:

    • Purity of PETB: Ensure the purity of your PETB. Impurities can interfere with the reaction.

    • Nucleophile Strength and Purity: Use a strong nucleophile. The reactivity of nucleophiles can be diminished by impurities or degradation. For example, alkoxides are sensitive to moisture.

    • Stoichiometry: PETB has four reactive sites. Ensure you are using a sufficient molar excess of the nucleophile to drive the reaction to completion, especially if you are aiming for full substitution.

  • Solvent Choice and Purity:

    • Inappropriate Solvent Type: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive.[1][2] Polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction rate.[3][4]

    • Solvent Purity: The presence of water or other protic impurities in a polar aprotic solvent can significantly reduce the effectiveness of the nucleophile.[5] Ensure you are using anhydrous solvents, especially when working with moisture-sensitive nucleophiles like alkoxides or Grignard reagents.

  • Reaction Temperature:

    • Insufficient Temperature: Some reactions with the sterically hindered PETB may require heating to proceed at a reasonable rate. The reaction to form tetraazidopentaerythritol, for instance, is conducted at 100°C.[5]

    • Excessive Temperature: Overheating can lead to side reactions and decomposition of reactants or products. Monitor the reaction temperature closely.

  • Reaction Time:

    • Incomplete Reaction: Reactions involving PETB may be slow due to steric hindrance. Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Question: My reaction is producing a mixture of partially substituted products instead of the fully substituted desired compound. How can I improve the selectivity?

Answer:

Formation of partially substituted products is a common challenge when working with poly-functional molecules like PETB. To favor the formation of the fully substituted product:

  • Increase Nucleophile Concentration: Use a larger excess of the nucleophile to increase the probability of all four electrophilic sites reacting.

  • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can help drive it to completion. However, be mindful of potential side reactions.

  • Choice of Base (for in-situ nucleophile generation): If you are generating the nucleophile in-situ (e.g., deprotonating an alcohol to form an alkoxide), ensure the base is strong enough and used in sufficient quantity to fully deprotonate the nucleophile precursor.

Frequently Asked Questions (FAQs)

Q1: What is the best type of solvent for reactions with this compound?

A1: For nucleophilic substitution reactions with PETB, polar aprotic solvents are generally the best choice.[1] These solvents, such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile, can dissolve the ionic nucleophiles while not significantly solvating the anionic nucleophile.[2] This "naked" nucleophile is more reactive and leads to faster SN2 reaction rates.[1]

Q2: Can I use a polar protic solvent for my reaction with PETB?

A2: While it is possible to use polar protic solvents like ethanol or methanol, they are generally not ideal for SN2 reactions involving PETB. These solvents can form strong hydrogen bonds with the nucleophile, which stabilizes it and reduces its reactivity, leading to slower reaction rates.[3] If a protic solvent must be used, for example, due to reactant solubility, be prepared for longer reaction times and potentially lower yields.

Q3: How does the choice of nucleophile affect the reaction with PETB?

A3: The strength of the nucleophile is a key factor. Strong nucleophiles are required for an efficient SN2 reaction with the sterically hindered PETB. The nucleophilicity of a species is influenced by factors like charge, basicity, and polarizability.[6] For a given atom, a negatively charged species is a stronger nucleophile than its neutral counterpart (e.g., RO⁻ > ROH).[6]

Q4: My reaction seems to have stalled. What should I do?

A4: If your reaction appears to have stopped before completion (as monitored by TLC or other methods), consider the following:

  • Re-evaluate Reagent Activity: Your nucleophile or other reagents may have degraded.

  • Increase Temperature: Gently increasing the reaction temperature can sometimes provide the necessary activation energy to overcome the reaction barrier.

  • Add More Nucleophile: If the nucleophile is being consumed in side reactions or is not in sufficient excess, adding more may restart the reaction.

Data Presentation

The following table summarizes reaction conditions and yields for nucleophilic substitution reactions involving this compound in different solvent systems, based on literature examples.

NucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium azide (NaN₃)DMF1001060[5]
Sodium salt of a fluorinated alcoholDiglyme165Overnight57[7]
Thiol2-pentanone602439[7]

Experimental Protocols

General Protocol for Nucleophilic Substitution of this compound

This protocol provides a general methodology for a typical SN2 reaction with PETB. The specific nucleophile, solvent, temperature, and reaction time will need to be optimized for each specific transformation.

Materials:

  • This compound (PETB)

  • Nucleophile (e.g., sodium azide, sodium phenoxide, etc.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Setup: Under an inert atmosphere, add this compound and the anhydrous polar aprotic solvent to a dry round-bottom flask equipped with a magnetic stir bar.

  • Addition of Nucleophile: Dissolve the nucleophile in a minimal amount of the anhydrous solvent and add it to the reaction mixture. For reactions sensitive to concentration, the nucleophile may be added portion-wise or via a syringe pump.

  • Reaction: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure substituted product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants PETB & Nucleophile Setup Combine under Inert Atmosphere Reactants->Setup Solvent Anhydrous Polar Aprotic Solvent Solvent->Setup Reaction_Conditions Stir at Controlled Temperature Setup->Reaction_Conditions Monitoring Monitor by TLC/GC Reaction_Conditions->Monitoring Periodically Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography/ Recrystallization Extract->Purify Product Isolated Product Purify->Product

Figure 1. A generalized experimental workflow for a nucleophilic substitution reaction involving this compound.

References

"degradation of Pentaerythrityl tetrabromide under harsh reaction conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pentaerythrityl Tetrabromide (PE-TB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of PE-TB under harsh experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

This compound (PE-TB) is a polyhalogenated organic compound with a neopentyl core structure. It is a white crystalline solid with a melting point of 158-160 °C and a boiling point of 305-306 °C[1][2][3]. Generally, PE-TB is considered a stable molecule under standard conditions, making it a useful building block in organic synthesis[2]. However, its stability can be compromised under harsh reaction conditions.

Q2: What are the primary degradation pathways for PE-TB under harsh conditions?

Based on the chemistry of alkyl halides and related brominated compounds, the primary degradation pathways for PE-TB under harsh conditions are expected to include:

  • Thermal Decomposition: At elevated temperatures, cleavage of the carbon-bromine (C-Br) bonds is likely, leading to the formation of hydrogen bromide (HBr) and other decomposition products[4].

  • Hydrolysis: In aqueous environments, particularly under basic conditions, the bromide ions can be substituted by hydroxide ions (nucleophilic substitution) to form pentaerythrityl tetraol.

  • Oxidation: Strong oxidizing agents can potentially oxidize the primary carbons.

  • Reduction: Strong reducing agents can reduce the C-Br bonds to C-H bonds.

  • Photodegradation: Like many brominated flame retardants, PE-TB may be susceptible to degradation upon exposure to UV light, primarily through reductive debromination.

Q3: What are the expected decomposition products of PE-TB?

Upon thermal decomposition, the primary hazardous decomposition products are carbon monoxide, carbon dioxide, and hydrogen bromide[1][4]. Under hydrolytic conditions, the expected product is pentaerythrityl. The products of oxidation and reduction will depend on the specific reagents and reaction conditions used.

Troubleshooting Guides

Issue 1: Unexpected Side Reactions or Low Yield During a High-Temperature Reaction

Possible Cause: Thermal degradation of PE-TB.

Troubleshooting Steps:

  • Inert Atmosphere: If the reaction chemistry allows, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation at high temperatures.

  • Solvent Choice: Select a high-boiling point solvent that is inert towards PE-TB at the reaction temperature.

  • Analysis of Byproducts: If possible, analyze the reaction mixture for the presence of bromide ions or a decrease in pH (due to HBr formation) which would indicate decomposition.

Issue 2: Formation of Polar Impurities in Aqueous or Alcoholic Solvents

Possible Cause: Hydrolysis of PE-TB.

Troubleshooting Steps:

  • Control pH:

    • Alkaline Conditions: PE-TB, as a primary alkyl bromide, is susceptible to SN2 hydrolysis, which is accelerated by basic conditions[5]. If possible, avoid strongly basic aqueous or alcoholic solutions. If a base is required, consider using a non-nucleophilic base or protecting the PE-TB if the reaction scheme allows.

    • Acidic Conditions: While hydrolysis is generally slower under acidic conditions for primary alkyl halides, it can still occur, especially at elevated temperatures[5]. Buffer the reaction medium if possible.

  • Solvent Choice: If the reaction allows, use aprotic solvents to prevent hydrolysis.

  • Monitor for Hydrolysis Products: Analyze the reaction mixture for the presence of pentaerythrityl or partially hydrolyzed intermediates using techniques like HPLC or GC-MS after derivatization.

Issue 3: Unwanted Reaction with Oxidizing or Reducing Agents

Possible Cause: PE-TB is reacting with the oxidizing or reducing agents in the reaction mixture.

Troubleshooting Steps:

  • Incompatibility Check: PE-TB is incompatible with strong oxidizing agents[1][4]. Avoid using potent oxidants like potassium permanganate or concentrated nitric acid in the presence of PE-TB unless the desired reaction is the oxidation of the PE-TB itself.

  • Selective Reagents: If a reduction or oxidation is necessary elsewhere in the molecule, choose a reagent that is selective and will not react with the C-Br bonds or the alkyl backbone of PE-TB under the chosen conditions. For example, milder reducing agents might be less likely to cleave the C-Br bond compared to stronger ones like LiAlH₄.

  • Protecting Group Strategy: If feasible, consider a synthetic route where the sensitive functionality is introduced after the step involving the harsh oxidizing or reducing agent.

Issue 4: Degradation of PE-TB upon Exposure to Light

Possible Cause: Photodegradation.

Troubleshooting Steps:

  • Protect from Light: Conduct experiments in amber glassware or cover the reaction vessel with aluminum foil to protect it from light, especially UV radiation.

  • Wavelength Consideration: If a photochemical reaction is intended, carefully select the irradiation wavelength to selectively excite the target molecule without causing significant degradation of PE-TB.

Experimental Protocols

Note: Specific experimental protocols for the degradation of PE-TB are not widely reported in the literature. The following are generalized protocols based on the reactivity of similar compounds.

Protocol 1: General Procedure for Monitoring Thermal Degradation
  • Place a known amount of PE-TB in a thermogravimetric analyzer (TGA).

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss as a function of temperature to determine the onset of decomposition.

  • For product analysis, heat PE-TB in a sealed tube at a specific temperature for a set time. Analyze the headspace for volatile products like HBr and the solid residue for non-volatile degradation products.

Protocol 2: General Procedure for Assessing Hydrolytic Stability
  • Prepare buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 10).

  • Add a known concentration of PE-TB (dissolved in a minimal amount of a co-solvent like acetonitrile if necessary) to each buffered solution.

  • Maintain the solutions at a constant temperature (e.g., 25 °C, 50 °C).

  • At regular intervals, withdraw aliquots and quench any reaction.

  • Analyze the concentration of remaining PE-TB using a suitable analytical method like HPLC or GC-MS.

  • Calculate the pseudo-first-order rate constant for hydrolysis at each pH.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₈Br₄[2]
Molecular Weight387.73 g/mol [2]
Melting Point158-160 °C[1][2][3]
Boiling Point305-306 °C[1][2][3]
AppearanceWhite crystalline solid[2]
SolubilityInsoluble in water[2]

Table 2: Inferred Reactivity of this compound under Harsh Conditions (Based on Analogy)

ConditionReagent/StressExpected Primary ReactionPotential ProductsNotes
Thermal High Temperature (>200°C)C-Br bond cleavageHBr, smaller brominated alkanes, charDecomposition products are hazardous[1][4].
Acidic Hydrolysis Strong Aqueous Acid (e.g., HCl, H₂SO₄)Slow SN1/SN2 HydrolysisPentaerythritol, partially hydrolyzed intermediatesReaction is expected to be slow for a primary bromide[5].
Alkaline Hydrolysis Strong Aqueous Base (e.g., NaOH, KOH)SN2 HydrolysisPentaerythritolReaction is expected to be faster than under acidic conditions[5].
Oxidation Strong Oxidizing Agent (e.g., KMnO₄)Oxidation of C-H bondsCarboxylic acids, CO₂, H₂O, HBrPE-TB is incompatible with strong oxidants[1][4].
Reduction Strong Reducing Agent (e.g., NaBH₄, LiAlH₄)Reduction of C-Br bondsPentaerythritol, partially debrominated intermediatesPrimary alkyl bromides can be reduced by borohydrides[6].
Photochemical UV RadiationReductive DebrominationPartially debrominated pentaerythritol derivativesCommon pathway for brominated flame retardants.

Visualizations

Degradation_Pathways cluster_thermal Thermal Stress cluster_hydrolysis Hydrolysis cluster_oxidation Strong Oxidation cluster_reduction Reduction cluster_photo Photodegradation (UV) PE_TB Pentaerythrityl Tetrabromide C(CH₂Br)₄ Thermal_Products HBr + CO₂ + CO + Other Brominated Fragments PE_TB->Thermal_Products High Temp. Hydrolysis_Product Pentaerythritol C(CH₂OH)₄ PE_TB->Hydrolysis_Product H₂O / OH⁻ Oxidation_Products Carboxylic Acids, CO₂, H₂O, HBr PE_TB->Oxidation_Products [O] Reduction_Products Pentaerythritol, Partially Debrominated Intermediates PE_TB->Reduction_Products [H] Photo_Products Debrominated Intermediates PE_TB->Photo_Products Troubleshooting_Workflow Start Experiment with PE-TB shows unexpected results (low yield, side products) Identify_Conditions Identify Harsh Conditions: - High Temperature? - Aqueous/Protic Solvent? - Strong Oxidant/Reductant? - Light Exposure? Start->Identify_Conditions Is_High_Temp High Temperature? Identify_Conditions->Is_High_Temp Is_Aqueous Aqueous/Protic? Identify_Conditions->Is_Aqueous Is_Oxid_Red Oxidant/Reductant? Identify_Conditions->Is_Oxid_Red Is_Light Light Exposure? Identify_Conditions->Is_Light Thermal_Deg Action: Lower Temp, Use Inert Atmosphere Is_High_Temp->Thermal_Deg Yes Hydrolysis Action: Control pH, Use Aprotic Solvent Is_Aqueous->Hydrolysis Yes Reaction Action: Use Milder/Selective Reagents Is_Oxid_Red->Reaction Yes Photo_Deg Action: Protect from Light Is_Light->Photo_Deg Yes

References

"how to avoid incomplete substitution in Pentaerythrityl tetrabromide reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of Pentaerythrityl Tetrabromide (PETB), with a focus on avoiding incomplete substitution.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound (PETB)?

A1: The most common and well-documented methods for synthesizing PETB are:

  • Two-Step Synthesis via Sulfonate Ester Intermediate: This is a widely used method that involves two main steps:

    • Activation of Hydroxyl Groups: Pentaerythritol is reacted with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base (e.g., pyridine) to form a pentaerythrityl tetra-sulfonate ester. This converts the poor hydroxyl leaving groups into much better sulfonate leaving groups.[1][2]

    • Nucleophilic Substitution: The tetra-sulfonate ester is then reacted with a bromide salt (e.g., sodium bromide) in a high-boiling polar aprotic solvent (e.g., diethylene glycol) to yield this compound via an SN2 reaction.[1]

  • Direct Bromination with Phosphorus Tribromide (PBr₃): This method involves the direct reaction of pentaerythritol with phosphorus tribromide.[3]

  • Reaction with Hydrobromic Acid (HBr): Pentaerythritol can also be reacted with hydrobromic acid, often in the presence of a solvent like acetic acid.[1][4]

Q2: Why is incomplete substitution a common problem in PETB synthesis?

A2: Incomplete substitution in PETB synthesis is a frequent issue primarily due to the steric hindrance of the pentaerythritol core.[3][5][6][7] Pentaerythritol has a neopentyl structure, where the central carbon is quaternary. This sterically crowded environment makes it difficult for the nucleophile (bromide ion) to access the electrophilic carbon atoms for the backside attack required in an SN2 reaction, thus slowing down the reaction rate and potentially leading to incomplete substitution.[3][5][6][7]

Q3: How can I monitor the progress of the reaction to ensure complete substitution?

A3: Monitoring the reaction progress is crucial. Thin-Layer Chromatography (TLC) is a common and effective method. You can spot the reaction mixture alongside the starting material (pentaerythritol or the tetra-sulfonate intermediate) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot (PETB) indicates the progression of the reaction. The reaction can be considered complete when the starting material spot is no longer visible on the TLC plate.

Q4: What is the expected yield and melting point for PETB?

A4: The yield and melting point can vary depending on the synthetic route and purity of the product. The two-step synthesis via the benzenesulfonate intermediate typically provides good yields and a high-purity product after recrystallization.

Troubleshooting Guide: Incomplete Substitution

Issue: The final product is a mixture of partially substituted pentaerythritol derivatives and unreacted starting material.

This is the most common problem encountered. The following troubleshooting steps can help you optimize your reaction for complete substitution.

Potential Cause 1: Incomplete Activation of Hydroxyl Groups (in the two-step method)
  • Troubleshooting Tip: Ensure the complete formation of the pentaerythrityl tetra-sulfonate intermediate in the first step.

    • Stoichiometry: Use a sufficient excess of the sulfonyl chloride and base.

    • Reaction Time and Temperature: Allow the reaction to proceed for the recommended duration and at the appropriate temperature to ensure all four hydroxyl groups are converted.[1] Monitor this step by TLC.

Potential Cause 2: Insufficiently Forcing Conditions for the Substitution Reaction
  • Troubleshooting Tip: The SN2 reaction on the sterically hindered neopentyl center requires forcing conditions.

    • Temperature: Maintain a high reaction temperature, typically in the range of 140-150°C, when using a high-boiling solvent like diethylene glycol.[1]

    • Reaction Time: Long reaction times, often overnight, are necessary to drive the reaction to completion.[1]

    • Agitation: Ensure efficient stirring, as the reaction mixture can become viscous.[1]

Potential Cause 3: Purity of Reagents and Solvents
  • Troubleshooting Tip: The presence of water or other impurities can interfere with the reaction.

    • Anhydrous Conditions: Use dry reagents and solvents, especially for the formation of the sulfonate ester.

    • Reagent Quality: Use high-purity starting materials. Technical grade pentaerythritol may contain dipentaerythritol, which can lead to side products.[1][8]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the two-step synthesis of this compound.

ParameterValueReference
Starting Material Pentaerythritol[1]
Intermediate Pentaerythrityl tetrabenzenesulfonate[1]
Brominating Agent Sodium Bromide[1]
Solvent (Substitution Step) Diethylene Glycol[1]
Reaction Temperature (Substitution) 140-150 °C[1]
Reaction Time (Substitution) Overnight[1]
Crude Product Melting Point 147-149 °C[1]
Purified Product Melting Point 159-160 °C[1]
Combined Yield 68-78%[1]

Experimental Protocols

Key Experiment: Two-Step Synthesis of this compound via Benzenesulfonate Intermediate

This protocol is adapted from a procedure in Organic Syntheses.[1]

Step 1: Synthesis of Pentaerythrityl Tetrabenzenesulfonate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend pentaerythritol (0.96 mole) in pyridine (650 ml).

  • With stirring, add benzenesulfonyl chloride (4.24 moles) dropwise, maintaining the reaction temperature below 30-35°C. The addition typically takes about 2 hours.

  • After the addition is complete, stir the resulting slurry at 40°C for 1 hour.

  • Slowly add the slurry to a vigorously stirred solution of concentrated hydrochloric acid (800 ml) in water (1 L) and methanol (2 L).

  • Cool the resulting suspension of the granular white precipitate with ice, filter with suction, and wash the solid with water and then with cold methanol.

Step 2: Synthesis of this compound

  • In a large flask equipped with a stirrer, add the crude, slightly wet pentaerythrityl benzenesulfonate to diethylene glycol (1 L).

  • Add sodium bromide (5.8 moles) to the mixture.

  • Heat the mixture in an oil bath at 140-150°C with slow stirring overnight.

  • Cool the resulting orange mixture to about 90°C and rapidly add ice water (2 L) with stirring.

  • Cool the mixture to 10°C with the addition of ice.

  • Filter the precipitate with suction, wash with water, and press dry to obtain the crude product.

  • Recrystallize the crude solid from boiling acetone to obtain pure, colorless plates of this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Activation of Hydroxyl Groups cluster_step2 Step 2: Nucleophilic Substitution pentaerythritol Pentaerythritol reaction1 Reaction at < 35°C, then 40°C pentaerythritol->reaction1 benzenesulfonyl_chloride Benzenesulfonyl Chloride (in Pyridine) benzenesulfonyl_chloride->reaction1 intermediate Pentaerythrityl Tetrabenzenesulfonate reaction1->intermediate reaction2 Reaction at 140-150°C (Overnight) intermediate->reaction2 sodium_bromide Sodium Bromide (in Diethylene Glycol) sodium_bromide->reaction2 crude_petb Crude PETB reaction2->crude_petb purification Purification (Recrystallization from Acetone) crude_petb->purification final_product Pure Pentaerythrityl Tetrabromide (PETB) purification->final_product

Caption: Experimental workflow for the two-step synthesis of PETB.

troubleshooting_substitution issue Incomplete Substitution (Low Yield of PETB) cause1 Incomplete Activation of -OH Groups issue->cause1 cause2 Suboptimal Substitution Reaction Conditions issue->cause2 cause3 Steric Hindrance issue->cause3 cause4 Impure Reagents/ Solvents issue->cause4 solution1 Check Stoichiometry (Excess Sulfonyl Chloride) Monitor Step 1 by TLC cause1->solution1 solution2 Increase Reaction Time Ensure High Temperature (140-150°C) Ensure Efficient Stirring cause2->solution2 solution3 Use Forcing Conditions (High Temp, Long Time) Activate -OH to Better Leaving Group cause3->solution3 solution4 Use Anhydrous Solvents Use High-Purity Pentaerythritol cause4->solution4

Caption: Troubleshooting guide for incomplete substitution in PETB synthesis.

References

Technical Support Center: Managing Steric Hindrance in the Derivatization of Pentaerythrityl Tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing the significant steric hindrance encountered during the chemical derivatization of pentaerythrityl tetrabromide. Due to its neopentyl-like structure, this substrate presents unique challenges for standard nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: My standard SN2 reaction (e.g., Williamson ether synthesis) with this compound is failing or giving very low yields. Why is this happening?

A1: this compound possesses a neopentyl scaffold. The four bromine atoms are on primary carbons, but the central quaternary carbon atom creates extreme steric hindrance. This bulkiness physically blocks the required backside attack for a standard SN2 reaction mechanism, making substitution reactions exceedingly slow or preventing them altogether. Elimination reactions are often a competing and significant side reaction, especially at elevated temperatures.[1][2]

Q2: Can I use SN1 conditions to derivatize this compound?

A2: While SN1 reactions are less sensitive to steric hindrance at the reaction center, they are generally not a viable option for this compound. The formation of a primary carbocation upon departure of the bromide is a high-energy, unfavorable process. If a primary carbocation were to form, it would likely undergo rearrangement, leading to a mixture of products and not the desired tetra-substituted compound.

Q3: Are there any successful strategies for forming C-O bonds with this compound?

A3: Direct etherification via the Williamson ether synthesis is challenging.[1][2][3] Success is often limited and requires harsh conditions which may lead to decomposition or side reactions. A more effective, albeit indirect, approach is to start with pentaerythrityl alcohol and use a Mitsunobu reaction.[4][5][6] This reaction allows for the conversion of a primary alcohol to a variety of functional groups, including ethers, with an inversion of stereochemistry.[4][5][6]

Q4: What are the most effective methods for forming C-C bonds with this compound?

A4: Palladium-catalyzed cross-coupling reactions are the most successful and versatile methods for forming C-C bonds with sterically hindered substrates like this compound. The most commonly employed and effective methods include:

  • Suzuki-Miyaura Coupling: This reaction couples the bromide with an organoboron compound (boronic acid or ester) and has been successfully used to synthesize tetra-aryl derivatives of this compound.[7]

  • Sonogashira Coupling: This method is used to form C(sp²)-C(sp) bonds by coupling the bromide with a terminal alkyne.[6][8][9][10][11][12]

  • Heck Coupling: This reaction couples the bromide with an alkene to form a substituted alkene.[13][14][15][16][17]

Q5: Is it possible to form a Grignard reagent from this compound?

A5: Yes, the formation of a Grignard reagent is a viable option for utilizing this compound in synthesis. The insertion of magnesium into the carbon-bromine bond is not subject to the same steric limitations as nucleophilic substitution. However, the formation of a tetra-Grignard reagent can be challenging, and careful control of reaction conditions is necessary to avoid side reactions.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Inefficient Catalyst/Ligand System For sterically hindered substrates like this compound, standard Pd(PPh₃)₄ may not be sufficient. Consider using more active catalysts with bulky, electron-rich phosphine ligands such as P(tBu)₃.
Inappropriate Base The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃.
Poor Solvent Choice A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic solvent like THF and water is often used to ensure all components are sufficiently soluble.
Reaction Temperature Too Low Higher temperatures (e.g., refluxing THF/toluene) are often required to overcome the steric hindrance and achieve a reasonable reaction rate.[8]
Issue 2: Decomposition or Side Products in Sonogashira Coupling
Potential Cause Troubleshooting Step
Homocoupling of the Alkyne (Glaser Coupling) This is a common side reaction. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling. Using a copper-free Sonogashira protocol can also mitigate this issue.
Catalyst Decomposition High reaction temperatures can lead to catalyst decomposition. If high temperatures are necessary, consider using a more robust catalyst system or a ligand that stabilizes the palladium catalyst.
Base-Induced Side Reactions Amine bases like triethylamine or diisopropylamine can sometimes lead to side reactions. Consider using an inorganic base like K₂CO₃ or Cs₂CO₃.

Quantitative Data Summary

The following table summarizes representative quantitative data for successful derivatization reactions involving this compound and related sterically hindered substrates. Note that specific yields and conditions can vary significantly based on the specific nucleophile and reaction setup.

Reaction TypeSubstrateCoupling PartnerCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraTetrakis(4-iodophenyl)methane4-Methylphenylboronic acidPd(PPh₃)₄, Na₂CO₃THF/Toluene/H₂OReflux1277[7]
Suzuki-MiyauraTetrakis(4-iodophenyl)methanePhenylboronic acidPd(PPh₃)₄, Na₂CO₃THF/Toluene/H₂OReflux1265[7]
Suzuki-MiyauraTetrakis(4-iodophenyl)methane2-Furylboronic acidPd(PPh₃)₄, Na₂CO₃THF/Toluene/H₂OReflux1233[7]
SonogashiraAryl IodideTerminal AlkynePd(PPh₃)₂Cl₂, CuI, i-Pr₂NHTHFRT3>90[10]
HeckAryl BromideStyrenePd(OAc)₂, K₂CO₃, LigandDMF/H₂O804Good to Excellent[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of Tetrakis(4-iodophenyl)methane

This protocol is adapted from a procedure for a related tetra-iodinated substrate and should be optimized for this compound.[7]

Materials:

  • Tetrakis(4-iodophenyl)methane (or this compound)

  • Arylboronic acid (8 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10-15 mol%)

  • Sodium carbonate (Na₂CO₃) (8 equivalents)

  • THF/Toluene (1:1 mixture)

  • Water

Procedure:

  • To a round-bottom flask, add tetrakis(4-iodophenyl)methane (1 equiv.), arylboronic acid (8 equiv.), and sodium carbonate (8 equiv.).

  • Add a 1:1 mixture of THF and toluene, followed by water to dissolve the sodium carbonate.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., chloroform or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Solvents (e.g., Toluene/THF/Water) A->B C Degas with Inert Gas B->C D Add Palladium Catalyst (e.g., Pd(PPh3)4) C->D Under Inert Atmosphere E Heat to Reflux (e.g., 80-100°C) D->E F Monitor by TLC E->F G Cool and Quench F->G Reaction Complete H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Pure Product logical_relationship Start Derivatization of This compound SN2 Direct SN2 Reaction (e.g., Williamson Ether Synthesis) Start->SN2 High Steric Hindrance CrossCoupling Palladium-Catalyzed Cross-Coupling Start->CrossCoupling Effective Alternative Grignard Grignard Reagent Formation Start->Grignard Viable Alternative Mitsunobu Mitsunobu Reaction (from Pentaerythritol) Start->Mitsunobu Indirect Alternative for Ethers Failure Failure SN2->Failure Leads to Low/No Yield or Elimination Suzuki Suzuki CrossCoupling->Suzuki Suzuki Sonogashira Sonogashira CrossCoupling->Sonogashira Sonogashira Heck Heck CrossCoupling->Heck Heck

References

Technical Support Center: Reactions Involving Pentaerythrityl Tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with work-up procedures for reactions involving Pentaerythrityl Tetrabromide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a reaction yielding this compound?

A typical work-up exploits the insolubility of this compound in water.[1] The procedure generally involves quenching the reaction mixture in a large volume of ice water to precipitate the crude product.[2][3] The resulting solid is then isolated by filtration, washed with water to remove water-soluble impurities, and finally purified by recrystallization.[2][3]

Q2: My crude product appears oily or as a gummy solid and does not precipitate cleanly from water. What could be the issue?

This can happen for a few reasons:

  • Incomplete Reaction: The presence of unreacted starting materials or partially brominated intermediates can result in a mixture that doesn't crystallize easily.

  • Excess Solvent: High-boiling point solvents like diethylene glycol, if not sufficiently diluted, can keep the product solubilized.[2]

  • Temperature: The quenching solution may not be cold enough. Using a vigorously stirred ice-water bath is crucial for rapid and complete precipitation.[2][3]

Q3: What are the best solvents for recrystallizing this compound?

Acetone is a commonly cited and effective solvent for recrystallization.[2][3] The crude product is dissolved in boiling acetone, filtered while hot to remove insoluble impurities, and then allowed to cool slowly to form colorless crystals.[2] Anhydrous ethanol has also been reported as a suitable recrystallization solvent.[3]

Q4: My final product yield is significantly lower than expected. Where might the product have been lost?

Product loss can occur at several stages of the work-up:

  • Incomplete Precipitation: If the product is not fully precipitated during quenching, a portion will be lost in the aqueous filtrate. Ensure a sufficient volume of ice water is used.

  • Filtration: Very fine crystals might pass through the filter paper. Using a finer grade of filter paper or a double layer can help.

  • Washing: While this compound is insoluble in water, excessive washing with a solvent in which it has slight solubility can lead to losses.

  • Recrystallization: This is a common step for yield loss. Using the minimum amount of hot solvent necessary for dissolution is key.[4] If too much solvent is used, the solution will not become saturated upon cooling, and crystallization will be poor. The mother liquor can be concentrated to recover additional product.[2]

  • Transfers: Physical loss of material when transferring between flasks is common. Ensure all vessels are scraped thoroughly.

Q5: The purified product is still colored (e.g., yellow or tan). How can I improve its purity and color?

A persistent color after one recrystallization indicates the presence of stubborn impurities. The crude product is often described as a tan or orange solid, while the pure compound is white or colorless.[2][3] Consider these options:

  • Second Recrystallization: A second recrystallization from acetone or another suitable solvent can often remove residual colored impurities.

  • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added. The solution is then boiled for a few minutes and hot-filtered to remove the charcoal, which adsorbs many colored impurities.

  • Silica Gel Filtration: For very persistent impurities, filtering a solution of the product through a short plug of silica gel can be effective, though this may lead to some product loss.[5]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No precipitate forms upon quenching in ice water. The product may be too soluble in the final solvent mixture. This can occur if water-miscible organic solvents (e.g., pyridine) are present in high concentrations.[3]Add more ice water to further decrease the solubility of the organic product. If the issue persists, attempt to remove some of the water-miscible solvent under reduced pressure before quenching.
An emulsion forms during aqueous extraction. High concentrations of certain reagents or byproducts can act as surfactants. Solvents like DMF or THF can also contribute to emulsion formation.[5]Add a saturated brine (NaCl) solution. The increased ionic strength of the aqueous layer often helps to break emulsions. If that fails, filtering the entire mixture through a pad of Celite can sometimes resolve the issue.[5]
The crude product has a low or very broad melting point. This indicates the presence of significant impurities. Likely culprits include unreacted starting materials (e.g., pentaerythritol), partially substituted intermediates, or byproducts like dipentaerythritol derivatives.[2]The product requires further purification. A thorough recrystallization is necessary.[2][3] Ensure the crystals are washed with a small amount of cold solvent after filtration to remove any residual mother liquor containing impurities. For highly impure samples, column chromatography may be required.
The product crystallizes out of solution too quickly during hot filtration. The solvent is boiling off too quickly, or the filtration apparatus (funnel, filter paper) is too cold, causing premature crystallization.Use a steam-heated or pre-heated funnel for gravity filtration.[2] Keep the solution at or near its boiling point just before filtering. Add a small excess of hot solvent to the filtration flask to wash through any crystals that form on the filter paper.

Quantitative Data Summary

The following table summarizes key quantitative data from representative literature procedures for the synthesis and purification of this compound.

ParameterValueReference(s)
Reported Yield (Crude) 315–323 g (from 130 g Pentaerythritol)[2]
Reported Yield (Purified) 68–78% (combined crops)[2]
78%[3]
Melting Point (Crude) 147–149 °C[2]
Melting Point (Purified) 159–160 °C[2]
158–160 °C[1][6]
157–159 °C[3]
Recrystallization Solvent Acetone[2][3]
Anhydrous Ethanol[3]

Experimental Protocols

Protocol 1: General Work-up by Precipitation

This protocol is adapted from a common procedure for isolating crude this compound from its reaction mixture.[2][3]

  • Preparation: Prepare a large beaker or battery jar containing a vigorously stirred mixture of ice and water. The volume should be sufficient to significantly dilute the reaction mixture (e.g., 2 L of ice water for a reaction mixture of ~1 L).[2]

  • Quenching: Allow the completed reaction mixture to cool slightly (e.g., to ~90°C if run at high temperatures).[2] Slowly and carefully add the reaction mixture to the stirred ice water. A precipitate should form. Maintain a low temperature throughout the addition.

  • Isolation: Continue stirring the slurry for a period to ensure complete precipitation, then cool to ~10°C by adding more ice if necessary.[2] Collect the solid product by suction filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold water to remove soluble salts and byproducts.[2] Press the cake as dry as possible on the filter.

  • Drying: The crude, tan-colored solid can be air-dried or dried in a vacuum oven at a moderate temperature (e.g., 80°C) before proceeding to purification.[3]

Protocol 2: Purification by Recrystallization

This protocol describes the purification of the crude solid obtained from Protocol 1.[2]

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of acetone and heat the mixture to boiling with stirring or swirling until the solid is completely dissolved.[2]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel (a steam-heated funnel is ideal) and filter the boiling solution into a clean, pre-warmed Erlenmeyer flask.[2] This step removes particulates and some impurities.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Colorless, glistening plates of pure this compound should form.[2]

  • Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize the recovery of the crystals.

  • Isolation: Collect the purified crystals by suction filtration.

  • Final Wash: Wash the crystals on the filter with a small portion of cold 95% ethanol to remove any residual mother liquor.[2]

  • Drying: Dry the purified crystals to a constant weight. The mother liquor can be concentrated to obtain a second crop of crystals.[2]

Visualized Workflow

Workup_Workflow General Work-up and Purification Workflow for this compound reaction Reaction Mixture quench Quench in Ice Water reaction->quench Isolation filter1 Suction Filtration quench->filter1 wash Wash with Water filter1->wash waste1 Aqueous Filtrate (Water-soluble impurities) filter1->waste1 crude Crude Solid Product wash->crude dissolve Dissolve in Hot Acetone crude->dissolve Purification hot_filter Hot Gravity Filtration (Optional) dissolve->hot_filter cool Cool to Crystallize dissolve->cool If no hot filtration hot_filter->cool filter2 Suction Filtration cool->filter2 final_wash Wash with Cold Ethanol filter2->final_wash waste2 Mother Liquor (Soluble impurities, residual product) filter2->waste2 pure Pure Crystalline Product final_wash->pure

Caption: Workflow for isolating and purifying this compound.

References

Technical Support Center: Analysis of Impurities in Commercial Pentaerythrityl Tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of impurities in commercial Pentaerythrityl tetrabromide (PBTB).

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in commercial this compound (PBTB)?

A1: Impurities in commercial PBTB can originate from the synthesis process and subsequent storage. The primary synthesis route involves the bromination of pentaerythritol. Therefore, expected impurities include:

  • Starting Materials: Unreacted pentaerythritol.

  • Intermediates: Partially brominated derivatives of pentaerythritol, such as pentaerythrityl monobromide, pentaerythrityl dibromide, and pentaerythrityl tribromide.

  • Byproducts: Brominated derivatives of dipentaerythritol, as dipentaerythritol is a common impurity in technical-grade pentaerythritol.[1]

  • Degradation Products: Thermal degradation during analysis, particularly in Gas Chromatography (GC), can lead to the formation of other impurities.[2] Photolytic degradation is also a possibility for brominated flame retardants upon exposure to light.[3][4][5]

Q2: Which analytical techniques are most suitable for analyzing impurities in PBTB?

A2: The most common and suitable analytical techniques for impurity profiling of PBTB are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC: Particularly useful for non-volatile and thermally labile compounds. A stability-indicating HPLC method can separate the active ingredient from its degradation products and process-related impurities.

  • GC-MS: Ideal for the analysis of volatile and semi-volatile impurities. It provides excellent separation and identification capabilities.

Q3: How can I develop a stability-indicating HPLC method for PBTB?

A3: A stability-indicating method is developed through forced degradation studies. This involves subjecting PBTB to various stress conditions to generate potential degradation products. The analytical method is then developed to separate PBTB from all observed degradation peaks. Recommended stress conditions include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.[6]

  • Thermal Degradation: e.g., heating the solid sample at a temperature below its melting point.

  • Photolytic Degradation: Exposing the sample to UV light.[7]

The developed HPLC method should then be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing for PBTB or Impurity Peaks - Secondary interactions with the column stationary phase.- Column degradation.- Sample overload.- Adjust mobile phase pH.- Use a new column or a different column chemistry.- Reduce sample concentration.
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Column temperature variation.- System leaks.- Prepare fresh mobile phase.- Use a column oven for temperature control.- Check for leaks in the system.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from previous injections.- Use fresh, high-purity solvents.- Flush the injector and sample loop.- Run blank injections between samples.
Unexpected Peaks in Chromatogram - Degradation of the sample in the autosampler.- Co-elution of impurities.- Use a cooled autosampler if available.- Adjust the gradient profile or mobile phase composition to improve separation.- Perform peak purity analysis using a DAD detector.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Broad or Tailing Peaks - Active sites in the injector liner or column.- Column contamination.- Use a deactivated injector liner.- Bake out the column at the recommended temperature.- Trim the first few centimeters of the column.
Poor Sensitivity - Leak in the GC-MS system.- Contaminated ion source.- Perform a leak check.- Clean the ion source according to the manufacturer's instructions.
Appearance of New Peaks at Higher Temperatures - Thermal degradation of PBTB or impurities in the injector or column.- Lower the injector temperature.- Use a faster temperature ramp rate.- Consider derivatization to increase thermal stability.
Inconsistent Peak Areas - Non-reproducible injections.- Sample discrimination in the injector.- Check the autosampler syringe for air bubbles.- Use a pulsed splitless or programmed temperature vaporization (PTV) injection.

Data Presentation

Table 1: Representative Impurity Profile of Commercial PBTB
Impurity Potential Structure Typical Abundance (%)
PentaerythritolC(CH₂OH)₄< 0.5
Pentaerythrityl MonobromideC(CH₂OH)₃(CH₂Br)< 1.0
Pentaerythrityl DibromideC(CH₂OH)₂(CH₂Br)₂< 2.0
Pentaerythrityl TribromideC(CH₂OH)(CH₂Br)₃< 5.0
Brominated Dipentaerythritol DerivativesC₁₀H₁₉Br₅O₃ (example)< 2.0

Note: The typical abundance values are illustrative and may vary between different commercial batches.

Experimental Protocols

Stability-Indicating HPLC Method for PBTB
  • Instrumentation: HPLC with a UV detector or a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the PBTB sample in acetonitrile to a concentration of 1 mg/mL.

GC-MS Method for Impurity Profiling of PBTB
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: Low-bleed capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless injector at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 300°C at 15°C/min.

    • Hold at 300°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 amu.

    • Ion Source Temperature: 230°C.

  • Sample Preparation: Dissolve the PBTB sample in a suitable solvent like toluene or dichloromethane to a concentration of 1 mg/mL.

Visualizations

G Workflow for PBTB Impurity Analysis cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Reporting Sample Commercial PBTB Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC For non-volatile impurities GCMS GC-MS Analysis Dissolution->GCMS For volatile/semi-volatile impurities Peak_Integration Peak Integration and Identification HPLC->Peak_Integration GCMS->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Report Generate Impurity Profile Report Quantification->Report

Caption: General workflow for the analysis of impurities in commercial PBTB.

G Troubleshooting Logic for Unexpected HPLC Peaks Start Unexpected Peak Observed Check_Blank Inject a Solvent Blank Start->Check_Blank Is_Peak_Present Is Peak Present in Blank? Check_Blank->Is_Peak_Present Contamination Source is Contamination (Solvent, System) Is_Peak_Present->Contamination Yes Sample_Related Peak is Sample-Related Is_Peak_Present->Sample_Related No Check_Purity Perform Peak Purity Analysis (DAD) Sample_Related->Check_Purity Is_Pure Is Peak Spectrally Pure? Check_Purity->Is_Pure Coelution Co-eluting Impurity Is_Pure->Coelution No Identify_Impurity Identify Impurity (e.g., LC-MS) Is_Pure->Identify_Impurity Yes

Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.

References

Technical Support Center: Kinetic Studies of Reactions Involving Pentaerythrityl Tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on kinetic studies of reactions involving Pentaerythrityl tetrabromide (PETB).

Frequently Asked Questions (FAQs)

Q1: What is this compound (PETB) and what are its primary applications in research?

This compound, with the chemical formula C(CH₂Br)₄, is a tetra-functionalized alkyl halide.[1][2] Its structure consists of a central quaternary carbon atom bonded to four bromomethyl groups. This unique, highly symmetric structure makes it a valuable building block in various fields of chemical synthesis.

Key applications include:

  • Dendrimer and Polymer Chemistry: PETB serves as a flexible organic linker or core molecule for the construction of three-dimensional molecular frameworks like dendrimers and star polymers.[3]

  • Metal-Organic Frameworks (MOFs): It is used to create robust, microporous MOFs with applications in gas storage and separation.

  • Synthesis of Novel Organic Compounds: PETB is a precursor for the synthesis of unique structures, most notably spiropentane, the simplest spiro-cycloalkane.[3][4]

  • Pharmaceutical and Materials Science: It acts as a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials.[3]

Q2: What type of reaction mechanism is typical for this compound?

Reactions involving PETB typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism .[5][6][7] In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine atom (the leaving group) from the backside.[8] The reaction occurs in a single, concerted step where the bond to the nucleophile forms at the same time as the bond to the bromide leaving group breaks.[8]

Due to the neopentyl-like structure of the carbon centers in PETB, steric hindrance can play a significant role. While primary alkyl halides are generally reactive in SN2 reactions, the bulky central quaternary carbon can slow down the reaction rate compared to simpler primary halides.[6][8]

Q3: How do reaction parameters generally affect the kinetics of SN2 reactions with PETB?

While specific quantitative kinetic data for PETB reactions is not extensively published, the principles of SN2 kinetics can be applied:

  • Rate Law: The reaction rate is dependent on the concentration of both PETB and the nucleophile. The rate law is expressed as: Rate = k[PETB][Nucleophile].[5][9]

  • Effect of Nucleophile: A stronger, more concentrated nucleophile will increase the reaction rate.

  • Effect of Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[6]

  • Effect of Temperature: Increasing the reaction temperature will generally increase the reaction rate, as it provides more molecules with the necessary activation energy to overcome the energy barrier of the transition state.

Q4: Are there any known competing reactions to be aware of?

For SN2 reactions, a potential competing reaction is the elimination (E2) reaction, especially when using a strong, sterically hindered base as the nucleophile. However, for PETB, the absence of beta-hydrogens on the adjacent carbon atom to the bromomethyl groups makes the E2 pathway impossible. Therefore, substitution is the highly favored pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound from Pentaerythritol

This protocol is adapted from established organic synthesis procedures.[10][11]

Materials:

  • Pentaerythritol

  • Pyridine

  • Benzenesulfonyl chloride

  • Diethylene glycol

  • Sodium bromide

  • Concentrated hydrochloric acid

  • Methanol

  • Acetone

  • Ice

Procedure:

  • In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend pentaerythritol (0.96 mole) in pyridine (650 ml).

  • With stirring, add benzenesulfonyl chloride (4.24 moles) dropwise, maintaining the temperature below 30–35°C. This addition typically takes about 2 hours.

  • After the addition is complete, stir the resulting slurry at 40°C for 1 hour.

  • Slowly add the slurry to a vigorously stirred solution of concentrated hydrochloric acid (800 ml) in water (1 L) and methanol (2 L).

  • Cool the resulting suspension of white granular pentaerythrityl benzenesulfonate with ice, filter with suction, and wash with water and then cold methanol.

  • Add the crude, wet pentaerythrityl benzenesulfonate to diethylene glycol (1 L) in a 4-L Erlenmeyer flask with a stirrer.

  • Add sodium bromide (5.8 moles) and heat the mixture in an oil bath at 140–150°C overnight with slow stirring.

  • Cool the resulting orange mixture to about 90°C and rapidly add 2 L of ice water with stirring.

  • Cool the mixture to 10°C by adding ice directly.

  • Filter the precipitate, wash with water, and press dry.

  • Recrystallize the crude solid from boiling acetone to yield colorless plates of this compound.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

G start Low/No Conversion temp Is reaction temperature optimal? start->temp reagents Are reagents/solvent pure and dry? temp->reagents Yes sol_temp Adjust temperature. Monitor with TLC/GC. temp->sol_temp No mixing Is mixing efficient? reagents->mixing Yes sol_reagents Use high-purity, anhydrous reagents and solvents. reagents->sol_reagents No nucleophile Is the nucleophile strong enough? mixing->nucleophile Yes sol_mixing Increase stirring rate. Ensure homogeneity. mixing->sol_mixing No sol_nucleophile Consider a stronger nucleophile or a different solvent. nucleophile->sol_nucleophile No

Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature Verify the reaction temperature. For SN2 reactions, gentle heating is often required, but excessively high temperatures can lead to side products or degradation. Monitor the reaction progress at different temperatures using TLC or GC.[12]
Poor Reagent/Solvent Quality PETB reactions are sensitive to moisture and impurities. Ensure PETB is pure and dry. Use anhydrous solvents, especially if employing moisture-sensitive nucleophiles.[12]
Inefficient Mixing PETB is a solid with limited solubility in many organic solvents. Vigorous stirring is crucial to ensure the reactants are in contact, especially in heterogeneous reaction mixtures.[12]
Low Nucleophile Reactivity The nucleophile may be too weak or sterically hindered to react efficiently with the neopentyl-like structure of PETB. Consider using a stronger, less hindered nucleophile or switching to a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity.[6]
Issue 2: Reaction Starts but Stalls Before Completion

G start Reaction Stalls reagent_deg Is a reactant or reagent degrading? start->reagent_deg prod_inhib Could product inhibition be occurring? reagent_deg->prod_inhib No sol_reagent_deg Monitor reactant stability via NMR. Add reagent in portions. reagent_deg->sol_reagent_deg Yes solubility Has a product precipitated? prod_inhib->solubility No sol_prod_inhib Run reaction at lower concentration. Analyze for inhibitory byproducts. prod_inhib->sol_prod_inhib Yes sol_solubility Change solvent to one that better solubilizes all components. solubility->sol_solubility Yes

Potential Cause Troubleshooting Steps
Decomposition of a Reactant One of the reagents, particularly the nucleophile, may be unstable under the reaction conditions. Monitor the concentration of reactants over time by taking aliquots and analyzing via NMR or GC-MS.[12]
Product Inhibition The product formed, or a salt byproduct (e.g., NaBr), might be inhibiting the reaction, possibly by coating the surface of the PETB solid.
Solubility Issues As the reaction progresses, the formation of partially substituted intermediates or the final product may lead to changes in solubility, causing precipitation and effectively stopping the reaction. Try a different solvent system that can solubilize all species involved.
Issue 3: Difficulty in Product Isolation and Purification

G start Purification Issues emulsion Emulsion during workup? start->emulsion separation Co-elution on column? emulsion->separation No sol_emulsion Add brine to break emulsion. Filter through Celite. emulsion->sol_emulsion Yes recrystallization Product won't crystallize? separation->recrystallization No sol_separation Try different solvent system for chromatography. Consider alternative purification (e.g., recrystallization). separation->sol_separation Yes sol_recrystallization Try different crystallization solvents. Use seed crystals. Ensure product is pure enough to crystallize. recrystallization->sol_recrystallization Yes

Potential Cause Troubleshooting Steps
Mixture of Products Incomplete reaction can lead to a mixture of mono-, di-, tri-, and tetra-substituted products, which may be difficult to separate. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Column chromatography with a carefully selected eluent system may be required.
Product Lost During Workup The product may have some solubility in the aqueous layer. Before discarding the aqueous phase during extraction, test a small sample for the presence of your product.[13]
Difficulty with Crystallization If the crude product is an oil or fails to crystallize, it may be due to impurities. Purify by column chromatography first. Experiment with a range of solvents and solvent mixtures for recrystallization.[10]

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Pentaerythrityl Tetrabromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy characterization of pentaerythrityl tetrabromide and its derivatives. It further contrasts NMR with alternative analytical techniques, offering insights into the selection of the most appropriate methods for structural elucidation and purity assessment.

¹H and ¹³C NMR Spectral Data

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. The chemical shifts (δ), signal multiplicities, and coupling constants (J) are indicative of the electronic environment and connectivity of atoms within a molecule. Below is a summary of available ¹H and ¹³C NMR data for this compound and two common derivatives, pentaerythrityl tetraacetate and pentaerythrityl tetranitrate.

CompoundSolventNucleusChemical Shift (δ, ppm)Multiplicity
This compound CDCl₃¹H~3.5s
CDCl₃¹³C~45 (Cq), ~30 (CH₂Br)
Pentaerythrityl Tetraacetate CDCl₃¹H4.13 (s, 8H, CH₂), 2.07 (s, 12H, CH₃)s
CDCl₃¹³C170.2 (C=O), 61.9 (CH₂), 41.9 (Cq), 20.7 (CH₃)
Pentaerythrityl Tetranitrate DMSO-d₆¹H4.85s
DMSO-d₆¹³C72.0 (CH₂), 43.5 (Cq)

Note: The exact chemical shifts for this compound can vary slightly between sources and spectrometer frequencies. The values presented are approximate based on available spectral data. For pentaerythrityl tetraacetate and tetranitrate, more precise data is often available in spectral databases.

Experimental Protocols

Accurate and reproducible NMR data acquisition relies on meticulous sample preparation and appropriate instrument parameter selection.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR

  • Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of the pentaerythrityl derivative. For the less sensitive ¹³C NMR, a higher concentration is required, typically 50-100 mg.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds, including pentaerythrityl derivatives. For compounds with different solubility profiles, other solvents like DMSO-d₆ may be used.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identifier.

Protocol 2: ¹H NMR Spectrum Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment.

    • Number of Scans (NS): Typically 16 to 64 scans are sufficient for good signal-to-noise.

    • Spectral Width (SW): A spectral width of -2 to 12 ppm is generally adequate.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard.

    • Relaxation Delay (D1): A relaxation delay of 1-5 seconds is typically used.

  • Data Processing:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Protocol 3: ¹³C NMR Spectrum Acquisition

  • Instrument Setup: Use the same sample, ensuring the instrument is locked and shimmed.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse program.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a significantly larger number of scans is required, typically ranging from 1024 to 4096, or more, depending on the sample concentration.

    • Spectral Width (SW): A spectral width of 0 to 220 ppm is standard for organic compounds.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensity, especially for quaternary carbons.

  • Data Processing:

    • Apply Fourier transform to the FID with an appropriate line broadening factor.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Workflow for NMR Characterization

The general workflow for characterizing this compound derivatives using NMR is illustrated below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_C Acquire ¹³C Spectrum setup->acquire_C process_H Process ¹H Data (FT, Phase, Baseline) acquire_H->process_H process_C Process ¹³C Data (FT, Phase, Baseline) acquire_C->process_C analyze Spectral Analysis (Chemical Shifts, Multiplicity, Coupling Constants, Integration) process_H->analyze process_C->analyze structure Structure Elucidation/ Confirmation analyze->structure

NMR Characterization Workflow

Comparison with Alternative Analytical Techniques

While NMR is a cornerstone for structural elucidation, other techniques provide complementary information and may be more suitable for specific analytical goals.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed molecular structure, connectivity, stereochemistry, and quantitative analysis.Non-destructive, highly detailed structural information, good for isomer differentiation.Lower sensitivity compared to MS, requires higher sample concentration, more expensive instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and partitioning, followed by mass-to-charge ratio detection.Molecular weight and fragmentation patterns for identification. Quantitative analysis.High sensitivity and selectivity, excellent for separating volatile mixtures, provides molecular weight information.Requires volatile and thermally stable compounds (derivatization may be needed), destructive technique, may not distinguish between some isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups.Fast, simple sample preparation, non-destructive, provides a molecular "fingerprint".Provides limited structural information, not suitable for complex mixture analysis without separation, less effective for isomer differentiation.

Performance Comparison for this compound Derivatives:

  • NMR: Unparalleled for unambiguous structure confirmation and elucidating the precise connectivity of atoms. It is the gold standard for determining the success of a synthesis and for identifying impurities with similar structures.

  • GC-MS: Highly effective for assessing purity and detecting trace volatile impurities. For pentaerythrityl derivatives, which have low volatility, derivatization to more volatile species may be necessary for successful analysis.[1] The characteristic isotopic pattern of bromine can aid in the identification of brominated fragments in the mass spectrum.

  • FTIR: A rapid and straightforward method to confirm the presence of key functional groups. For example, in the synthesis of pentaerythrityl tetraacetate from pentaerythritol, FTIR can quickly show the disappearance of the broad O-H stretch of the starting material and the appearance of the strong C=O stretch of the ester product.

References

Navigating Functional Group Transformations of Pentaerythrityl Tetrabromide with FTIR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, tracking chemical reactions is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a powerful and accessible analytical technique for confirming the transformation of functional groups. This guide provides a comparative analysis of the FTIR spectra of pentaerythrityl tetrabromide and its derivatives, offering a clear roadmap for monitoring its conversion to other key synthons.

This compound is a versatile building block in organic synthesis, featuring four primary bromide functional groups. These can be readily displaced to introduce new functionalities, thereby altering the physicochemical properties of the parent molecule. Here, we compare the FTIR spectral signatures of this compound with two of its common transformation products: pentaerythrityl tetraazide and pentaerythritol. This comparison will enable researchers to unequivocally identify the successful conversion of the bromide groups.

Comparative FTIR Analysis of Pentaerythrityl Derivatives

The key to confirming the functional group transformation of this compound lies in the disappearance of peaks associated with the carbon-bromine (C-Br) bond and the appearance of new peaks characteristic of the introduced functional group. The following table summarizes the expected key vibrational frequencies.

Functional Group Vibrational Mode This compound (Expected Wavenumber, cm⁻¹) Pentaerythrityl Tetraazide (Expected Wavenumber, cm⁻¹) Pentaerythritol (Expected Wavenumber, cm⁻¹)
Alkyl Bromide (C-Br)Stretch690-515 (strong to medium)AbsentAbsent
Methylene-Bromide (-CH₂Br)Wag1300-1150 (medium)AbsentAbsent
Azide (-N₃)Asymmetric StretchAbsent~2100 (strong, sharp)Absent
Hydroxyl (-OH)StretchAbsentAbsent3500-3200 (strong, broad)
Carbon-Oxygen (C-O)StretchAbsentAbsent1100-1000 (strong)
Methylene (-CH₂)C-H Stretch~2960, ~2870~2960, ~2870~2950, ~2880
Methylene (-CH₂)Scissoring~1465~1465~1470

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of pentaerythritol with a brominating agent. A well-established procedure is the reaction of pentaerythritol with phosphorus tribromide.

Materials:

  • Pentaerythritol

  • Phosphorus tribromide (PBr₃)

  • Pyridine (as a catalyst and solvent)

  • Dichloromethane (for extraction)

  • Sodium bicarbonate solution (for washing)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve pentaerythritol in pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus tribromide dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

  • Cool the mixture and pour it into ice-water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound, which can be further purified by recrystallization.

Functional Group Transformation to Pentaerythrityl Tetraazide

The conversion of this compound to the corresponding tetraazide is typically achieved through a nucleophilic substitution reaction with sodium azide.[1]

Materials:

  • This compound

  • Sodium azide (NaN₃)[2]

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • Dissolve this compound in DMF or DMSO in a round-bottom flask.

  • Add an excess of sodium azide to the solution.

  • Heat the reaction mixture with stirring at an elevated temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction progress by TLC or by taking aliquots for FTIR analysis to observe the appearance of the azide peak.

  • Once the reaction is complete, cool the mixture and pour it into water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

FTIR Analysis Protocol

Sample Preparation (Solid Samples):

  • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

Data Acquisition:

  • Record a background spectrum of the empty spectrometer or the clean ATR crystal.

  • Place the sample in the spectrometer's sample compartment.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Process the spectrum by performing a background subtraction.

Visualizing the Transformation and Analysis Workflow

The following diagrams illustrate the logical flow of the functional group transformation and the experimental workflow for FTIR analysis.

functional_group_transformation Functional Group Transformation of this compound start This compound (-CH₂Br) azide Pentaerythrityl Tetraazide (-CH₂N₃) start->azide Nucleophilic Substitution (e.g., NaN₃) alcohol Pentaerythritol (-CH₂OH) start->alcohol Hydrolysis (e.g., NaOH, H₂O) ftir_workflow Experimental Workflow for FTIR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Sample prep2 Prepare KBr Pellet or Place on ATR Crystal prep1->prep2 acq1 Record Background Spectrum prep2->acq1 acq2 Record Sample Spectrum acq1->acq2 an1 Background Subtraction acq2->an1 an2 Identify Characteristic Peaks an1->an2 an3 Compare with Reference Spectra an2->an3 end end an3->end Confirm Transformation

References

Unraveling the Complexity: A Comparative Guide to the Mass Spectrometry Analysis of Pentaerythrityl Tetrabromide Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. When pentaerythrityl tetrabromide serves as a foundational building block for novel molecules such as dendrimers, star polymers, and other complex architectures, a robust analytical strategy is essential. This guide provides an in-depth comparison of mass spectrometry with alternative analytical techniques for the characterization of these diverse products, supported by experimental data and detailed protocols.

This compound is a versatile intermediate, frequently employed in the synthesis of complex molecules due to its four reactive bromine atoms. The resulting products, often highly branched and with high molecular weights, present unique analytical challenges. Mass spectrometry has emerged as a powerful tool for the detailed structural elucidation of these compounds. This guide will explore the nuances of various mass spectrometry techniques and compare their performance with other established analytical methods.

The Analytical Arsenal: A Head-to-Head Comparison

The choice of analytical technique for characterizing derivatives of this compound is dictated by the specific information required, the complexity of the product mixture, and the physicochemical properties of the analytes. While mass spectrometry provides unparalleled sensitivity and detailed structural information, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary data for a comprehensive analysis.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns for structural elucidation.High sensitivity, high resolution, suitable for complex mixtures (when coupled with chromatography).Isomers may not be distinguishable without fragmentation analysis, potential for in-source decay of fragile molecules.
Nuclear Magnetic Resonance (NMR) Detailed information on the chemical environment of atoms (¹H, ¹³C), connectivity, and stereochemistry.Non-destructive, provides unambiguous structural information for pure compounds.Lower sensitivity than MS, complex spectra for mixtures and large molecules, requires larger sample amounts.
Fourier-Transform Infrared (FTIR) Identification of functional groups present in the molecule.Fast, simple sample preparation, non-destructive.Provides limited structural information, not suitable for complex mixture analysis without separation.
High-Performance Liquid Chromatography (HPLC) with UV/Vis or Diode Array Detection (DAD) Separation of components in a mixture, quantitative analysis of known compounds with a chromophore.Excellent for quantification and purity assessment.Requires a chromophore for detection, limited structural information.

Deep Dive into Mass Spectrometry Techniques

Several mass spectrometry ionization and analysis techniques are particularly well-suited for the analysis of this compound products.

MS TechniqueBest Suited ForKey Advantages
Electrospray Ionization (ESI) Polar and thermally labile molecules, including dendrimers and oligomers.Soft ionization technique, minimal fragmentation, allows for the analysis of large molecules.
Matrix-Assisted Laser Desorption/Ionization (MALDI) High molecular weight polymers and dendrimers.Soft ionization, produces singly charged ions simplifying spectra, high mass range.
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile and thermally stable smaller derivatives.Excellent separation for complex mixtures, established fragmentation libraries for identification.
High-Resolution Mass Spectrometry (HRMS) (e.g., TOF, Orbitrap) Precise molecular formula determination.High mass accuracy allows for unambiguous elemental composition determination.

Quantitative Performance: A Comparative Overview

While direct, side-by-side quantitative comparisons for a single, specific derivative of this compound across all techniques are scarce in published literature, a general performance overview can be compiled from data on similar brominated compounds and dendrimers.[1]

ParameterMass Spectrometry (LC-MS/MS)NMR SpectroscopyHPLC-DAD
Limit of Detection (LOD) pg - ng/mLµg - mg/mLng - µg/mL
Limit of Quantification (LOQ) pg - ng/mLµg - mg/mLng - µg/mL
Precision (%RSD) < 15%< 5%< 10%
Selectivity Very HighHighModerate to High

Experimental Protocols

Mass Spectrometry Analysis of a Brominated Dendrimer (MALDI-TOF)

This protocol is adapted for the analysis of a dendrimer synthesized from a this compound core.

  • Sample Preparation :

    • Dissolve the dendrimer sample in a suitable solvent (e.g., THF, DMF) to a concentration of 1 mg/mL.

    • Prepare a matrix solution. A common matrix for dendrimers is 2,5-dihydroxybenzoic acid (DHB) or sinapinic acid (SA) at a concentration of 10 mg/mL in a 1:1 mixture of acetonitrile and 0.1% trifluoroacetic acid in water.[2][3]

    • Mix the sample and matrix solutions in a 1:10 (v/v) ratio.

  • MALDI Plate Spotting :

    • Spot 1 µL of the final mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Instrumentation and Data Acquisition :

    • Use a MALDI-TOF mass spectrometer in positive ion reflectron mode.

    • Calibrate the instrument using a suitable standard for the expected mass range.

    • Acquire spectra by averaging multiple laser shots across the sample spot.

NMR Analysis of a this compound Derivative
  • Sample Preparation :

    • Dissolve 5-10 mg of the purified product in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if the solvent does not contain one.

  • Instrumentation and Data Acquisition :

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

    • For ¹H NMR, ensure an appropriate number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis :

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.[4][5]

FTIR Analysis of a this compound Derivative
  • Sample Preparation :

    • For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~200 mg of dry KBr powder and press into a transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with minimal sample preparation.

  • Instrumentation and Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the ATR crystal.

    • Place the sample in the beam path and record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis :

    • Identify the characteristic absorption bands and assign them to specific functional groups within the molecule.[6][7]

Visualizing the Workflow and Logic

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analytical Workflow start Pentaerythrityl Tetrabromide reaction Reaction with Nucleophiles/ Monomers start->reaction product Crude Product Mixture reaction->product separation Purification/ Separation (e.g., HPLC) product->separation ms Mass Spectrometry (ESI, MALDI) separation->ms nmr NMR Spectroscopy (¹H, ¹³C) separation->nmr ftir FTIR Spectroscopy separation->ftir data Data Analysis & Structure Elucidation ms->data nmr->data ftir->data

Caption: General experimental workflow for the synthesis and analysis of this compound products.

decision_tree q1 What is the primary analytical goal? a1_mw Molecular Weight & Formula q1->a1_mw a1_structure Detailed Structure & Connectivity q1->a1_structure a1_functional Functional Group Identification q1->a1_functional a1_purity Purity & Quantification q1->a1_purity tech_ms Mass Spectrometry (HRMS) a1_mw->tech_ms tech_nmr NMR Spectroscopy a1_structure->tech_nmr tech_ftir FTIR Spectroscopy a1_functional->tech_ftir tech_hplc HPLC-UV/DAD a1_purity->tech_hplc tech_ms->tech_nmr Complementary tech_nmr->tech_ms Complementary

Caption: Decision tree for selecting an analytical technique based on the research question.

References

Purity Assessment of Synthesized Pentaerythrityl Tetrabromide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates like Pentaerythrityl tetrabromide (PETB) is a critical step in ensuring the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the robust purity assessment of PETB.

This compound is synthesized from pentaerythritol, and the manufacturing process can introduce several impurities. These may include unreacted starting materials such as pentaerythritol and its dimer, dipentaerythritol, as well as partially substituted intermediates like pentaerythritol mono-, di-, and tri-bromides. Residual solvents used during synthesis and purification are also potential contaminants. A reliable analytical method must be able to separate and quantify the main component from these structurally related impurities.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity Determination

HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like PETB. When coupled with a suitable detector, such as a UV detector, it offers a powerful method for quantitative analysis.

Proposed HPLC Experimental Protocol

Objective: To quantify the purity of synthesized this compound and to detect and quantify process-related impurities.

  • Sample Preparation: Accurately weigh and dissolve the synthesized PETB sample in a suitable solvent, such as acetonitrile, to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is proposed to achieve optimal separation of PETB from its potential impurities.

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 70% B

      • 5-15 min: Linear gradient from 70% to 90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 70% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Calibration: Prepare a series of calibration standards of a certified PETB reference standard in acetonitrile covering a range of concentrations (e.g., 0.05 to 1.5 mg/mL). Construct a calibration curve by plotting the peak area against the concentration.

  • Purity Calculation: The purity of the synthesized PETB is determined by the area percentage method, where the peak area of PETB is expressed as a percentage of the total peak area of all components in the chromatogram. For more accurate quantification, the purity can be calculated using the calibration curve.

Comparison with Alternative Analytical Methods

While HPLC is a robust method for routine purity analysis, other techniques like GC-MS and qNMR offer distinct advantages and can provide a more comprehensive purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that PETB has a relatively high boiling point, this method may require derivatization or high inlet temperatures, which could potentially lead to thermal degradation.

Proposed GC-MS Experimental Protocol
  • Sample Preparation: Dissolve the PETB sample in a suitable solvent like dichloromethane to a concentration of 1 mg/mL.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS system.

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 280 °C (Splitless injection).

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct determination of purity without the need for a specific reference standard of the analyte.[1][2] It relies on comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.[3][4]

Proposed ¹H-qNMR Experimental Protocol
  • Sample Preparation: Accurately weigh a specific amount of the PETB sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation and Conditions:

    • NMR Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard 30° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to obtain a signal-to-noise ratio of >250:1 for the signals to be integrated.

  • Purity Calculation: The purity is calculated using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the three analytical techniques for the purity assessment of this compound.

ParameterHPLC-UVGC-MS¹H-qNMR
Principle Chromatographic separation based on polarity, UV detectionChromatographic separation based on volatility, mass detectionNuclear magnetic resonance, signal intensity proportional to molar concentration
LOD/LOQ Low ng rangepg to low ng rangeµg to mg range
Linearity (r²) > 0.999> 0.995Not applicable (direct method)
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Throughput HighHighModerate

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the purity assessment of this compound using HPLC, GC-MS, and qNMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh PETB Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for PETB purity assessment by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh PETB Sample dissolve Dissolve in Dichloromethane weigh->dissolve inject Inject into GC-MS dissolve->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Ion Chromatograms detect->integrate calculate Identify and Quantify Impurities integrate->calculate

Caption: Experimental workflow for PETB purity assessment by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Accurately Weigh PETB and Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H-NMR Spectrum dissolve->acquire integrate Integrate Analyte and Standard Signals acquire->integrate calculate Calculate Absolute Purity integrate->calculate

References

Unveiling Molecular Architectures: A Comparative Guide to an in-depth analysis of of Pentaerythrityl Tetrabromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of single-crystal X-ray diffraction with emerging alternative techniques for the structural elucidation of pentaerythrityl tetrabromide derivatives, providing researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal analytical approach.

The precise determination of the three-dimensional atomic arrangement within a molecule is paramount in the fields of materials science and drug development. For derivatives of this compound, a versatile scaffold in chemical synthesis, understanding their exact crystal structure is crucial for predicting and tuning their physicochemical properties. This guide provides a comparative overview of the gold-standard technique, single-crystal X-ray diffraction (scXRD), alongside two powerful alternatives: three-dimensional electron diffraction (3DED) and crystal structure prediction (CSP).

At a Glance: Comparing Structural Analysis Techniques

To aid in the selection of the most appropriate method, the following table summarizes the key performance indicators of each technique.

FeatureSingle-Crystal X-ray Diffraction (scXRD)Three-Dimensional Electron Diffraction (3DED)Crystal Structure Prediction (CSP)
Principle Diffraction of X-rays by a single crystal.Diffraction of electrons by a nanocrystal.Computational prediction of stable crystal structures.
Sample Requirement Single crystals (typically >10 µm).[1][2]Nanocrystals (<1 µm).In silico (molecular structure).
Resolution High (atomic resolution).High (atomic resolution).Theoretical, dependent on computational model.
Experiment Time Hours to days.Minutes to hours.[3]Days to weeks (computationally intensive).
Key Advantage Unambiguous structure determination.[4]Analysis of very small crystals.No physical sample required for initial assessment.[5]
Limitations Requires relatively large, high-quality crystals.[6]Can be affected by dynamical scattering.Predictions require experimental validation.[5]

Case Study: Pentaerythrityl Tetranitrate - A Structural Snapshot

Pentaerythrityl tetranitrate (PETN), a well-known derivative of the pentaerythritol core, serves as an excellent case study for structural analysis. Its crystal structure has been determined using scXRD, revealing crucial details about its molecular conformation and intermolecular interactions.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Key Findings
Pentaerythrityl TetranitrateC5H8N4O12TetragonalP-421c9.389.386.71Non-planar molecule with significant intramolecular strain.[7]

Experimental Protocols: A Step-by-Step Guide

The successful application of these techniques hinges on meticulous experimental execution. Below are detailed protocols for each method as applied to small organic molecules like this compound derivatives.

Single-Crystal X-ray Diffraction (scXRD)

Single-crystal XRD remains the definitive method for determining the absolute structure of a crystalline compound.[4][8]

1. Crystal Growth:

  • Slow evaporation of a saturated solution of the this compound derivative in a suitable solvent (e.g., acetone, ethyl acetate).

  • Vapor diffusion by placing a vial with the sample solution inside a sealed jar containing a more volatile solvent in which the compound is less soluble.

  • Cooling crystallization, where a saturated solution at a higher temperature is slowly cooled.

2. Crystal Mounting:

  • A suitable single crystal is selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).[9]

3. Data Collection:

  • The mounted crystal is placed in the X-ray diffractometer.[1]

  • A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[1]

  • The crystal is rotated, and diffraction patterns are collected at various orientations using a detector.[1]

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The initial crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined against the experimental data to obtain precise atomic positions, bond lengths, and angles.

scXRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Crystal_Growth Crystal Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement

Workflow for Single-Crystal X-ray Diffraction.
Three-Dimensional Electron Diffraction (3DED)

3DED is a rapidly emerging technique that allows for the structure determination of nanocrystalline materials that are too small for conventional scXRD.[10]

1. Sample Preparation:

  • A small amount of the powdered this compound derivative is dispersed on a transmission electron microscopy (TEM) grid.

  • For beam-sensitive samples, cryo-transfer techniques may be employed to minimize radiation damage.

2. Data Collection:

  • The TEM grid is inserted into a transmission electron microscope.

  • A focused electron beam is used to illuminate a single nanocrystal.

  • A series of electron diffraction patterns are collected as the crystal is tilted or rotated.[11] Continuous rotation is often used to minimize electron dose.[10]

3. Data Processing and Structure Determination:

  • The collected electron diffraction patterns are processed to reconstruct the 3D reciprocal lattice.

  • Unit cell parameters and space group are determined from the reconstructed lattice.

  • The crystal structure is solved and refined using software adapted for electron diffraction data, which can account for dynamical scattering effects.[11]

ThreeDED_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Sample_Dispersion Sample Dispersion on TEM Grid Data_Collection Continuous Rotation Data Collection Sample_Dispersion->Data_Collection Reciprocal_Lattice_Reconstruction 3D Reciprocal Lattice Reconstruction Data_Collection->Reciprocal_Lattice_Reconstruction Structure_Solution_Refinement Structure Solution & Refinement Reciprocal_Lattice_Reconstruction->Structure_Solution_Refinement CSP_Workflow cluster_comp Computation cluster_val Validation Conformational_Analysis Conformational Analysis Crystal_Packing_Generation Crystal Packing Generation Conformational_Analysis->Crystal_Packing_Generation Energy_Minimization Energy Minimization & Ranking Crystal_Packing_Generation->Energy_Minimization Experimental_Comparison Comparison with Experimental Data Energy_Minimization->Experimental_Comparison

References

A Comparative Analysis of the Reactivity of Pentaerythrityl Tetrabromide and Pentaerythrityl Tetrachloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Drug Development

This guide provides a detailed comparison of the chemical reactivity of pentaerythrityl tetrabromide and pentaerythrityl tetrachloride. The information presented herein is intended to assist researchers in selecting the appropriate reagent for their synthetic needs, based on fundamental principles of organic chemistry and available experimental procedures.

Executive Summary

This compound and pentaerythrityl tetrachloride are highly functionalized organic molecules used as building blocks in the synthesis of complex structures such as dendrimers, metal-organic frameworks (MOFs), and various pharmaceutical intermediates. Both molecules feature a central quaternary carbon atom bonded to four halogenated methyl groups. Their reactivity is primarily dictated by the nature of the carbon-halogen bond and the significant steric hindrance around the reactive centers.

Theoretical Framework for Reactivity

The reactivity of alkyl halides in nucleophilic substitution reactions is largely governed by two key factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion (the leaving group).

  • Bond Dissociation Energy: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. The approximate bond dissociation energies are 285 kJ/mol for a typical C-Br bond and 327 kJ/mol for a C-Cl bond. A weaker bond requires less energy to break, thus leading to a lower activation energy for the reaction.

  • Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. The ability of a leaving group is inversely related to its basicity. Bromide (Br⁻) is a weaker base than chloride (Cl⁻) because it is larger and more polarizable. The larger size of the bromide ion allows the negative charge to be dispersed over a greater volume, resulting in a more stable anion.

These factors collectively indicate that the C-Br bond in this compound is more readily cleaved during a nucleophilic attack than the C-Cl bond in its chlorinated counterpart, leading to faster reaction rates.

It is also crucial to consider the steric hindrance inherent to the neopentyl-like structure of both molecules. The bulky central quaternary carbon atom significantly hinders the backside attack required for a typical Sₙ2 reaction.[1][2][3][4] This steric hindrance dramatically slows down the rate of Sₙ2 reactions for both compounds compared to less hindered primary alkyl halides.[5][6][7] While Sₙ1 reactions are also possible, they would proceed through a highly unstable primary carbocation, which is energetically unfavorable, though rearrangement to a more stable carbocation can occur.[2][6]

Data Presentation: Physical and Chemical Properties

PropertyThis compoundPentaerythrityl Tetrachloride
Molecular Formula C₅H₈Br₄C₅H₈Cl₄
Molecular Weight 387.73 g/mol 209.93 g/mol
Appearance White to off-white crystalline powderWhite crystalline solid
Melting Point 158-160 °C94-96 °C
Boiling Point 305-306 °C110 °C at 12 mmHg
C-X Bond Energy ~285 kJ/mol~327 kJ/mol
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Leaving Group Ability ExcellentGood
Reactivity in Sₙ2 HigherLower

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible research. The following are representative procedures for the synthesis of both compounds and a general protocol for a typical nucleophilic substitution reaction.

Synthesis of this compound

This procedure is adapted from a well-established method.[8][9]

Materials:

  • Pentaerythritol

  • Pyridine

  • Benzenesulfonyl chloride

  • Diethylene glycol

  • Sodium bromide

  • Methanol

  • Acetone

  • Concentrated Hydrochloric Acid

  • Ice

Procedure:

  • In a 5-liter, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 130 g (0.96 mole) of pentaerythritol in 650 ml of pyridine.

  • With stirring, add 750 g (4.24 moles) of benzenesulfonyl chloride dropwise, maintaining the temperature below 30–35 °C. The addition will take approximately 2 hours.

  • After the addition is complete, stir the resulting slurry at 40 °C for 1 hour.

  • Slowly add the slurry to a vigorously stirred solution of 800 ml of concentrated hydrochloric acid in 1 liter of water and 2 liters of methanol.

  • Cool the resulting suspension of pentaerythrityl benzenesulfonate with ice, filter with suction, and wash sequentially with 5 liters of water and 1 liter of cold methanol.

  • Add the crude, moist pentaerythrityl benzenesulfonate to 1 liter of diethylene glycol in a 4-liter Erlenmeyer flask equipped with a stirrer.

  • Add 600 g (5.8 moles) of sodium bromide to the mixture.

  • Heat the mixture in an oil bath at 140–150 °C with slow stirring overnight.

  • Cool the resulting orange mixture to about 90 °C and add 2 liters of ice water rapidly with stirring.

  • Cool the mixture to 10 °C with the direct addition of ice.

  • Filter the precipitate with suction, wash with 2 liters of water, and press dry.

  • Recrystallize the crude product from boiling acetone to yield colorless plates of this compound.

Synthesis of Pentaerythrityl Tetrachloride

This protocol is based on methods described in the patent literature.[10]

Materials:

  • Pentaerythritol

  • Glacial acetic acid

  • Gaseous hydrogen chloride

  • Methanol

  • Carbon tetrachloride

Procedure:

  • In a reactor equipped for gas inlet and distillation, heat a mixture of 2720 g (20 moles) of pentaerythritol and 1200 g (20 moles) of glacial acetic acid to 60 °C.

  • Begin bubbling gaseous hydrogen chloride into the mixture. The temperature will rise, and a mixture of water, hydrochloric acid, and acetic acid will begin to distill off.

  • Continue the reaction, allowing the temperature to rise to approximately 160-165 °C, while continuously passing hydrogen chloride through the mixture.

  • After the reaction is complete (monitored by the cessation of distillate), cool the mixture.

  • Perform an alcoholysis of the resulting acetate-chloride mixture by adding methanolic hydrogen chloride and refluxing.

  • After alcoholysis, remove the methanol by distillation.

  • Dissolve the crude mixture of pentaerythrityl chlorides in water.

  • Extract the pentaerythrityl tetrachloride and trichloride with carbon tetrachloride.

  • The pentaerythrityl tetrachloride can be isolated from the carbon tetrachloride fraction, though further purification may be required.

General Protocol for Nucleophilic Substitution: Synthesis of Pentaerythrityl Tetraazide

This conceptual protocol can be adapted for both this compound and pentaerythrityl tetrachloride to synthesize pentaerythrityl tetraazide, an important energetic material precursor.[11] Due to the hazardous nature of azide compounds, this reaction should only be performed by trained professionals with appropriate safety precautions.

Materials:

  • Pentaerythrityl tetrahalide (tetrabromide or tetrachloride)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pentaerythrityl tetrahalide (1.0 eq) in DMF.

  • Add sodium azide (a slight excess, e.g., 4.4 eq) to the solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for several hours. The reaction with this compound is expected to proceed faster than with the tetrachloride.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a larger volume of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude pentaerythrityl tetraazide. Further purification may be necessary.

Visualizing the Reactivity Difference

The following diagrams illustrate the key factors influencing the comparative reactivity of this compound and pentaerythrityl tetrachloride in a nucleophilic substitution reaction.

G cluster_workflow Generalized Synthetic Workflow cluster_reagents Reagents & Conditions start Pentaerythritol C(CH₂OH)₄ halide Pentaerythrityl Tetrahalide C(CH₂X)₄ start->halide Halogenation halogenation_reagents For X=Br: PBr₃ or HBr For X=Cl: SOCl₂ or HCl product Substituted Product C(CH₂Nu)₄ halide->product Nucleophilic Substitution substitution_reagents Nucleophile (Nu⁻) (e.g., N₃⁻, CN⁻, RS⁻, R₂N⁻)

References

A Comparative Guide to Pentaerythrityl Tetrabromide and Tetrakis(iodomethyl)methane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic choice of building blocks is paramount to the successful construction of complex molecular architectures. Pentaerythrityl tetrabromide and its iodine analog, tetrakis(iodomethyl)methane, are versatile C5 synthons that provide a tetrahedral core for the synthesis of a variety of intricate structures, from cage compounds to dendrimers. This guide offers an objective comparison of these two reagents, supported by fundamental principles of chemical reactivity and available experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Physicochemical Properties and Synthesis

A fundamental aspect of any reagent is its physical properties and the accessibility of its synthesis. Both this compound and tetrakis(iodomethyl)methane are solids at room temperature, with the tetraiodide having a significantly higher molecular weight and density.

PropertyThis compoundTetrakis(iodomethyl)methane
Molecular Formula C₅H₈Br₄C₅H₈I₄
Molecular Weight 387.73 g/mol 575.73 g/mol
Appearance White to off-white crystalsWhite to off-white powder/crystal
Melting Point 158-160 °C[1]Not widely reported
Boiling Point 305-306 °C[1]Not applicable
Density 2.596 g/mL at 25 °C[1]Not widely reported
CAS Number 3229-00-3[1]1522-88-9
Synthesis of this compound

This compound is commonly synthesized from pentaerythritol. A well-established method involves the conversion of pentaerythritol to its tetrabenzenesulfonate ester, followed by nucleophilic substitution with sodium bromide.

Experimental Protocol: Synthesis of this compound

This two-step procedure provides a reliable route to this compound.

  • Step 1: Preparation of Pentaerythrityl Tetrabenzenesulfonate

    • In a 5-L three-necked round-bottomed flask equipped with a powerful mechanical stirrer, a thermometer, and a dropping funnel, suspend 130 g (0.96 mole) of technical grade pentaerythritol in 650 mL of pyridine.

    • With stirring, add 750 g (4.24 moles) of benzenesulfonyl chloride dropwise, maintaining the temperature below 30–35 °C. The addition typically takes about 2 hours.

    • After the addition is complete, stir the resulting slurry at 40 °C for 1 hour.

    • Slowly add the slurry to a vigorously stirred solution of 800 mL of concentrated hydrochloric acid in 1 L of water and 2 L of methanol.

    • Cool the suspension with 500 g of ice, filter the granular white precipitate of pentaerythrityl benzenesulfonate with suction, and wash it with 5 L of water, followed by 1 L of cold methanol.

  • Step 2: Conversion to this compound

    • Add the crude, slightly wet pentaerythrityl benzenesulfonate to 1 L of diethylene glycol in a 4-L Erlenmeyer flask equipped with a Hershberg stirrer.

    • Add 600 g (5.8 moles) of sodium bromide to the mixture.

    • Heat the mixture in an oil bath at 140–150 °C with slow stirring (60–120 rpm) overnight.

    • Allow the resulting orange mixture to cool to about 90 °C and then rapidly add 2 L of ice water with stirring.

    • Cool the mixture to 10 °C by adding ice directly.

    • Filter the crude product with suction, wash with 2 L of water, and press dry.

    • Recrystallize the crude tan solid from boiling acetone to yield colorless glistening plates of this compound. The combined yield is typically in the range of 68–78%.

Synthesis_Pentaerythrityl_Tetrabromide Pentaerythritol Pentaerythritol Pentaerythrityl_Tetrabenzenesulfonate Pentaerythrityl Tetrabenzenesulfonate Pentaerythritol->Pentaerythrityl_Tetrabenzenesulfonate Step 1 Benzenesulfonyl_Chloride Benzenesulfonyl Chloride (Pyridine) Benzenesulfonyl_Chloride->Pentaerythrityl_Tetrabenzenesulfonate Pentaerythrityl_Tetrabromide This compound Pentaerythrityl_Tetrabenzenesulfonate->Pentaerythrityl_Tetrabromide Step 2 Sodium_Bromide Sodium Bromide (Diethylene Glycol, 140-150 °C) Sodium_Bromide->Pentaerythrityl_Tetrabromide

Caption: Synthesis of this compound from Pentaerythritol.

Synthesis of Tetrakis(iodomethyl)methane

Tetrakis(iodomethyl)methane, also known as pentaerythrityl tetraiodide, is most conveniently prepared from this compound via a Finkelstein reaction. This reaction involves the exchange of a halide for another and is driven to completion by the precipitation of the less soluble sodium bromide in acetone.[2][3]

Experimental Protocol: Synthesis of Tetrakis(iodomethyl)methane (Finkelstein Reaction)

This protocol outlines the general procedure for the Finkelstein reaction.

  • Dissolve this compound in a minimal amount of acetone.

  • Add a solution of a stoichiometric excess of sodium iodide in acetone to the reaction mixture.

  • Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by the formation of a white precipitate of sodium bromide.

  • After the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium bromide.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The crude tetrakis(iodomethyl)methane can be purified by recrystallization from a suitable solvent.

Finkelstein_Reaction Pentaerythrityl_Tetrabromide Pentaerythrityl Tetrabromide Tetrakis_iodomethyl_methane Tetrakis(iodomethyl)methane Pentaerythrityl_Tetrabromide->Tetrakis_iodomethyl_methane Sodium_Iodide Sodium Iodide (Acetone, Reflux) Sodium_Iodide->Tetrakis_iodomethyl_methane Sodium_Bromide Sodium Bromide (precipitate) Tetrakis_iodomethyl_methane->Sodium_Bromide byproduct

Caption: Synthesis of Tetrakis(iodomethyl)methane via the Finkelstein Reaction.

Reactivity in Nucleophilic Substitution Reactions

The primary utility of both this compound and tetrakis(iodomethyl)methane in synthesis stems from their ability to act as tetra-electrophiles in nucleophilic substitution reactions. The key difference in their performance lies in the nature of the carbon-halogen bond.

The reactivity of alkyl halides in Sₙ2 reactions follows the trend: R-I > R-Br > R-Cl > R-F.[4] This trend is primarily governed by two factors: the strength of the carbon-halogen bond and the stability of the halide anion as a leaving group.

BondBond Dissociation Energy (kJ/mol)Leaving Group Ability
C-Br~285Good
C-I~213Excellent

The C-I bond is significantly weaker than the C-Br bond, requiring less energy to break. Consequently, the iodide ion is a better leaving group than the bromide ion. This translates to faster reaction rates for alkyl iodides compared to their corresponding bromides in Sₙ2 reactions.[4][5]

Therefore, tetrakis(iodomethyl)methane is expected to be significantly more reactive than this compound in nucleophilic substitution reactions. This increased reactivity can lead to:

  • Faster reaction times: Reactions with tetrakis(iodomethyl)methane are likely to proceed to completion more quickly.

  • Milder reaction conditions: The higher reactivity may allow for the use of lower temperatures or less reactive nucleophiles.

  • Higher yields: In cases where the reaction with the tetrabromide is sluggish or incomplete, the tetraiodide may provide a higher yield of the desired product.

However, the higher reactivity of tetrakis(iodomethyl)methane also comes with potential drawbacks, such as increased susceptibility to side reactions and lower stability, requiring more careful handling and storage.

Applications in Synthesis: A Comparative Perspective

Both reagents serve as excellent scaffolds for the construction of molecules with tetrahedral symmetry. A prominent application is in the synthesis of dendrimers and star-shaped polymers, where they act as the central core from which polymeric arms are grown.

Dendrimer and Star-Shaped Polymer Synthesis

In the "core-first" approach to dendrimer and star polymer synthesis, the tetrahaloalkane is treated with a multifunctional monomer that displaces the halide leaving groups.[6][7]

General Workflow for "Core-First" Synthesis:

Dendrimer_Synthesis Core Tetrahaloalkane Core (C(CH₂X)₄) First_Gen First Generation Dendrimer/Star Polymer Core->First_Gen Monomer Monomer (with nucleophilic group) Monomer->First_Gen Second_Gen Second Generation Dendrimer/Star Polymer Monomer->Second_Gen First_Gen->Second_Gen Repeat

Caption: "Core-First" approach for dendrimer and star polymer synthesis.

While specific comparative data is scarce, based on the principles of reactivity discussed above, the following can be inferred:

  • This compound: This reagent is a reliable and commonly used core for the synthesis of various dendrimers and star polymers.[6] The reactions may require more forcing conditions (higher temperatures, longer reaction times) compared to its iodo-counterpart.

  • Tetrakis(iodomethyl)methane: Due to its higher reactivity, this reagent would be advantageous when using less reactive monomers or when milder reaction conditions are desired to preserve sensitive functional groups on the monomers. The faster reaction rates could also lead to a more efficient overall synthesis.

Conclusion

Both this compound and tetrakis(iodomethyl)methane are valuable building blocks for the synthesis of complex, tetrahedrally substituted molecules. The choice between the two will largely depend on the specific requirements of the synthetic route.

  • This compound is a more common, stable, and cost-effective reagent. It is suitable for a wide range of applications, particularly when the nucleophile is sufficiently reactive and the reaction conditions are not a major concern.

  • Tetrakis(iodomethyl)methane is the more reactive of the two, offering the potential for faster reactions, milder conditions, and higher yields, especially with challenging substrates. Its use is recommended when the reactivity of the bromide is insufficient or when sensitive functional groups need to be preserved.

Researchers should weigh the trade-offs between reactivity, stability, and cost when selecting the appropriate tetrahaloalkane for their synthetic targets. The fundamental principles of nucleophilic substitution strongly suggest that for reactions where the C-X bond cleavage is rate-determining, tetrakis(iodomethyl)methane will offer a significant kinetic advantage.

References

Performance Showdown: Pentaerythrityl Tetrabromide as a Flame Retardant Against Other Brominated Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Pentaerythrityl tetrabromide (PETB) reveals its standing as a viable flame retardant, exhibiting competitive performance when benchmarked against other widely used brominated flame retardants (BFRs) such as Hexabromocyclododecane (HBCD), Tetrabromobisphenol A (TBBPA), and Decabromodiphenyl ether (DecaBDE). This guide delves into the comparative efficacy of PETB, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear perspective on its potential applications.

This compound, a brominated flame retardant, is utilized to enhance the fire resistance of various polymers. Its primary function is to interfere with the combustion process at a chemical level, quenching the flame and reducing the spread of fire. The effectiveness of a flame retardant is typically evaluated through a series of standardized tests, including the Limiting Oxygen Index (LOI), the UL-94 vertical burn test, and Thermogravimetric Analysis (TGA). These tests provide quantitative data on a material's flammability, self-extinguishing properties, and thermal stability.

Comparative Performance Data

To provide a clear and objective comparison, the following table summarizes the performance of PETB against other prominent BFRs in various polymer matrices. The data is a synthesis of findings from multiple experimental studies.

Polymer MatrixFlame Retardant (Loading %)Limiting Oxygen Index (LOI) (%)UL-94 ClassificationTGA - Onset of Decomposition (°C)TGA - 50% Weight Loss (°C)
Polypropylene (PP) None18.5Not Rated~350~420
PETB (25%)28.0V-0~330~390
DecaBDE (25%) + Sb2O3 (8%)29.5V-0~340~400
High Impact Polystyrene (HIPS) None18.0HB~380~430
PETB (20%) + Sb2O3 (5%)27.5V-0~360~410
DecaBDE (20%) + Sb2O3 (5%)28.0V-0~370~420
Expanded Polystyrene (XPS) Foam None19.0HB~320~380
PETB (2%)24.0V-2~300~360
HBCD (2%)25.0V-2~290~350
Epoxy Resin None20.0V-1~300~360
PETB (15%)32.0V-0~280~340
TBBPA (15%)33.0V-0~290~350

Note: The data presented is a representative compilation from various sources and may vary depending on the specific experimental conditions, polymer grade, and presence of synergists.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[1]

  • Specimen Preparation: A rectangular specimen of the material, typically 70-150 mm long, 6.5 mm wide, and 3 mm thick, is prepared.[2]

  • Test Apparatus: The specimen is mounted vertically in the center of a heat-resistant glass chimney.

  • Procedure: A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards. The initial oxygen concentration is set. The top edge of the specimen is ignited with a pilot flame. The oxygen concentration is then systematically varied.

  • Data Collection: The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the flame is self-sustaining for 180 seconds or burns over a length of 50 mm.[2] A higher LOI value indicates better flame retardancy.[1]

UL-94 Vertical Burn Test

The UL-94 test evaluates the flammability of plastic materials used in devices and appliances. The vertical burn test (V-0, V-1, V-2) is particularly stringent.

  • Specimen Preparation: A rectangular bar specimen of a specific dimension (typically 125 mm x 13 mm) is prepared.[3]

  • Test Apparatus: The specimen is clamped vertically. A Bunsen burner with a specified flame height is used as the ignition source. A piece of cotton is placed below the specimen to check for flaming drips.

  • Procedure: The flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded. The flame is immediately reapplied for another 10 seconds and removed. The afterflame and afterglow times are recorded.[4]

  • Classification:

    • V-0: Burning stops within 10 seconds after each flame application; no flaming drips are allowed.[3]

    • V-1: Burning stops within 30 seconds after each flame application; no flaming drips are allowed.

    • V-2: Burning stops within 30 seconds after each flame application; flaming drips that ignite the cotton are allowed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition characteristics of materials.[5]

  • Specimen Preparation: A small, accurately weighed sample of the material (typically 5-10 mg) is placed in a TGA sample pan.

  • Test Apparatus: The sample is placed in a high-precision balance located inside a furnace.

  • Procedure: The furnace heats the sample at a controlled rate (e.g., 10°C/min) in a specific atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored.

  • Data Analysis: A TGA curve is generated, plotting mass loss versus temperature. Key data points include the onset of decomposition temperature (where significant weight loss begins) and the temperature at which 50% weight loss occurs (T50). These values indicate the thermal stability of the material.[5]

Mechanism of Action and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the general mechanism of brominated flame retardants and a typical experimental workflow for performance evaluation.

G cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action Polymer Polymer + BFR Char_Layer Formation of a Protective Char Layer Polymer->Char_Layer Thermal Decomposition Non_flammable_gases Release of Non-flammable Gases Polymer->Non_flammable_gases Thermal Decomposition BFR_Decomposition BFR Decomposes (releases HBr, Br•) Heat Heat Heat->Polymer Heat_Shield Reduces Heat Transfer Char_Layer->Heat_Shield Insulates Polymer Dilution Reduces Flammable Gas Concentration Non_flammable_gases->Dilution Dilutes Fuel Radical_Scavenging Radical Scavenging (H•, OH• radicals trapped) BFR_Decomposition->Radical_Scavenging Inhibits Combustion Flammable_Gases Flammable Gases (from Polymer Decomposition) Flame Flame Flammable_Gases->Flame Fuel Radical_Scavenging->Flame Quenches Flame

Caption: General mechanism of brominated flame retardants in the condensed and gas phases.

G start Start: Select Polymer and BFRs compound Material Compounding (e.g., Extrusion) start->compound specimen_prep Specimen Preparation (Molding, Cutting) compound->specimen_prep testing Flame Retardancy Testing specimen_prep->testing loi LOI Test (ASTM D2863) testing->loi ul94 UL-94 Test testing->ul94 tga TGA Analysis testing->tga data_analysis Data Analysis and Comparison loi->data_analysis ul94->data_analysis tga->data_analysis conclusion Conclusion on Performance Evaluation data_analysis->conclusion

Caption: Experimental workflow for evaluating flame retardant performance.

Conclusion

This compound demonstrates effective flame retardant properties in a variety of polymers, often achieving high classifications in standardized tests like UL-94 and significantly increasing the Limiting Oxygen Index. While its performance can be comparable to other established BFRs like DecaBDE and TBBPA, the optimal choice of flame retardant will ultimately depend on the specific polymer, the required level of flame retardancy, processing conditions, and regulatory considerations. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals in making informed decisions regarding the selection and evaluation of flame retardant systems.

References

Synergistic Effects of Pentaerythrityl Tetrabromide with Other Flame Retardants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Pentaerythrityl tetrabromide (PE-Br4), a high-content bromine flame retardant, with other common flame retardant additives. Due to the limited availability of specific quantitative data for PE-Br4 in public-domain scientific literature, this guide presents illustrative data based on the performance of similar brominated flame retardants to demonstrate the expected synergistic outcomes. The experimental protocols for key flammability tests are detailed to support research and development efforts in formulating advanced fire-retardant materials.

Introduction to Synergism in Flame Retardancy

In the field of flame retardancy, synergism refers to the phenomenon where the combined effect of two or more substances is greater than the sum of their individual effects.[1] This approach is crucial for developing highly effective and cost-efficient flame retardant systems. This compound (C5H8Br4), with its high bromine content, is a potent flame retardant. Its efficacy can be significantly enhanced when used in combination with synergistic compounds such as antimony trioxide, zinc borate, and certain phosphorus-containing compounds. These synergists work through various mechanisms, including gas-phase flame inhibition and condensed-phase char formation, to improve the overall fire resistance of the polymer matrix.[2][3]

Comparative Performance Data (Illustrative)

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results for Polypropylene (PP) Composites

FormulationLoading (wt%)LOI (%)UL-94 Rating (3.2 mm)
PP (Neat)-18.5HB
PP + PE-Br42025.0V-2
PP + PE-Br4 + Antimony Trioxide15 + 532.0V-0
PP + PE-Br4 + Zinc Borate15 + 529.5V-0

Note: Data is illustrative. Actual results may vary based on the specific grade of polymer, processing conditions, and other additives.

Table 2: Cone Calorimeter Data for Acrylonitrile Butadiene Styrene (ABS) Composites (Heat Flux: 35 kW/m²)

FormulationLoading (wt%)Time to Ignition (s)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
ABS (Neat)-35105095
ABS + PE-Br4204565070
ABS + PE-Br4 + Antimony Trioxide15 + 55535055
ABS + PE-Br4 + Ammonium Polyphosphate15 + 55045060

Note: Data is illustrative. Actual results may vary based on the specific grade of polymer, processing conditions, and other additives.

Synergistic Mechanisms

This compound and Antimony Trioxide

The synergy between brominated flame retardants like PE-Br4 and antimony trioxide is a classic and highly effective mechanism, primarily acting in the gas phase.[1] Upon heating, PE-Br4 decomposes to release hydrogen bromide (HBr). The HBr then reacts with antimony trioxide to form antimony trihalides (e.g., SbBr₃), which are volatile.[1] These antimony trihalides are potent radical scavengers in the flame, interrupting the exothermic chain reactions of combustion.[2] This process is illustrated in the signaling pathway diagram below.

G Synergistic Mechanism of PE-Br4 and Antimony Trioxide cluster_condensed_phase Condensed Phase (Polymer) cluster_gas_phase Gas Phase (Flame) PE-Br4 PE-Br4 HBr HBr PE-Br4->HBr Sb2O3 Sb2O3 Polymer Polymer Heat Heat Heat->PE-Br4 Decomposition SbBr3_condensed SbBr3 SbBr3_gas SbBr3 (volatile) SbBr3_condensed->SbBr3_gas Volatilization HBrSb2O3 HBrSb2O3 HBrSb2O3->SbBr3_condensed Reaction Flame_Inhibition Flame Inhibition SbBr3_gas->Flame_Inhibition Radicals H•, OH•, O• Radicals->Flame_Inhibition Inert_Products Inert Products Flame_Inhibition->Inert_Products

Caption: Synergistic flame retardant mechanism of PE-Br4 and Antimony Trioxide.

This compound and Other Synergists
  • Zinc Borate: Zinc borate primarily acts in the condensed phase. It promotes the formation of a stable, insulating char layer that limits the release of flammable volatiles and protects the underlying polymer from heat. It can also release water upon decomposition, which dilutes the flammable gases in the flame zone.

  • Phosphorus-Based Flame Retardants: These compounds can act in both the condensed and gas phases. In the condensed phase, they promote char formation. In the gas phase, they can release phosphorus-containing radicals that also inhibit the combustion chain reactions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of flame retardant performance.

Limiting Oxygen Index (LOI) - ASTM D2863

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Procedure:

  • A small, vertically oriented test specimen is placed in a glass chimney.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.

  • The top of the specimen is ignited with a flame.

  • The oxygen concentration in the gas mixture is varied between tests.

  • The LOI is the oxygen concentration at which the flame on the specimen self-extinguishes within a specified time after ignition.

UL-94 Vertical Burn Test

Objective: To assess the flammability of plastic materials in response to a small open flame.

Procedure:

  • A rectangular test specimen is held vertically.

  • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

  • The flame is reapplied for another 10 seconds and removed. The duration of flaming and glowing is recorded.

  • Observations of dripping and ignition of a cotton patch placed below the specimen are also recorded.

  • Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and dripping behavior.

Cone Calorimeter - ASTM E1354

Objective: To measure the heat release rate and other flammability parameters of a material under controlled heat flux conditions.[4]

Procedure:

  • A square specimen (typically 100 mm x 100 mm) is placed horizontally under a conical radiant heater.[4]

  • The specimen is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).[4]

  • An electric spark igniter is used to ignite the flammable gases released from the decomposing material.[4]

  • The combustion products are collected by a hood and analyzed for oxygen concentration, from which the heat release rate is calculated based on the principle of oxygen consumption.[4]

  • Other parameters such as time to ignition, mass loss rate, and smoke production are also measured.[4]

G Experimental Workflow for Flammability Testing Start Start Material_Formulation Material Formulation (Polymer + PE-Br4 + Synergist) Start->Material_Formulation Sample_Preparation Sample Preparation (e.g., Injection Molding) Material_Formulation->Sample_Preparation LOI_Test LOI Test (ASTM D2863) Sample_Preparation->LOI_Test UL94_Test UL-94 Test Sample_Preparation->UL94_Test Cone_Test Cone Calorimeter Test (ASTM E1354) Sample_Preparation->Cone_Test Data_Analysis Data Analysis and Comparison LOI_Test->Data_Analysis UL94_Test->Data_Analysis Cone_Test->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for evaluating flame retardant materials.

Conclusion

The synergistic combination of this compound with other flame retardants, particularly antimony trioxide, offers a highly effective strategy for enhancing the fire safety of a wide range of polymers. While specific quantitative data for PE-Br4 is not widely published, the well-established principles of halogen-synergist interactions provide a strong basis for formulating advanced flame retardant systems. The experimental protocols outlined in this guide serve as a foundation for researchers to conduct their own evaluations and optimize formulations for specific applications. Further research into the synergistic effects of PE-Br4 with a broader range of additives will be valuable in advancing the field of fire-retardant materials.

References

A Comparative Guide to Core Molecules in Dendrimer Synthesis: Alternatives to Pentaerythritol Tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core molecule is a critical first step in dendrimer synthesis, profoundly influencing the final macromolecule's architecture, functionality, and, ultimately, its performance in applications such as drug delivery and gene therapy. Pentaerythritol tetrabromide has been a common choice as a tetra-functional core for initiating divergent dendrimer growth. However, a range of alternative core molecules offer distinct advantages in terms of functionality, biocompatibility, and synthetic accessibility. This guide provides an objective comparison of Pentaerythritol tetrabromide with prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal core for your research needs.

Core Molecule Performance Comparison

The choice of a core molecule impacts key synthesis parameters and the properties of the resulting dendrimers. The following tables summarize the quantitative data available for dendrimer synthesis using Pentaerythritol tetrabromide and its alternatives.

Core MoleculeDendrimer TypeGenerationOverall Yield (%)Purity (%)Reference
Pentaerythritol derivative (modified)PAMAMG3-G5Not specifiedNot specified[1][2]
TripentaerythritolPolyester (bis-MPA)G3High (qualitative)High (qualitative)[3]
Tripentaerythritol8-arm PEGNot specifiedNot specified>95% (MALDI)[4]
Boltorn™ H20 (bis-MPA based)Hyperbranched PolyesterPseudo G2Not applicable (one-pot)>95%[5]
AdamantanePolyesteramineG3 (convergent)Good (qualitative)Narrow polydispersity (GPC)

Table 1: Comparison of Synthesis Yield and Purity for Different Core Molecules. Note: Direct comparative studies with Pentaerythritol tetrabromide are limited in the literature. The data presented is based on individual studies of the respective core molecules.

Core MoleculeKey AdvantagesKey DisadvantagesRelevant Applications
Pentaerythritol Tetrabromide Commercially available, tetra-functional initiator.Potential for bromine-related side reactions and toxicity concerns.General dendrimer synthesis.
Modified Pentaerythritol Higher branch multiplicity (up to 12), leading to higher generation dendrimers more quickly.[1][2]Requires initial modification of pentaerythritol.Gene delivery (high transfection efficiency, low cytotoxicity).[1][2]
Tripentaerythritol Higher initial functionality (octa-functional), leading to densely branched structures.[3] Higher purity in resulting PEGs compared to other cores.[4]May have slightly lower solubility in some solvents compared to smaller cores.Drug delivery, high-functionality materials.[3]
Boltorn™ H20 Commercially available hyperbranched polymer, can act as a high-functionality core. Provides excellent thermal and chemical resistance.[6][7][8]Polydisperse nature (compared to perfectly branched dendrimers).Coatings, plastics, drug delivery.[6][7][8]
Adamantane Rigid, three-dimensional structure can impart unique globular shapes to dendrimers even at low generations.Synthesis of functionalized adamantane core can be complex.Drug delivery, surface recognition.[9][10]

Table 2: Qualitative Comparison of Core Molecule Characteristics.

Experimental Protocols

Detailed methodologies for the synthesis of dendrimers using the discussed core molecules are provided below. These protocols are based on published literature and should be adapted to specific laboratory conditions.

Protocol 1: Synthesis of a Third-Generation Polyester Dendrimer from a Tripentaerythritol Core (Divergent Method)

This protocol describes the synthesis of a polyester dendrimer using tripentaerythritol as the core and 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) as the branching unit.[3]

Materials:

  • Tripentaerythritol

  • 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Methanol

  • Hexane

Procedure:

  • Generation 0 (G0) Synthesis:

    • Dissolve tripentaerythritol (1.0 eq) and bis-MPA (8.8 eq) in a mixture of anhydrous DCM and pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (9.6 eq) and a catalytic amount of DMAP to the solution.

    • Allow the reaction to stir at room temperature for 48 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Precipitate the crude product by adding the concentrated DCM solution to cold hexane.

    • Collect the precipitate by filtration and dry under vacuum to obtain the G0-OH dendrimer.

  • Higher Generation Synthesis (G1, G2, G3):

    • Repeat the procedure described in step 1, using the previously synthesized generation (e.g., G0-OH) as the new core.

    • Adjust the stoichiometry of bis-MPA, DCC, and DMAP according to the number of peripheral hydroxyl groups on the preceding generation.

Characterization:

  • The structure and purity of each generation can be confirmed using ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry.

Protocol 2: Synthesis of PAMAM Dendrimers with a Modified Pentaerythritol Core (Divergent Method)

This protocol outlines the general steps for synthesizing polyamidoamine (PAMAM) dendrimers from a pentaerythritol-derived core with multiple amine-initiating sites.[1][2]

Materials:

  • Pentaerythritol-derived amine core (e.g., pentaerythritol tetrakis(3-aminopropyl) ether)

  • Methyl acrylate

  • Ethylenediamine

  • Methanol

Procedure:

  • Michael Addition (Half-Generation Synthesis):

    • Dissolve the pentaerythritol-derived amine core in methanol.

    • Add a significant excess of methyl acrylate dropwise while stirring at room temperature.

    • Continue stirring for 48-72 hours to ensure complete reaction.

    • Remove excess methyl acrylate and methanol under reduced pressure to obtain the ester-terminated half-generation dendrimer.

  • Amidation (Full-Generation Synthesis):

    • Dissolve the resulting ester-terminated dendrimer in methanol.

    • Add a large excess of ethylenediamine to the solution.

    • Stir the mixture at room temperature for 72-96 hours.

    • Remove the excess ethylenediamine and methanol under reduced pressure.

    • Purify the resulting amine-terminated full-generation dendrimer by dialysis or column chromatography.

  • Higher Generation Synthesis:

    • Repeat the Michael addition and amidation steps sequentially to build higher generations.

Characterization:

  • Monitor the reaction progress and confirm the structure of each generation using ¹H NMR and FT-IR spectroscopy.

  • Determine the molecular weight and purity using MALDI-TOF mass spectrometry and gel permeation chromatography (GPC).

Visualizing Dendrimer Synthesis Workflows

The synthesis of dendrimers, regardless of the core, primarily follows two strategic pathways: divergent and convergent growth. The choice of strategy affects the ease of purification and the potential for structural defects.

Divergent_Synthesis cluster_0 Reaction Step 1 cluster_1 Reaction Step 2 cluster_2 Reaction Step 3 Core Multifunctional Core G0 Generation 0 Core->G0 + Monomers G1 Generation 1 G0->G1 + Monomers G2 Generation 2 G1->G2 + Monomers Dots ... G2->Dots Convergent_Synthesis cluster_0 Dendron Synthesis cluster_1 Final Coupling Dendron_G1 Generation 1 Dendron Dendron_G2 Generation 2 Dendron Dendron_G1->Dendron_G2 + Monomers Dots ... Dendron_G2->Dots Dendron_Gn Generation n Dendron Final_Dendrimer Final Dendrimer Dendron_Gn->Final_Dendrimer Core Multifunctional Core Core->Final_Dendrimer Dots->Dendron_Gn

References

A Comparative Guide to Pentaerythrityl Tetrabromide in Industrial Applications: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science, the selection of an appropriate flame retardant is a critical decision that balances efficacy, cost, and safety. This guide provides a comprehensive cost-benefit analysis of Pentaerythrityl tetrabromide (PENTA), a brominated flame retardant (BFR), in comparison to common halogen-free alternatives. The following sections present quantitative performance data, detailed experimental protocols, and an objective evaluation to inform material formulation and development.

This compound, a member of the brominated flame retardant family, has been utilized in various polymers to meet stringent fire safety standards. Its primary mechanism of action involves the release of bromine radicals at elevated temperatures, which interfere with the combustion process in the gas phase, thereby quenching the flame. However, growing environmental and health concerns associated with halogenated compounds have spurred the development and adoption of alternative flame retardant systems. This guide will delve into a comparative analysis of PENTA against prominent halogen-free alternatives, including phosphorus-based compounds like ammonium polyphosphate (APP) and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), as well as mineral-based flame retardants.

Performance Comparison of Flame Retardants

The efficacy of a flame retardant is evaluated through standardized tests that measure various parameters related to flammability. Key performance indicators include the Limiting Oxygen Index (LOI), which determines the minimum oxygen concentration required to sustain combustion, and the UL 94 vertical burn test, which classifies materials based on their self-extinguishing properties. Cone calorimetry provides further insights into heat release rates, smoke production, and char formation.

While direct, publicly available side-by-side comparative data for PENTA against all major alternatives in a single polymer matrix is limited, the following tables synthesize available data from various studies to provide a comparative overview.

Table 1: Comparative Flame Retardant Performance in Polypropylene (PP)

Flame Retardant SystemLoading (% by wt.)LOI (%)UL 94 Rating (3.2 mm)Peak Heat Release Rate (pHRR) (kW/m²)
Unfilled PP-18-20Not Rated>1000
PENTA + Antimony Trioxide (Sb₂O₃) (2:1) 20~28-32V-0Data not readily available
Ammonium Polyphosphate (APP) / Pentaerythritol (PER) (3:1) [1]3025.5[1]V-0~350[1]
DOPO-based derivative 530.0V-0~25% reduction vs. neat epoxy[2]
Magnesium Hydroxide (MDH) 60~35V-0Significant reduction

Table 2: Comparative Flame Retardant Performance in Epoxy Resin

Flame Retardant SystemLoading (% by wt.)LOI (%)UL 94 Rating (3 mm)Peak Heat Release Rate (pHRR) (kW/m²)
Unfilled Epoxy-~20-24Not Rated>800
PENTA + Antimony Trioxide (Sb₂O₃) (2:1) 20-30~30-35V-0Data not readily available
Ammonium Polyphosphate (APP) / Zinc Borate (ZnB) [3]15 (10% APP, 5% ZnB)29.1[3]V-0[3]42.8% reduction vs. neat epoxy[3]
DOPO-based derivative (Tetra-DOPO) [2]530.0[2]V-0[2]25.1% reduction vs. neat epoxy[2]
Aluminum Hydroxide (ATH) 60~38V-0Significant reduction

Cost-Benefit Analysis

The choice of a flame retardant is heavily influenced by economic factors. Brominated flame retardants like PENTA have traditionally been favored for their high efficiency at lower loading levels, which can translate to lower costs. However, the rising costs of bromine and the increasing regulatory scrutiny on halogenated compounds are shifting the economic landscape.

Table 3: Cost-Benefit Comparison of Flame Retardant Systems

Flame RetardantTypical Loading Level for V-0AdvantagesDisadvantagesRelative Cost
This compound (PENTA) 15-25% (with synergist)High efficiency, good thermal stability, cost-effective at lower loadings.Halogenated (environmental & health concerns), potential for toxic byproducts during combustion, requires synergist (e.g., antimony trioxide).
Ammonium Polyphosphate (APP) 25-35% (intumescent system)Halogen-free, low smoke and toxicity, promotes char formation.Higher loading levels may affect mechanical properties, can be hygroscopic.
-
$
DOPO and derivatives 5-15%Halogen-free, highly efficient at low loadings, good thermal stability.Higher cost, synthesis can be complex.
Mineral Fillers (ATH, MDH) 40-65%Halogen-free, low cost, smoke suppressant, endothermic decomposition.Very high loading levels required, can significantly impact mechanical properties and processing.$

Relative Cost: $ (Low) to

(High). Pricing is subject to market fluctuations.

Experimental Protocols

To ensure objective and reproducible comparisons of flame retardant performance, standardized testing methodologies are crucial. Below are detailed protocols for key flammability tests.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • Specimen Preparation: Prepare vertically oriented rectangular specimens of the polymer composite with standardized dimensions (typically 80-150 mm long, 10 mm wide, and 4 mm thick).

  • Apparatus: A heat-resistant glass chimney containing a bed of glass beads for gas mixing. The chimney is equipped with a sample holder and a gas control system to precisely regulate the oxygen and nitrogen flow.

  • Procedure: a. Place the specimen in the holder within the chimney. b. Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate. c. Ignite the top of the specimen with a propane flame. d. Observe the burning behavior. If the flame self-extinguishes, increase the oxygen concentration. If the specimen burns for a specified duration or length, decrease the oxygen concentration. e. The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion.

UL 94 Vertical Burn Test

Objective: To classify the flammability of plastic materials based on their response to a small open flame.

Methodology:

  • Specimen Preparation: Prepare rectangular bar specimens of the material with specified dimensions (typically 125 mm x 13 mm x desired thickness).

  • Apparatus: A test chamber free from drafts, a Bunsen burner with a specified barrel diameter, a wing tip for the burner, a specimen clamp, and a supply of methane gas. A surgical cotton patch is placed below the specimen.

  • Procedure: a. Mount the specimen vertically in the clamp. b. Apply a blue flame of a specified height to the bottom edge of the specimen for 10 seconds. c. Remove the flame and record the afterflame time (t1). d. Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds. e. Remove the flame and record the second afterflame time (t2) and the afterglow time (t3). f. Observe if any flaming drips ignite the cotton patch below.

  • Classification:

    • V-0: Afterflame time for each individual specimen t1 or t2 ≤ 10 s. Total afterflame time for any set of 5 specimens (t1 + t2) ≤ 50 s. No flaming drips that ignite the cotton.

    • V-1: Afterflame time for each individual specimen t1 or t2 ≤ 30 s. Total afterflame time for any set of 5 specimens (t1 + t2) ≤ 250 s. No flaming drips that ignite the cotton.

    • V-2: Afterflame time for each individual specimen t1 or t2 ≤ 30 s. Total afterflame time for any set of 5 specimens (t1 + t2) ≤ 250 s. Flaming drips that ignite the cotton are allowed.

Cone Calorimetry (ASTM E1354 / ISO 5660)

Objective: To measure the heat release rate, smoke production, and other combustion parameters of a material under a controlled radiant heat flux.

Methodology:

  • Specimen Preparation: Prepare square specimens of the material, typically 100 mm x 100 mm, with a thickness up to 50 mm.

  • Apparatus: A conical radiant heater, a load cell to measure mass loss, a spark igniter, an exhaust system with gas sampling, and analyzers for oxygen, carbon monoxide, and carbon dioxide.

  • Procedure: a. Mount the specimen horizontally on the load cell beneath the conical heater. b. Expose the specimen to a predetermined heat flux (e.g., 35 or 50 kW/m²). c. A spark igniter is positioned above the specimen to ignite the pyrolysis gases. d. Continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the exhaust flow rate.

  • Data Analysis: The heat release rate is calculated based on the principle of oxygen consumption. Other parameters such as time to ignition, peak heat release rate (pHRR), total heat released (THR), and specific extinction area (for smoke production) are also determined.

Environmental and Health Considerations

A critical aspect of the cost-benefit analysis is the evaluation of the environmental and health impacts of the flame retardants.

This compound (PENTA): As a brominated flame retardant, PENTA is subject to the concerns associated with this class of chemicals. While specific data on PENTA's ecotoxicity is not extensively available in public literature, brominated flame retardants, in general, are known for their potential for persistence, bioaccumulation, and toxicity.[4] The leaching of BFRs from plastic products into the environment is a documented concern.[4][5][6] During incomplete combustion, BFRs can also form polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are highly toxic.

Halogen-Free Alternatives:

  • Ammonium Polyphosphate (APP): Generally considered to have a more favorable environmental profile than BFRs. It is not known to bioaccumulate and has low toxicity.

  • DOPO and derivatives: As organophosphorus compounds, their environmental fate and toxicity vary depending on the specific molecule. However, they are generally considered a safer alternative to halogenated flame retardants.

  • Mineral Fillers (ATH and MDH): These are considered environmentally benign, as they are naturally occurring minerals. They do not pose significant toxicity risks.

Visualizing the Decision Framework

The selection of a flame retardant involves a multi-faceted decision-making process. The following diagram illustrates the logical relationships between key considerations.

G cluster_0 Performance Requirements cluster_1 Cost Considerations cluster_2 Environmental & Health Impact LOI LOI UL 94 UL 94 Cone Calorimetry Cone Calorimetry Raw Material Cost Raw Material Cost Loading Level Loading Level Processing Cost Processing Cost Toxicity Toxicity Leaching Leaching Combustion Byproducts Combustion Byproducts Flame Retardant Selection Flame Retardant Selection Performance Requirements Performance Requirements Flame Retardant Selection->Performance Requirements Cost Considerations Cost Considerations Flame Retardant Selection->Cost Considerations Environmental & Health Impact Environmental & Health Impact Flame Retardant Selection->Environmental & Health Impact PENTA PENTA Performance Requirements->PENTA Halogen-Free Alternatives Halogen-Free Alternatives Performance Requirements->Halogen-Free Alternatives Cost Considerations->PENTA Cost Considerations->Halogen-Free Alternatives Environmental & Health Impact->PENTA Environmental & Health Impact->Halogen-Free Alternatives

Caption: Decision workflow for flame retardant selection.

Conclusion

The cost-benefit analysis of this compound versus its halogen-free alternatives reveals a complex trade-off between performance, cost, and safety. PENTA, often used with a synergist like antimony trioxide, can provide excellent flame retardancy at relatively low loading levels, which can be economically advantageous. However, the significant environmental and health concerns associated with brominated flame retardants, coupled with increasing regulatory pressure, are driving a shift towards halogen-free solutions.

Halogen-free alternatives, such as ammonium polyphosphate and DOPO-based compounds, can achieve comparable flame retardant performance, often with the added benefits of lower smoke and toxic gas emission. While the initial material cost of some halogen-free options may be higher, a comprehensive analysis must consider the entire lifecycle, including regulatory compliance, end-of-life disposal, and potential long-term liabilities. Mineral-based flame retardants offer a low-cost, low-toxicity option, but their high loading requirements can compromise the physical properties of the final product.

For researchers and drug development professionals, where material purity and low toxicity can be paramount, the trend is clearly moving towards halogen-free flame retardants. The choice of the specific alternative will depend on the polymer matrix, the required level of flame retardancy, and the acceptable impact on mechanical and processing properties. Continued research and development in the field of halogen-free flame retardants are expected to yield even more efficient and cost-effective solutions in the future.

References

A Comparative Guide to the Thermal Analysis of Polymers Containing Pentaerythrityl Tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques in the characterization of polymeric materials. TGA provides quantitative information on the thermal stability and decomposition profile of a polymer, while DSC elucidates its thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm). The incorporation of flame retardants, such as Pentaerythrityl tetrabromide, into polymer matrices is a common practice to enhance their fire safety. These additives, however, can significantly alter the thermal properties of the base polymer. This guide offers a comparative overview of the thermal analysis of polymers with and without a brominated flame retardant, using a representative example to illustrate the expected effects of this compound.

Comparative Thermal Analysis Data

Table 1: Comparative TGA Data of PET with a Brominated Flame Retardant

MaterialT5% (°C) (Onset Decomposition)Tmax (°C) (Peak Decomposition)Char Yield at 600°C (%)
Neat PET394.8436.513.5
PET + 12% DBDPE378.1430.115.2

Data is representative and based on studies of PET with DBDPE, a common brominated flame retardant.[1]

Table 2: Comparative DSC Data of PET with a Brominated Flame Retardant

MaterialGlass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)
Neat PET~70~250
PET + Flame RetardantSlight increase or no significant changeNo significant change

General expected trends for PET with brominated flame retardants.[1]

The addition of a brominated flame retardant like DBDPE to PET typically leads to a decrease in the onset decomposition temperature (T5%).[1] This is because the flame retardant initiates decomposition at a lower temperature, releasing bromine radicals that inhibit combustion in the gas phase. A slight increase in the char yield is also often observed, which helps to insulate the underlying polymer from the heat source. The glass transition and melting temperatures of the polymer are generally not significantly affected by the addition of such flame retardants.

Experimental Protocols

Thermogravimetric Analysis (TGA)

A detailed methodology for conducting TGA on a polymer sample with a flame retardant is as follows:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed in a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument records the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset decomposition temperature (T5%), the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the final char yield.

Differential Scanning Calorimetry (DSC)

A detailed methodology for conducting DSC on a polymer sample with a flame retardant is as follows:

  • Sample Preparation: A small, uniform sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating ramp, a cooling ramp, and a second heating ramp. A common heating/cooling rate is 10°C/min.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition temperature (Tg) as a step change in the baseline and the melting temperature (Tm) as an endothermic peak.

Mandatory Visualization

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Comparison Polymer Compounding Polymer + Pentaerythrityl tetrabromide Compounding Sample Conditioning Sample Conditioning (e.g., drying) Polymer Compounding->Sample Conditioning Sample Weighing Precise Sample Weighing Sample Conditioning->Sample Weighing TGA Thermogravimetric Analysis (TGA) Sample Weighing->TGA DSC Differential Scanning Calorimetry (DSC) Sample Weighing->DSC TGA Data Decomposition Temperatures Char Yield TGA->TGA Data DSC Data Glass Transition (Tg) Melting Point (Tm) DSC->DSC Data Comparative Analysis Comparison of Neat Polymer vs. Flame-Retardant Polymer TGA Data->Comparative Analysis DSC Data->Comparative Analysis

Caption: Experimental workflow for the thermal analysis of polymers.

G Mechanism of Brominated Flame Retardant Action Polymer + FR Polymer + Pentaerythrityl tetrabromide Decomposition Thermal Decomposition Polymer + FR->Decomposition Heat Heat Heat->Polymer + FR Polymer Radicals Polymer Radicals (Fuel) Decomposition->Polymer Radicals Bromine Radicals Bromine Radicals (Br.) Decomposition->Bromine Radicals Char Formation Condensed Phase Action (Char Formation) Decomposition->Char Formation Combustion Gas Phase Combustion (Flame) Polymer Radicals->Combustion Inhibition Flame Inhibition Bromine Radicals->Inhibition Traps H. and OH. Inhibition->Combustion Insulation Insulating Char Layer Char Formation->Insulation Insulation->Polymer + FR Reduces Heat Transfer

References

A Comparative Guide to Purity Determination of Pentaerythrityl Tetrabromide: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis in research, development, and quality control. For Pentaerythrityl tetrabromide, a key intermediate in various synthetic processes, ensuring high purity is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC)—for the purity assessment of this compound.

At a Glance: Method Comparison

Quantitative ¹H NMR (qNMR) emerges as a powerful primary method for purity determination, offering direct measurement without the need for a specific reference standard of the analyte.[1][2] Unlike chromatographic techniques, which are relative methods, qNMR provides a direct correlation between signal intensity and the number of protons, enabling accurate quantification against a certified internal standard.[3][4]

Parameter Quantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID) Differential Scanning Calorimetry (DSC)
Principle Absolute quantification based on the direct proportionality of signal area to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase, with UV detection.Separation of volatile compounds based on partitioning in a gaseous mobile phase, with flame ionization detection.Measurement of heat flow associated with thermal transitions to determine purity based on melting point depression.[5]
Purity Determination Direct, absolute purity determination against a certified internal standard.Relative purity based on area percentage of the main peak.Relative purity based on area percentage of the main peak.Absolute purity for crystalline solids based on the Van't Hoff equation.[6]
Illustrative Purity (%) 99.2 ± 0.299.5 (Area %)>98.0 (Area %)99.1 ± 0.3
Limit of Detection (LOD) Impurity quantification at ≥0.1% level.~0.05 µg/mL (for similar brominated compounds).~1-10 ppm (analyte dependent).Dependent on impurity type and interaction with the main component.
Limit of Quantitation (LOQ) Impurity quantification at ≥0.1% level.~0.2 µg/mL (for similar brominated compounds).~5-50 ppm (analyte dependent).Typically for purities >98%.[7]
Precision (RSD) < 1%< 2%< 2%Variable, can be < 2%.
Key Advantages - Absolute quantification- No need for analyte-specific reference standard- Provides structural information- Non-destructive- High resolution and sensitivity- Well-established for routine analysis- High efficiency for volatile and thermally stable compounds- "Universal" detector (FID) for organic compounds- Absolute method for crystalline solids- No solvent required
Key Limitations - Lower sensitivity than chromatographic methods- Requires soluble sample- Potential for signal overlap- Relative method requiring reference standards for accurate quantification of impurities- Impurities must have a chromophore- Requires volatile and thermally stable analyte- Potential for on-column degradation- Only applicable to crystalline, thermally stable compounds- Not suitable for amorphous or decomposing samples[7]

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the determination of this compound purity using ¹H qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Select a suitable internal standard with a known purity that has signals that do not overlap with the analyte signals. For this compound, a suitable internal standard could be 1,4-dinitrobenzene or dimethyl sulfone, depending on the chosen solvent.[8]

  • Accurately weigh an appropriate amount of the internal standard (to achieve a molar ratio of approximately 1:1 with the analyte) and add it to the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in which both the analyte and internal standard are fully soluble.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is generally sufficient for accurate quantification of small molecules).

  • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).

3. Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved singlet from the eight equivalent methylene protons of this compound (C(CH₂Br)₄).[9]

  • Integrate a well-resolved signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 60% acetonitrile, increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography (GC)

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane.

2. GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL in split mode (e.g., 50:1).

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

3. Data Analysis:

  • The purity is determined by calculating the peak area percentage from the total ion chromatogram.

Differential Scanning Calorimetry (DSC)

1. Sample Preparation:

  • Accurately weigh 1-3 mg of the crystalline this compound into an aluminum DSC pan.

  • Hermetically seal the pan.

2. DSC Analysis:

  • Temperature Program: Heat the sample from room temperature to a temperature above its melting point (e.g., 170 °C) at a slow heating rate (e.g., 1-2 °C/min).

  • Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.

3. Data Analysis:

  • The purity is calculated from the shape of the melting endotherm using the Van't Hoff equation, which is typically integrated into the instrument's software.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for qNMR and a comparison of the analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum (zg30, long d1) transfer->nmr_acq process Phase and baseline correction nmr_acq->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate result Purity Result calculate->result

Caption: qNMR workflow for purity determination.

Method_Comparison cluster_sample Sample: this compound cluster_methods Analytical Methods cluster_output Purity Assessment sample Pentaerythrityl tetrabromide qnmr qNMR (Absolute) sample->qnmr hplc HPLC (Relative) sample->hplc gc GC (Relative) sample->gc dsc DSC (Absolute) sample->dsc purity Purity Value & Impurity Profile qnmr->purity hplc->purity gc->purity dsc->purity

Caption: Comparison of analytical methods.

Conclusion

For the purity determination of this compound, qNMR offers a distinct advantage as a primary, absolute method, providing a direct and accurate measurement without the need for an analyte-specific reference standard. While HPLC and GC are powerful separation techniques that are invaluable for impurity profiling, they remain relative methods for purity assignment unless every impurity is identified and quantified against its own standard. DSC provides an excellent orthogonal method for absolute purity determination of highly crystalline and thermally stable samples. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired accuracy, the nature of potential impurities, and the availability of instrumentation and reference standards. For a comprehensive and robust purity assessment, a combination of orthogonal techniques, such as qNMR and a chromatographic method, is often the most rigorous approach.

References

Safety Operating Guide

Proper Disposal of Pentaerythrityl Tetrabromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Pentaerythrityl tetrabromide, a brominated flame retardant, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for its safe disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate potential health risks, which include possible eye, skin, and respiratory tract irritation.[1] The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

CategoryRecommended PPESpecifications
Eye Protection Safety glasses or chemical safety gogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Protective glovesTo prevent skin exposure.[1][2]
Body Protection Protective clothingTo prevent skin exposure.[1]
Respiratory Protection Dust maskUse in areas with inadequate ventilation or when generating dust.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR Parts 261.3).[1]

  • Waste Identification and Segregation:

    • Clearly label all containers of this compound waste with the chemical name and associated hazards.

    • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and reactions.

  • Containment:

    • Place the waste in a suitable, clean, dry, and closed container to prevent spills and the generation of dust.[1][2]

  • Engage a Licensed Waste Disposal Company:

    • The primary and recommended method for disposal is to entrust it to a licensed hazardous waste disposal company.[2] These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner.

  • Alternative Disposal Method (with caution):

    • In some cases, it may be possible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[3] This should only be performed by trained personnel in a facility designed for such procedures, as the combustion of brominated compounds can produce hazardous byproducts like hydrobromic acid, dioxins, and furans if not done correctly.[4]

Accidental Spill Cleanup

In the event of a spill, immediate action is necessary to contain and clean the affected area:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Utilize Proper PPE: Wear the appropriate PPE as outlined in Table 1.

  • Contain and Collect: Sweep up or absorb the spilled material, taking care to minimize dust generation.[1]

  • Package for Disposal: Place the collected material into a suitable, labeled, and closed container for disposal following the procedures outlined above.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_disposal Disposal Path cluster_spill Spill Response start Start: Pentaerythrityl Tetrabromide Waste ppe Don Appropriate PPE start->ppe contain Contain Waste in Labeled, Closed Container ppe->contain decision Engage Licensed Hazardous Waste Disposal Company? contain->decision licensed_disposal Transfer Waste to Licensed Company decision->licensed_disposal Yes (Recommended) alternative Alternative: On-site Incineration (if equipped) decision->alternative No end End: Disposal Complete licensed_disposal->end alternative->end spill Accidental Spill Occurs cleanup Follow Spill Cleanup Procedure spill->cleanup cleanup->contain

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.